molecular formula C8H9Cl2NO2 B035021 D-4-Chlorophenylglycine HCl CAS No. 108392-76-3

D-4-Chlorophenylglycine HCl

Cat. No.: B035021
CAS No.: 108392-76-3
M. Wt: 222.07 g/mol
InChI Key: VDZFBXOENJDFCO-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-4-Chlorophenylglycine HCl is a high-purity chiral amino acid derivative of significant value in medicinal chemistry and pharmacological research. This compound serves as a critical synthetic intermediate and a versatile building block for the development of novel pharmaceuticals, particularly in the synthesis of peptides and enzyme inhibitors. Its primary research application lies in its role as a precursor to ligands for various biological targets. The (D) stereochemistry is crucial for conferring metabolic stability and modulating the binding affinity and selectivity of resulting compounds.

Properties

IUPAC Name

(2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZFBXOENJDFCO-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495163
Record name (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-76-3
Record name (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to D-4-Chlorophenylglycine HCl in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-4-Chlorophenylglycine HCl, a non-proteinogenic amino acid, has emerged as a significant tool in biochemical research, primarily recognized for its role as a competitive inhibitor of the cystine/glutamate antiporter, known as system xc-. This transporter plays a crucial role in maintaining cellular redox balance by mediating the uptake of cystine, a precursor for the antioxidant glutathione (GSH), in exchange for intracellular glutamate. Dysregulation of system xc- has been implicated in various pathological conditions, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical applications of this compound, with a focus on its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and the signaling pathways it modulates.

Introduction: The Cystine/Glutamate Antiporter (System xc-)

System xc- is a heterodimeric amino acid transporter composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[1][2] The primary function of this antiporter is the cellular uptake of extracellular cystine in a 1:1 exchange for intracellular glutamate.[1][2] Once inside the cell, cystine is rapidly reduced to two molecules of cysteine, the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH). Consequently, system xc- is a critical player in cellular defense against oxidative stress.

However, the obligatory export of glutamate can have significant pathophysiological consequences, particularly in the central nervous system (CNS). Elevated extracellular glutamate levels can lead to excitotoxicity, a process that contributes to neuronal cell death in various neurological disorders.[2] Furthermore, many cancer cells upregulate system xc- to meet their high demand for antioxidants to combat the increased production of reactive oxygen species (ROS) associated with rapid proliferation, making system xc- a promising target in oncology.[3]

This compound: An Inhibitor of System xc-

This compound, also known as (R)-4-Chlorophenylglycine HCl, is a synthetic amino acid derivative that acts as a competitive inhibitor of system xc-. Its structure mimics that of the natural substrates, allowing it to bind to the transporter and block the uptake of cystine. This inhibition leads to a cascade of downstream cellular events, primarily stemming from the depletion of intracellular glutathione.

Mechanism of Action

As a competitive inhibitor, this compound competes with extracellular cystine for binding to the xCT subunit of the system xc- transporter. By occupying the binding site, it prevents the translocation of cystine into the cell, thereby disrupting the cystine-glutamate exchange. This leads to a reduction in the intracellular pool of cysteine available for glutathione synthesis.

Quantitative Data on Inhibitory Activity

The inhibitory potency of D-4-Chlorophenylglycine (referred to as (R)-4CPG in the cited literature) on system xc- has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundAssayCell LineBuffer ConditionsIC50 (μM)
(R)-4CPG [14C]-cystine uptakeCCF-STTG-1 (human astrocytoma)Not specified200 - 600
(S)-4CPG[14C]-cystine uptakeCCF-STTG-1 (human astrocytoma)Not specified200 - 600
Glutamate[14C]-cystine uptakeCCF-STTG-1 (human astrocytoma)Not specified200 - 600
Sulfasalazine (SAS)[14C]-cystine uptakeCCF-STTG-1 (human astrocytoma)Not specified200 - 600

Table 1: IC50 values for the inhibition of [14C]-cystine uptake by various compounds, including (R)-4CPG. Data extracted from a table in a high-throughput assay development study.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on system xc-.

[14C]-Cystine Uptake Assay

This assay directly measures the inhibition of cystine import into cells.

Materials:

  • Cell line with high system xc- expression (e.g., human glioma cells, HeLa cells).[5][6]

  • Cell culture medium (e.g., RPMI 1640 or DMEM).[6]

  • Fetal bovine serum (FBS) and L-glutamine.[6]

  • Phosphate-buffered saline (PBS).[6]

  • [14C]-L-cystine.

  • This compound and other test compounds.

  • Scintillation counter.

  • 12-well or 96-well cell culture plates.[6]

Procedure:

  • Cell Seeding: Seed cells in a 12-well or 96-well plate at a density that allows them to reach confluence on the day of the experiment. Culture the cells at 37°C in a 5% CO2 incubator.[6]

  • Cell Washing: On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed PBS to remove any residual medium and extracellular amino acids.[6]

  • Pre-incubation: Add a pre-warmed, sodium-free uptake buffer to the cells and incubate for a short period (e.g., 10-20 minutes) to equilibrate.

  • Inhibition: Remove the pre-incubation buffer and add the uptake buffer containing various concentrations of this compound or other inhibitors.

  • Initiation of Uptake: To initiate the uptake, add the uptake buffer containing a fixed concentration of [14C]-L-cystine (e.g., 2 µM) to each well.[6]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes), ensuring the uptake is within the linear range.[4]

  • Termination of Uptake: To stop the reaction, rapidly remove the radioactive uptake buffer and wash the cells multiple times with ice-cold PBS to remove any non-internalized [14C]-L-cystine.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content in each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Glutamate Release Assay

This assay indirectly measures the activity of system xc- by quantifying the amount of glutamate released from the cells.

Materials:

  • Cell line with high system xc- expression.

  • Cell culture medium.

  • Earle's Balanced Salt Solution (EBSS) or other suitable buffer.[4]

  • Cystine.

  • This compound and other test compounds.

  • Glutamate oxidase, horseradish peroxidase (HRP), and Amplex UltraRed reagent.[4]

  • Fluorescence plate reader.

  • 96-well or 384-well plates.[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to confluence.[4]

  • Cell Washing: Wash the cells with pre-warmed EBSS.[4]

  • Initiation of Glutamate Release: Add pre-warmed EBSS containing a fixed concentration of cystine (e.g., 80 µM) to induce glutamate release.[4] Include various concentrations of this compound in the respective wells.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 2 hours).[4]

  • Detection of Glutamate: Add a detection cocktail containing glutamate oxidase, HRP, and Amplex UltraRed to each well. Glutamate oxidase catalyzes the oxidation of glutamate, producing hydrogen peroxide, which in the presence of HRP, reacts with Amplex UltraRed to generate a fluorescent product.[4]

  • Measurement: Measure the fluorescence using a plate reader at an excitation of ~530 nm and an emission of ~590 nm.[4]

  • Data Analysis: Calculate the rate of fluorescence change, which is proportional to the amount of glutamate released. Determine the IC50 value as described for the cystine uptake assay.

Signaling Pathways and Cellular Consequences

The inhibition of system xc- by this compound triggers a cascade of intracellular events, primarily driven by the depletion of glutathione and the subsequent increase in oxidative stress.

system_xc_inhibition_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine System_xc System xc- (xCT/4F2hc) Cystine->System_xc Uptake D4CPG This compound D4CPG->System_xc Inhibits Glutamate_in Glutamate System_xc->Glutamate_in Export Cysteine Cysteine System_xc->Cysteine Reduced to GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death (e.g., Ferroptosis) Oxidative_Stress->Cell_Death

Inhibition of system xc- by this compound.

Inhibition of system xc- by this compound blocks cystine uptake, leading to a depletion of intracellular cysteine and subsequently, glutathione.[3] This compromises the cell's antioxidant defense, resulting in an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[3] Prolonged oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to programmed cell death. One such form of iron-dependent cell death, known as ferroptosis, is a notable consequence of system xc- inhibition.[7]

experimental_workflow Start Hypothesis: D-4-CPG HCl inhibits system xc- Cell_Culture Culture cells with high system xc- expression Start->Cell_Culture Assay_Choice Choose Assay Cell_Culture->Assay_Choice Cystine_Uptake [14C]-Cystine Uptake Assay Assay_Choice->Cystine_Uptake Direct Glutamate_Release Glutamate Release Assay Assay_Choice->Glutamate_Release Indirect Perform_Assay Perform assay with varying D-4-CPG HCl concentrations Cystine_Uptake->Perform_Assay Glutamate_Release->Perform_Assay Data_Collection Measure radioactivity or fluorescence Perform_Assay->Data_Collection Data_Analysis Calculate IC50 value Data_Collection->Data_Analysis Conclusion Conclusion: Confirm inhibitory activity and potency Data_Analysis->Conclusion

Workflow for assessing system xc- inhibition.

Applications in Drug Development and Research

The ability of this compound to inhibit system xc- makes it a valuable tool for:

  • Studying Oxidative Stress: By depleting intracellular glutathione, it provides a model to investigate the cellular responses to oxidative stress.

  • Neuroscience Research: It is used to study the role of glutamate excitotoxicity in neurodegenerative diseases and to screen for neuroprotective compounds.[2]

  • Cancer Biology: As many cancer cells are dependent on system xc- for survival, this compound can be used to explore this transporter as a therapeutic target in oncology.[3]

  • Drug Discovery: It can serve as a reference compound in high-throughput screening campaigns aimed at identifying novel and more potent inhibitors of system xc-.[5]

Conclusion

This compound is a potent and specific tool for the biochemical investigation of the cystine/glutamate antiporter, system xc-. Its ability to competitively inhibit cystine uptake provides a means to probe the critical role of this transporter in cellular redox homeostasis and glutamate signaling. The detailed experimental protocols and understanding of the downstream signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of diseases where system xc- is implicated. Further research into the development of even more potent and specific inhibitors based on the structure of this compound holds significant promise for future therapeutic strategies.

References

An In-depth Technical Guide to (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, also known as (R)-4-chlorophenylglycine hydrochloride, is a non-proteinogenic amino acid derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a chiral building block for the stereospecific synthesis of various active pharmaceutical ingredients (APIs). The defined stereochemistry at the alpha-carbon is crucial for the biological activity and efficacy of the final drug products. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological significance of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride.

Physicochemical Properties

The hydrochloride salt of (R)-2-amino-2-(4-chlorophenyl)acetic acid exhibits distinct physicochemical properties compared to its free amino acid form. These properties are critical for its handling, formulation, and application in synthetic chemistry.

Table 1: Physicochemical Data for (R)-2-amino-2-(4-chlorophenyl)acetic acid and its Hydrochloride Salt

Property(R)-2-amino-2-(4-chlorophenyl)acetic acid(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride
Synonyms (R)-4-Chlorophenylglycine, D-4-Chlorophenylglycine[1][2]D-4-Chlorophenylglycine hydrochloride
CAS Number 43189-37-3[1]108392-76-3
Molecular Formula C₈H₈ClNO₂[1]C₈H₉Cl₂NO₂
Molecular Weight 185.61 g/mol [1]222.07 g/mol
Appearance White to off-white crystalline powder[3][4]No data available
Melting Point 145-150 °C[3][4] (for the free amino acid)No data available
Solubility Soluble in water and alcohol solvents; insoluble in non-polar solvents.[3][4] Soluble in 0.1 M NaOH (almost transparent).[3]No data available
pKa (Predicted) 1.81 ± 0.10[2]No data available

Note: The melting point for the free amino acid can vary, with some sources indicating a range of 220-230 °C for the racemic mixture.[2][5]

Spectroscopic Data (Predicted for the Free Amino Acid)

Table 2: Predicted ¹H and ¹³C NMR Data for (R)-2-amino-2-(4-chlorophenyl)acetic acid

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
Aromatic-H7.3 - 7.5Doublet
α-H~4.5 - 5.0Singlet/Doublet
NH₂VariableBroad Singlet
COOHVariableBroad Singlet
¹³C NMR
C=O (Carboxyl)~175-
Aromatic (C-Cl)~138-
Aromatic (C-CH)~135-
Aromatic (CH)~129-
Aromatic (CH)~128-
α-C~58-

Table 3: Predicted IR and Mass Spectrometry Data for (R)-2-amino-2-(4-chlorophenyl)acetic acid

Spectroscopy Predicted Peaks/Signals
IR Spectroscopy N-H stretch (amino group), O-H and C=O stretch (carboxylic acid), C-Cl stretch, aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (185.61 g/mol ).

Synthesis and Chiral Resolution

The production of enantiomerically pure (R)-2-amino-2-(4-chlorophenyl)acetic acid is paramount for its use in pharmaceuticals. The common strategies involve the synthesis of a racemic mixture followed by chiral resolution. The hydrochloride salt is typically formed in the final step by treating the purified free amino acid with hydrochloric acid.

Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetic acid

A prevalent method for synthesizing the racemic mixture is the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

  • Reaction: 4-chlorobenzaldehyde is reacted with ammonium bicarbonate and sodium cyanide in a suitable solvent system (e.g., methanol/water).

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic 2-amino-2-(4-chlorophenyl)acetic acid.

  • Isolation: The product is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Chiral Resolution

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers.

Experimental Protocol: Enzymatic Kinetic Resolution

  • N-Acetylation: The racemic amino acid is first protected, for example, by N-acetylation using acetic anhydride.

  • Enzymatic Hydrolysis: The N-acetylated racemate is then treated with an immobilized enzyme, such as penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.

  • Separation: The free (S)-amino acid and the N-acetyl-(R)-amino acid can be separated based on differences in their solubility at various pH values.

  • Deprotection: The isolated N-acetyl-(R)-2-amino-2-(4-chlorophenyl)acetic acid is then deprotected, typically by acid hydrolysis, to yield the desired (R)-enantiomer.

  • Purification: The final product is purified by recrystallization.

Analytical Methods

The chemical purity and enantiomeric excess of (R)-2-amino-2-(4-chlorophenyl)acetic acid are critical quality attributes. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Chiral HPLC for Enantiomeric Purity

Experimental Protocol: Chiral HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential for separating the enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) for normal-phase chromatography, or a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220-230 nm).

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

  • Quantification: The enantiomeric excess is determined by comparing the peak areas of the (R) and (S) enantiomers in the chromatogram.

Biological Significance and Applications

The primary biological significance of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride lies in its role as a key chiral precursor in the synthesis of stereospecific pharmaceuticals.[1] Direct pharmacological data for the compound itself is limited in publicly available literature.

Chiral Building Block in Drug Synthesis

The stereochemistry of a drug molecule is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (R)-2-amino-2-(4-chlorophenyl)acetic acid provides a scaffold with a predefined stereocenter, which is incorporated into the final API.

A notable example is its use as a crucial intermediate in the synthesis of Trelagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6] Trelagliptin's efficacy is dependent on its specific stereochemistry, highlighting the importance of the enantiopurity of its building blocks.[6]

G A (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride B Chiral Intermediate A->B Provides C Stereospecific Synthesis B->C Enables D Active Pharmaceutical Ingredient (e.g., Trelagliptin) C->D Produces E Specific Biological Activity D->E Exhibits

Logical relationship of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride in drug development.
Potential Biological Interactions

While not extensively studied for its direct biological effects, as a derivative of the neurotransmitter glycine, it is plausible that (R)-2-amino-2-(4-chlorophenyl)acetic acid could interact with metabolic pathways related to amino acids or neurotransmitter systems.[6] Furthermore, other phenylglycine derivatives have been shown to interact with glutamate receptors in the central nervous system, suggesting a potential area for future investigation for this compound.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For the racemic mixture, (±)-4-Chlorophenylglycine, the following hazard statements have been noted: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

Conclusion

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is a valuable chiral building block in the pharmaceutical industry. Its significance is primarily derived from its role in the stereospecific synthesis of complex active pharmaceutical ingredients, where the chirality it imparts is essential for the desired therapeutic effect. While information on its direct biological activity and comprehensive physicochemical properties of the hydrochloride salt is limited, the established synthetic and analytical protocols enable its effective use in drug development. Further research into its potential direct biological interactions and a more detailed characterization of the hydrochloride salt would be beneficial for expanding its applications.

References

An In-depth Technical Guide to D-4-Chlorophenylglycine HCl: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed analysis of the molecular structure and weight of D-4-Chlorophenylglycine hydrochloride (HCl). Prepared for researchers, scientists, and professionals in drug development, this document provides precise data, and structural visualizations to support advanced research and formulation activities.

Quantitative Molecular Data

The fundamental chemical properties of D-4-Chlorophenylglycine HCl are summarized below. The molecular formula was determined to be C₈H₉Cl₂NO₂.[1] The total molecular weight is a sum of the atomic weights of its constituent atoms.

PropertyData
Molecular Formula C₈H₉Cl₂NO₂
Molecular Weight 222.07 g/mol
Atomic Composition and Weight Contribution

The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms. The table below details the atomic composition and the contribution of each element to the overall molecular weight.

ElementSymbolCountStandard Atomic Weight (u)Total Contribution (u)
CarbonC8~12.01196.088
HydrogenH9~1.0089.072
ChlorineCl2~35.45370.906
NitrogenN1~14.00714.007
OxygenO2~15.99931.998
Total 22 ~222.071

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the spatial arrangement of atoms and the covalent bonds that form the molecule, including the 4-chlorophenyl ring, the chiral center at the alpha-carbon, and the associated hydrochloride salt.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride (CAS Number: 108392-76-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

The chemical compound identified by CAS number 108392-76-3 is (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride , also commonly known as D-4-Chlorophenylglycine HCl . It is a non-proteinogenic amino acid derivative, meaning it is not one of the 20 common amino acids found in proteins. Its structure features a central chiral carbon, making it an important chiral building block in organic synthesis, particularly for the pharmaceutical industry.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various chemical reactions and biological assays.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is provided in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValue
CAS Number 108392-76-3
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride[1]
Synonyms This compound, (R)-4-Chlorophenylglycine hydrochloride, D-p-Chlorophenylglycine hydrochloride
Molecular Formula C₈H₉Cl₂NO₂[1]
Molecular Weight 222.07 g/mol [1]
Appearance White to off-white solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water

Note: Some physical properties like melting and boiling points are not consistently reported in the available literature.

Synthesis and Manufacturing

The enantiomerically pure form of (R)-2-amino-2-(4-chlorophenyl)acetic acid is crucial for its application in the synthesis of stereospecific pharmaceuticals. Several synthetic strategies have been developed to achieve high enantiomeric purity.

Experimental Protocol: Enantioselective Synthesis via Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of an enzyme to separate the desired (R)-enantiomer from a racemic mixture.

Materials:

  • Racemic N-acetyl-4-chlorophenylglycine

  • Immobilized Penicillin G Acylase (PGA)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Enzymatic Hydrolysis: A solution of racemic N-acetyl-4-chlorophenylglycine is prepared in an aqueous buffer at a controlled pH (typically around 7.5-8.0).

  • Immobilized Penicillin G Acylase is added to the solution. The enzyme selectively hydrolyzes the acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-4-chlorophenylglycine unreacted.

  • The reaction is monitored by HPLC to determine the extent of conversion.

  • Separation: Upon completion, the enzyme is filtered off for reuse. The solution now contains (S)-4-chlorophenylglycine and N-acetyl-(R)-4-chlorophenylglycine.

  • The pH of the solution is adjusted to a value where the solubilities of the two compounds differ significantly, allowing for their separation by fractional crystallization or chromatography.

  • Hydrolysis of the (R)-enantiomer: The isolated N-acetyl-(R)-4-chlorophenylglycine is then subjected to acidic or basic hydrolysis to remove the acetyl group, yielding the final product, (R)-2-amino-2-(4-chlorophenyl)acetic acid.

  • The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The precipitate is then filtered, washed, and dried.

  • The final product is converted to the hydrochloride salt by treatment with hydrochloric acid.

Experimental Workflow: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids. An asymmetric variation can be employed to favor the formation of the (R)-enantiomer.

Asymmetric_Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification p_chlorobenzaldehyde p-Chlorobenzaldehyde imine_formation Imine Formation p_chlorobenzaldehyde->imine_formation ammonia Ammonia ammonia->imine_formation cyanide Cyanide Source (e.g., HCN) nucleophilic_addition Diastereoselective Nucleophilic Addition cyanide->nucleophilic_addition chiral_auxiliary Chiral Auxiliary chiral_auxiliary->imine_formation imine_formation->nucleophilic_addition diastereomeric_intermediate Diastereomeric Aminonitrile Intermediate nucleophilic_addition->diastereomeric_intermediate hydrolysis Hydrolysis separation Separation & Purification hydrolysis->separation diastereomeric_intermediate->hydrolysis final_product (R)-2-amino-2-(4-chlorophenyl) acetic acid separation->final_product

Asymmetric Strecker Synthesis Workflow

Biological Activity and Applications

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is primarily utilized as a chiral intermediate in the synthesis of more complex and biologically active molecules, particularly in the field of antibiotics.

Antimicrobial Potential

While this compound itself is not typically used as an antibiotic, its structural motif is found in several potent antimicrobial agents. It serves as a key precursor for the side chains of semi-synthetic β-lactam antibiotics. The rationale is to create novel antibiotic structures that can evade bacterial resistance mechanisms.

Quantitative Data: Currently, there is a lack of publicly available, specific quantitative data (e.g., Minimum Inhibitory Concentration (MIC), IC₅₀, EC₅₀, or Kᵢ values) for the direct antimicrobial activity of (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride against various microbial strains. Research has focused more on the biological activity of the final synthesized antibiotic derivatives rather than the precursor itself.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound ((R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and then diluted to the final desired concentration in CAMHB.

  • Compound Dilution: A serial dilution of the test compound is prepared in the microtiter plate wells using CAMHB.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways

There is currently no direct evidence in the reviewed literature to suggest that (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride is a direct modulator of specific signaling pathways. Its biological relevance appears to stem from its incorporation into larger molecules that have defined mechanisms of action, such as the inhibition of bacterial cell wall synthesis in the case of β-lactam antibiotics.

The logical relationship of its use in drug development can be visualized as follows:

Drug_Development_Logic cluster_synthesis Synthesis & Design cluster_moa Mechanism of Action cluster_outcome Biological Outcome chiral_precursor (R)-2-amino-2-(4-chlorophenyl) acetic acid HCl (CAS 108392-76-3) synthetic_modification Chemical Synthesis (e.g., acylation, peptide coupling) chiral_precursor->synthetic_modification novel_compound Novel Bioactive Compound (e.g., β-lactam antibiotic) synthetic_modification->novel_compound target_interaction Interaction with Biological Target (e.g., Penicillin-Binding Proteins) novel_compound->target_interaction pathway_inhibition Inhibition of Cellular Pathway (e.g., Peptidoglycan Synthesis) target_interaction->pathway_inhibition cellular_effect Cellular Effect (e.g., Bacterial Cell Lysis) pathway_inhibition->cellular_effect therapeutic_effect Therapeutic Effect (e.g., Antibacterial Activity) cellular_effect->therapeutic_effect

Role in Drug Development Workflow

Safety and Handling

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride (CAS 108392-76-3) is a valuable chiral building block for the synthesis of pharmaceuticals, particularly novel antibiotics. While its own biological activity is not extensively characterized with quantitative data, its role as a precursor is well-established. Researchers and drug development professionals can utilize the synthetic protocols outlined in this guide for the creation of new chemical entities. Further investigation into the direct biological effects and potential signaling pathway interactions of this compound and its close derivatives may reveal new therapeutic applications.

References

The Rising Profile of D-4-Chlorophenylglycine Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic amino acid D-4-chlorophenylglycine, a non-proteinogenic α-amino acid, has emerged as a pivotal scaffold in medicinal chemistry. Its derivatives are demonstrating a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current research, focusing on the diverse biological activities, quantitative data, and experimental methodologies associated with D-4-chlorophenylglycine derivatives.

Anti-inflammatory Activity

A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. The design of these compounds leverages the glycine side arm to potentially improve physicochemical and biological properties.[1]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of these derivatives was assessed using the carrageenan-induced rat paw edema assay. The percentage of edema inhibition was measured at a dose of 50 mg/kg.

Compound% Inhibition of Edema
651.82
743.80
340.39
Table 1: Anti-inflammatory activity of N-(4-substituted phenyl)glycine derivatives.[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The anti-inflammatory activity of the synthesized compounds was determined in vivo using a standard carrageenan-induced rat paw edema model.

  • Animal Model: Adult male Wistar rats are used for the experiment.

  • Compound Administration: The test compounds are administered orally at a dose of 50 mg/kg. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_protocol Carrageenan-Induced Rat Paw Edema Assay Workflow Animal_Model Select Adult Male Wistar Rats Compound_Admin Administer Test Compound (50 mg/kg, p.o.) Animal_Model->Compound_Admin Carrageenan_Injection Inject Carrageenan (1%) into Paw Compound_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume with Plethysmometer Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition

Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

Enzyme Inhibition

Derivatives of chlorophenylglycine have been investigated as inhibitors of several key enzymes implicated in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

(R)-4-Chlorophenylglycine is a key building block in the synthesis of Trelagliptin, a potent and long-acting DPP-4 inhibitor used in the treatment of type 2 diabetes.[2] The inhibitory activity of Trelagliptin has been compared to other DPP-4 inhibitors like Alogliptin and Sitagliptin.

InhibitorIC50 (nM)
Trelagliptin4.2
Alogliptin~17
Sitagliptin~50
Table 2: Comparative IC50 values of DPP-4 inhibitors.[2]
Diacylglycerol Lipase (DAGL) Inhibition

N-benzylic substituted glycine sulfonamides, which are structurally related to ((3-Chlorophenyl)sulfonyl)glycine, have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), an important enzyme in the endocannabinoid signaling pathway.[3]

The inhibitory activity against human diacylglycerol lipase α (hDAGLα) is presented as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (N-benzylic substitution)hDAGLα IC50 (nM)
14-chlorobenzyl80
23-chlorobenzyl510
32-chlorobenzyl600
44-methoxybenzyl150
54-(trifluoromethyl)benzyl60
62,4-dichlorobenzyl30
73,4-dichlorobenzyl20
8naphthalen-2-ylmethyl10
9biphenyl-4-ylmethyl5
Table 3: Structure-Activity Relationship of Glycine Sulfonamide Inhibitors of DAGL.[3]

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against DAGL.[3]

  • Materials: Human DAGLα enzyme, fluorescent substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl octanoate), assay buffer, test compounds, and 96-well black microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the compound dilutions.

    • Add the DAGLα enzyme solution and incubate to allow for compound binding.

    • Initiate the reaction by adding the fluorescent substrate.

    • Monitor the increase in fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

G cluster_dagl DAGL Inhibition Assay Workflow Prepare_Dilutions Prepare Serial Dilutions of Test Compounds Add_Compound Add Compounds to 96-well Plate Prepare_Dilutions->Add_Compound Add_Enzyme Add DAGLα Enzyme and Incubate Add_Compound->Add_Enzyme Add_Substrate Add Fluorescent Substrate to Initiate Reaction Add_Enzyme->Add_Substrate Measure_Fluorescence Monitor Fluorescence Intensity Add_Substrate->Measure_Fluorescence Calculate_IC50 Determine IC50 Values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorescence-based DAGL inhibition assay.

α-Glucosidase and α-Amylase Inhibition

Certain amino acid derivatives have been investigated for their inhibitory potential against digestive enzymes like α-glucosidase and pancreatic α-amylase, suggesting their utility as hypoglycemic agents.[4] While not directly D-4-chlorophenylglycine derivatives, the study on related amino acid derivatives provides valuable insights. One of the tested compounds, PPC101, which is a derivative of a different amino acid, showed potent inhibition.

Compoundα-Glucosidase IC50 (µM)Pancreatic α-Amylase IC50 (µM)
PPC89353.00 ± 6.03171.30 ± 13.57
PPC10151.00 ± 1.73162.00 ± 1.73
Acarbose (Control)639.00 ± 4.62326.00 ± 3.21
Table 4: Inhibitory potential of amino acid derivatives against digestive enzymes.[4]

Antimicrobial and Antifungal Activity

Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Additionally, piperazine derivatives have shown significant antimicrobial and antifungal properties.[6] N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have also been explored for their antimicrobial and antibiofilm activities.[7]

The antibacterial activity of 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives was found to be significant, particularly those containing nitrogen heterocyclic rings like pyridine, quinoline, imidazole, and indole.[5]

Anticancer Activity

Symmetrical chlorophenylamino-s-triazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[8] Furthermore, new pyridazinone derivatives have been synthesized and screened for their anticancer, antiangiogenic, and antioxidant activities.[9]

Synthesis Methodologies

The synthesis of D-4-chlorophenylglycine and its derivatives often involves stereoselective methods to obtain the desired enantiomerically pure compound. One common method is the enzymatic kinetic resolution of a racemic mixture.[2]

Experimental Protocol: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine[2]
  • N-Acetylation: The racemic DL-4-chlorophenylglycine is first N-acetylated, for example, by refluxing with acetic acid and acetic anhydride. The resulting N-acetyl-DL-4-chlorophenylglycine is isolated by crystallization.

  • Enzymatic Resolution: The N-acetylated racemate is suspended in a buffered aqueous solution. Immobilized penicillin G acylase is added to the suspension. The enzyme selectively hydrolyzes the N-acyl group of the L-enantiomer.

  • Separation and Isolation: The L-4-chlorophenylglycine is precipitated by adjusting the pH to its isoelectric point and isolated by filtration. The remaining solution contains N-acetyl-(R)-4-chlorophenylglycine.

  • Hydrolysis: The N-acetyl-(R)-4-chlorophenylglycine is then hydrolyzed (e.g., by acid hydrolysis) to yield the desired (R)-4-chlorophenylglycine, which is subsequently purified.

G cluster_synthesis Enzymatic Resolution of DL-4-Chlorophenylglycine Racemic_Mixture DL-4-Chlorophenylglycine N_Acetylation N-Acetylation Racemic_Mixture->N_Acetylation Enzymatic_Resolution Enzymatic Resolution with Penicillin G Acylase N_Acetylation->Enzymatic_Resolution Separation Separation of L-amino acid and N-acetyl-D-amino acid Enzymatic_Resolution->Separation Hydrolysis Hydrolysis of N-acetyl-D-amino acid Separation->Hydrolysis Final_Product (R)-4-Chlorophenylglycine Hydrolysis->Final_Product

Caption: Key steps in the enzymatic resolution of DL-4-chlorophenylglycine.

Conclusion

The diverse biological activities of D-4-chlorophenylglycine derivatives underscore their significant potential in drug discovery and development. From potent enzyme inhibitors for metabolic diseases to promising anti-inflammatory and antimicrobial agents, this chemical scaffold continues to be a fertile ground for therapeutic innovation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand upon the therapeutic applications of these versatile compounds. Further research, particularly in elucidating structure-activity relationships and mechanisms of action, will be crucial in translating the preclinical promise of D-4-chlorophenylglycine derivatives into clinically effective therapies.

References

D-4-Chlorophenylglycine HCl: A Pivotal Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a drug molecule can dictate its efficacy, safety, and overall pharmacological profile. Chiral building blocks, such as D-4-Chlorophenylglycine hydrochloride, serve as fundamental starting materials and intermediates in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of D-4-Chlorophenylglycine HCl, detailing its synthesis, resolution, physicochemical properties, and its application in the discovery and development of novel therapeutics.

D-4-Chlorophenylglycine, a non-proteinogenic amino acid, offers a rigid scaffold and a defined stereocenter, making it an invaluable synthon for creating molecules with precise spatial orientations. Its derivatives have been explored for their potential in various therapeutic areas, including metabolic disorders and cardiovascular diseases. This guide will delve into the practical methodologies for its preparation and purification, present key quantitative data in accessible formats, and illustrate the logical workflows and biological pathways where this crucial building block plays a role.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its related forms is essential for its effective use in synthesis and formulation. The following tables summarize key quantitative data for the D-enantiomer hydrochloride salt, its racemic form, and the corresponding L-enantiomer.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride
Molecular Formula C₈H₉Cl₂NO₂
Molecular Weight 222.07 g/mol
CAS Number 108392-76-3
Appearance White to off-white crystalline powder
pKa (Predicted) 1.81 ± 0.10
Solubility Soluble in water and alcohol solvents

Table 2: Physicochemical Properties of DL-4-Chlorophenylglycine [2][3][4]

PropertyValue
Synonyms (±)-α-Amino-4-chlorophenylacetic acid
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 6212-33-5
Appearance White to light yellow crystal powder
Melting Point 220-230 °C
Boiling Point 328.8 ± 32.0 °C (Predicted)
Density 1.392 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in 0.1mol/L NaOH (almost transparent)

Table 3: Physicochemical Properties of L-4-Chlorophenylglycine

PropertyValue
Synonyms (S)-2-amino-2-(4-chlorophenyl)acetic acid
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 67336-19-0
Appearance White to off-white solid
Solubility Soluble in DMSO and H₂O (with sonication)

Synthesis and Chiral Resolution

The production of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis: The Strecker Reaction

A common and efficient method for preparing racemic 4-chlorophenylglycine is the Strecker synthesis.[5][6][7][8] This multi-component reaction involves the treatment of an aldehyde (4-chlorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.

  • Hydantoin Formation: Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours. This initial step forms the intermediate 5-(4-chlorophenyl)hydantoin.

  • Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux for several hours to hydrolyze the hydantoin to the sodium salt of 4-chlorophenylglycine.

  • Decolorization and Precipitation: Cool the reaction mixture and treat it with activated carbon to remove colored impurities. Filter the mixture to remove the activated carbon.

  • Isolation: Carefully acidify the filtrate with a sulfuric acid solution to a pH of approximately 7. This will precipitate the racemic 4-chlorophenylglycine.

  • Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield the crude racemic product. A typical yield for this type of reaction is in the range of 58%.[9]

Chiral Resolution: Enzymatic Method

Enzymatic resolution is a highly effective and environmentally benign method for separating the enantiomers of racemic 4-chlorophenylglycine. The use of Penicillin G Acylase is a well-established technique for this purpose.[10][11]

  • N-Acetylation:

    • Suspend DL-4-chlorophenylglycine in a mixture of acetic acid and acetic anhydride.

    • Heat the mixture under reflux to achieve complete N-acetylation, forming N-acetyl-DL-4-chlorophenylglycine.

    • Cool the reaction mixture and isolate the product by crystallization. A yield of 95% can be expected for this step.[11]

  • Enzymatic Hydrolysis:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).

    • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

    • Add immobilized Penicillin G Acylase to the suspension. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC.

  • Separation and Isolation:

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

    • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it. Isolate the L-enantiomer by filtration.

    • The remaining solution contains N-acetyl-D-4-chlorophenylglycine. Acidify the solution to precipitate this intermediate.

    • Hydrolyze the N-acetyl-D-4-chlorophenylglycine using acidic conditions to obtain the desired D-4-Chlorophenylglycine.

    • Purify the final product by recrystallization. This enzymatic resolution process can achieve high yields (around 90%) and excellent enantiomeric excess (>99%).[10][11]

The enantiomeric excess (e.e.) of D-4-Chlorophenylglycine is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[12][13]

  • Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC® T), is used.

  • Mobile Phase: A common mobile phase is a mixture of water and ethanol (e.g., 50:50 v/v), often with a small amount of a volatile salt like ammonium trifluoroacetate.[13]

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system. The D- and L-enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.

  • Calculation of Enantiomeric Excess: The e.e. is calculated from the areas of the two peaks using the following formula: e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Applications in Drug Discovery

D-4-Chlorophenylglycine and its analogs are valuable building blocks in the synthesis of various pharmaceutical agents. The presence of the chlorophenyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Case Study: Clopidogrel (Plavix®)

While not a direct derivative of the 4-chloro isomer, the synthesis of the antiplatelet agent Clopidogrel (Plavix®) highlights the importance of chlorophenylglycine derivatives in medicine. The key chiral intermediate in the synthesis of Clopidogrel is the methyl ester of (S)-2-chlorophenylglycine.[10] The synthesis involves the resolution of racemic 2-chlorophenylglycine, followed by esterification and subsequent reaction steps to form the final drug molecule.[11][14] The enantiomerically pure starting material is crucial for the drug's activity. The conversion of the enantiomerically pure intermediate to Clopidogrel can be achieved in high yield (88%).[15]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

D-amino acid derivatives are of significant interest in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[16] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. Drugs like Trelagliptin are potent DPP-4 inhibitors used in the treatment of type 2 diabetes. While Trelagliptin itself does not contain the D-4-chlorophenylglycine moiety, the exploration of similar chiral building blocks is a key strategy in the design of novel DPP-4 inhibitors.

Visualizing Key Processes and Pathways

To further elucidate the role of this compound in drug discovery, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow, a relevant biological pathway, and the logical progression of a drug discovery program utilizing such a chiral building block.

G cluster_synthesis Racemic Synthesis (Strecker) cluster_resolution Enzymatic Resolution start 4-Chlorobenzaldehyde + NH3 + NaCN hydantoin 5-(4-Chlorophenyl)hydantoin start->hydantoin Reaction hydrolysis Hydrolysis (NaOH) hydantoin->hydrolysis racemate DL-4-Chlorophenylglycine hydrolysis->racemate Acidification n_acetylation N-Acetylation racemate->n_acetylation enzymatic_step Penicillin G Acylase n_acetylation->enzymatic_step Selective Hydrolysis separation Separation enzymatic_step->separation d_enantiomer D-4-Chlorophenylglycine separation->d_enantiomer (as N-acetyl) l_enantiomer L-4-Chlorophenylglycine separation->l_enantiomer (free amino acid)

Caption: Experimental workflow for the synthesis and resolution of D-4-Chlorophenylglycine.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling dpp4 DPP-4 caveolin1 Caveolin-1 dpp4->caveolin1 interacts with inactive_peptides Inactive Peptides dpp4->inactive_peptides Cleavage akt_pathway Akt Signaling Pathway caveolin1->akt_pathway modulates glp1 Active GLP-1 glp1->dpp4 Substrate gip Active GIP gip->dpp4 Substrate dpp4_inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) dpp4_inhibitor->dpp4 Inhibition insulin_sensitivity Increased Insulin Sensitivity akt_pathway->insulin_sensitivity

Caption: Simplified DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.

G cluster_discovery Drug Discovery Workflow start Chiral Building Block (this compound) synthesis Synthesis of Chiral Intermediates start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical workflow for drug discovery utilizing a chiral building block.

Conclusion

This compound stands out as a versatile and valuable chiral building block for drug discovery and development. Its well-defined stereochemistry and the presence of a reactive chlorophenyl moiety provide a solid foundation for the synthesis of complex and potent pharmaceutical agents. The methodologies for its racemic synthesis via the Strecker reaction and subsequent enantiomeric purification through enzymatic resolution are robust and scalable, offering a reliable supply of this enantiopure intermediate. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the importance of chiral building blocks like this compound will only continue to grow, paving the way for the discovery of safer and more effective medicines.

References

The Pivotal Role of D-4-Chlorophenylglycine HCl in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-Chlorophenylglycine HCl, a non-proteinogenic amino acid, has carved a significant niche in the field of asymmetric synthesis. Its rigid structure, conferred by the presence of a chlorine atom on the phenyl ring, and its inherent chirality make it a valuable asset for the stereocontrolled synthesis of complex organic molecules. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in asymmetric synthesis, primarily as a crucial chiral building block and by extension, as a potential chiral auxiliary. We will delve into its applications, present quantitative data from relevant transformations, provide detailed experimental protocols, and visualize key synthetic workflows.

Core Concepts in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its stereochemistry. Two key strategies employed in this field are the use of the "chiral pool," which utilizes readily available enantiopure natural products as starting materials, and the application of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

D-4-Chlorophenylglycine as a Chiral Building Block

The most prominent role of D-4-Chlorophenylglycine, specifically its (R)-enantiomer, is as a chiral building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its incorporation into the target molecule's scaffold provides a fixed stereocenter from which subsequent stereochemistry can be controlled.

A prime example is its use in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The (R)-4-chlorophenylglycine moiety is a critical component of the final drug structure, and its enantiopurity is paramount for the drug's efficacy and safety.

Enzymatic Resolution for Enantiopure D-4-Chlorophenylglycine

The production of enantiomerically pure D-4-Chlorophenylglycine often starts from a racemic mixture of DL-4-Chlorophenylglycine, which is then resolved. Enzymatic kinetic resolution is a highly efficient and widely used method for this purpose.

Experimental Protocol: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine

This protocol is based on the enantioselective hydrolysis of the N-acyl derivative of the racemic amino acid using an immobilized enzyme, such as penicillin G acylase.[1]

1. N-Acetylation of DL-4-Chlorophenylglycine:

  • Suspend DL-4-Chlorophenylglycine in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).

  • Heat the mixture under reflux for a designated period to ensure complete N-acetylation.

  • Cool the reaction mixture to allow the N-acetyl-DL-4-chlorophenylglycine to crystallize.

  • Isolate the product by filtration and wash with a cold solvent.

2. Enzymatic Resolution:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).

  • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

  • Add immobilized penicillin G acylase to the suspension. The enzyme-to-substrate ratio is a critical parameter to optimize for efficient resolution.

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the progress of the reaction by measuring the pH change or by analyzing the concentration of the liberated L-4-chlorophenylglycine.

  • Once approximately 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

3. Separation and Isolation:

  • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate the free amino acid.

  • Isolate the L-4-chlorophenylglycine by filtration.

  • The filtrate now contains N-acetyl-D-4-chlorophenylglycine. Acidify the solution to precipitate the N-acetylated D-enantiomer.

  • Hydrolyze the N-acetyl-D-4-chlorophenylglycine (e.g., using acidic conditions) to obtain D-4-Chlorophenylglycine.

  • Purify the final product by recrystallization.

G DL_CPG DL-4-Chlorophenylglycine N_acetyl_DL_CPG N-acetyl-DL-4-Chlorophenylglycine DL_CPG->N_acetyl_DL_CPG N_acetyl_DL_CPG_res N-acetyl-DL-4-Chlorophenylglycine L_CPG L-4-Chlorophenylglycine N_acetyl_DL_CPG_res->L_CPG Penicillin G Acylase (selective hydrolysis) N_acetyl_D_CPG N-acetyl-D-4-Chlorophenylglycine N_acetyl_DL_CPG_res->N_acetyl_D_CPG N_acetyl_D_CPG_iso N-acetyl-D-4-Chlorophenylglycine D_CPG D-4-Chlorophenylglycine N_acetyl_D_CPG_iso->D_CPG

Workflow for the Enzymatic Resolution of DL-4-Chlorophenylglycine.

D-4-Chlorophenylglycine Derivatives as Chiral Auxiliaries

While direct applications of this compound as a traditional chiral auxiliary are not extensively documented, the broader class of phenylglycine derivatives has proven to be highly effective in this capacity. The principles governing the stereocontrol exerted by these derivatives can be extrapolated to D-4-Chlorophenylglycine. The presence of the chloro-substituent can be expected to influence the electronic and steric properties of the auxiliary, potentially leading to enhanced stereoselectivity in certain reactions.

Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a powerful method for the preparation of α-amino acids. By employing a chiral amine, such as an amide derived from D-phenylglycine, the reaction can be rendered highly diastereoselective. (R)-phenylglycine amide has been shown to be an excellent chiral auxiliary in the asymmetric Strecker reaction, often leading to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation.[2][3]

Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

Aldehyde/KetoneChiral AuxiliarySolventYield (%)Diastereomeric Ratio (dr)
Pivaldehyde(R)-Phenylglycine amideWater93>99:1
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amideMethanol/Water76>99:1

Data sourced from Organic Letters, 2001, 3 (8), pp 1121–1124.[2]

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol illustrates the use of (R)-phenylglycine amide as a chiral auxiliary in the synthesis of (S)-tert-leucine.[2]

1. Amino Nitrile Formation:

  • To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

  • Simultaneously, add a 30% aqueous solution of sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over 30 minutes.

  • Stir the mixture at 70°C for 24 hours. During this time, one diastereomer of the resulting amino nitrile selectively crystallizes out of the solution.

  • Cool the mixture to 30°C and isolate the solid amino nitrile by filtration. Wash the solid with water.

2. Hydrolysis and Auxiliary Removal:

  • The diastereomerically pure α-amino nitrile is then subjected to a series of steps to hydrolyze the nitrile and the amide, and to remove the chiral auxiliary.

  • This typically involves treatment with acid (e.g., 6 N HCl) at elevated temperatures to afford the target amino acid.

G Aldehyde Prochiral Aldehyde Imine Chiral Imine Intermediate Aldehyde->Imine Auxiliary D-Phenylglycine Amide Derivative (Chiral Auxiliary) Auxiliary->Imine Amino_Nitrile Diastereomerically Enriched α-Amino Nitrile Imine->Amino_Nitrile Cyanide Addition Amino_Nitrile_hyd α-Amino Nitrile Amino_Acid Enantiopure α-Amino Acid Amino_Nitrile_hyd->Amino_Acid Acid Hydrolysis Recovered_Auxiliary Recovered Chiral Auxiliary Amino_Nitrile_hyd->Recovered_Auxiliary

Logical Workflow of Asymmetric Strecker Synthesis.
Diastereoselective Synthesis of β-Lactams

Derivatives of phenylglycine, particularly phenylglycinol, can be converted into chiral auxiliaries for the stereoselective synthesis of β-lactams, which are core structures of many antibiotic drugs.[4] One common method is the Staudinger ketene-imine cycloaddition. When a chiral auxiliary derived from phenylglycinol is attached to the ketene precursor, the [2+2] cycloaddition with an imine proceeds with high diastereoselectivity.

Potential Role in Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. The use of a chiral component in an MCR can induce asymmetry in the final product. This compound, with its amine and carboxylic acid functionalities, is a prime candidate for use as the chiral amino acid component in the Ugi reaction or a derivative could be used in the Passerini reaction. This would directly incorporate the chiral fragment into the product, influencing the stereochemistry of newly formed centers. While this application is more akin to a chiral building block, the principles of asymmetric induction are highly relevant.

Conclusion

This compound is a versatile and valuable compound in the realm of asymmetric synthesis. Its primary and well-established role is as a chiral building block, integral to the structure of important pharmaceuticals like Trelagliptin. The synthesis of its enantiopure form is efficiently achieved through enzymatic kinetic resolution.

While direct evidence for its widespread use as a traditional chiral auxiliary is limited in the reviewed literature, the successful application of other phenylglycine derivatives in asymmetric Strecker and β-lactam syntheses provides a strong foundation for its potential in this capacity. The chloro-substituent is likely to modulate the steric and electronic properties, offering opportunities for fine-tuning stereoselectivity. Furthermore, its structure is well-suited for application as a chiral component in multicomponent reactions, opening avenues for the rapid generation of diverse and complex chiral molecules. For researchers and professionals in drug development, this compound represents a key tool with both established and underexplored potential for advancing the frontiers of asymmetric synthesis.

References

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Pharmaceutical Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of pharmaceutical development is in a constant state of evolution, driven by the pursuit of novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles. While the 20 proteinogenic amino acids have long served as the fundamental building blocks of peptide and protein-based drugs, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a transformative approach to overcoming the inherent limitations of their natural counterparts. This technical guide provides a comprehensive overview of the role of NPAAs in modern drug design, detailing their advantages, applications, and the experimental methodologies crucial for their successful implementation. Through an in-depth analysis of key examples and the provision of detailed experimental protocols, this document serves as a vital resource for researchers and scientists dedicated to advancing the frontiers of pharmaceutical innovation.

Introduction: Beyond the Canonical 20

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms.[1][2] Their structural diversity, which extends far beyond the confines of the 20 standard amino acids, offers a powerful toolkit for medicinal chemists and drug designers. By introducing novel side chains, stereochemistries, and backbone modifications, NPAAs can profoundly influence the physicochemical and biological properties of a peptide or small molecule drug.

The primary advantages of incorporating NPAAs into pharmaceutical candidates include:

  • Enhanced Proteolytic Stability: Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life. The introduction of NPAAs, such as D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly improving metabolic stability.[3][4]

  • Improved Pharmacokinetic Properties: NPAAs can be utilized to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the incorporation of specific NPAAs can enhance oral bioavailability by increasing membrane permeability and reducing first-pass metabolism.

  • Increased Potency and Selectivity: The unique structural features of NPAAs can lead to more precise and potent interactions with biological targets. By optimizing the fit within a receptor's binding pocket, NPAAs can enhance binding affinity and selectivity, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Conformational Constraint: The incorporation of cyclic or sterically hindered NPAAs can impose conformational rigidity on a peptide, locking it into a bioactive conformation. This pre-organization can lead to higher binding affinity and improved biological activity.

Quantitative Impact of Non-Proteinogenic Amino Acids on Drug Properties

The integration of NPAAs has led to the development of numerous successful therapeutics with demonstrably improved properties. The following tables summarize the quantitative enhancements observed in several key pharmaceutical agents.

DrugNon-Proteinogenic Amino Acid(s)PropertyUnmodified Peptide/PrecursorModified DrugFold Improvement/ChangeReference(s)
Compstatin Analogs Sarcosine, 1-methyl-Tryptophan, D-TyrosineBinding Affinity (KD, nM)~280Cp40: 0.5~560-fold increase[5]
Plasma Half-life (hours)<1Cp40: 11.8>10-fold increase[5]
Ixazomib Boronic acid-containing NPAAOral Bioavailability (%)N/A (IV administration of Bortezomib)58%N/A[1][3][6][7]
Lanreotide D-Nal, D-CysHalf-life (days)Minutes (Somatostatin)Autogel formulation: 21.6 - 22.0Significant increase[2][8]
Romidepsin Depsipeptide (ester bond)Overall Response Rate (CTCL)N/A34% - 38%N/A[9][10][11][12][13]
Tezepelumab N/A (Monoclonal Antibody)Annualized Asthma Exacerbation Rate Reduction (%)Placebo46% - 71%Significant reduction[4][14][15][16][17]

Signaling Pathways Modulated by NPAA-Containing Pharmaceuticals

The therapeutic effects of drugs incorporating non-proteinogenic amino acids are realized through their interaction with and modulation of specific cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development. Below are graphical representations of the key signaling pathways affected by several prominent NPAA-containing drugs.

Carfilzomib_Pathway Carfilzomib Carfilzomib (contains epoxyketone NPAA) Proteasome 20S Proteasome Carfilzomib->Proteasome Inhibits STAT1 STAT1 Carfilzomib->STAT1 Inhibits Ub_Proteins Polyubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces COX2_iNOS COX-2 / iNOS STAT1->COX2_iNOS Activates Proliferation Cell Proliferation COX2_iNOS->Proliferation Promotes NFkB_Pathway NF-κB Pathway NFkB NF-κB IkB->NFkB Inhibits Cell_Survival Cell Survival NFkB->Cell_Survival Promotes

Caption: Carfilzomib's mechanism of action involves the inhibition of the proteasome, leading to ER stress-induced apoptosis and suppression of pro-survival signaling pathways.

Romidepsin_Pathway Romidepsin Romidepsin (Depsipeptide NPAA) HDAC Histone Deacetylases (HDACs) Romidepsin->HDAC Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Romidepsin->PI3K_AKT_mTOR Downregulates Wnt_BetaCatenin Wnt/β-catenin Pathway Romidepsin->Wnt_BetaCatenin Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Increased Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Romidepsin inhibits HDACs, leading to increased histone acetylation, altered gene expression, and the induction of apoptosis and cell cycle arrest.

Lanreotide_Pathway Lanreotide Lanreotide (D-Nal, D-Cys NPAAs) SSTR Somatostatin Receptors (SSTR2 & SSTR5) Lanreotide->SSTR Binds to Gi_Protein Gi Protein SSTR->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Secretion Hormone Secretion (e.g., GH, IGF-1) PKA->Hormone_Secretion Stimulates Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Promotes

Caption: Lanreotide binds to somatostatin receptors, leading to the inhibition of adenylyl cyclase and a reduction in hormone secretion and cell proliferation.

Experimental Protocols

The successful incorporation of non-proteinogenic amino acids into pharmaceutical candidates relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments cited in the development of NPAA-containing drugs.

Solid-Phase Peptide Synthesis (SPPS) of Lanreotide

This protocol outlines the manual solid-phase synthesis of Lanreotide, a cyclic octapeptide containing the NPAAs D-Naphthylalanine (D-Nal) and D-Cysteine (D-Cys).

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids: Fmoc-D-Nal-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Oxidizing agent for cyclization: Iodine

  • Purification: Preparative HPLC system with a C18 column

  • Analysis: Analytical HPLC, Mass Spectrometry

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) in DMF.

    • Add HBTU and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Lanreotide sequence, following the C-terminus to N-terminus direction.

  • Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain the crude linear peptide.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in a solution of acetic acid and water.

    • Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours.

    • Quench the excess iodine with a solution of ascorbic acid.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the purity and identity of the final Lanreotide product using analytical HPLC and mass spectrometry.

In Vitro Serum Stability Assay

This protocol describes a general method for assessing the stability of a peptide in human serum.

Materials:

  • Test peptide

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 20 µL aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add 40 µL of ACN containing 1% TFA to the aliquot to precipitate the serum proteins and stop the enzymatic degradation.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC-MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer.

    • Quantify the amount of intact peptide remaining at each time point by measuring the peak area of the corresponding mass chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide in serum.

Conclusion and Future Directions

The integration of non-proteinogenic amino acids has unequivocally revolutionized pharmaceutical development, enabling the creation of drugs with superior stability, potency, and pharmacokinetic profiles. The examples and methodologies presented in this guide underscore the profound impact of this strategy across a diverse range of therapeutic areas. As our understanding of the intricate interplay between molecular structure and biological function continues to deepen, the rational design and synthesis of novel NPAAs will undoubtedly unlock new avenues for therapeutic intervention.

Future research will likely focus on the development of more efficient and stereoselective synthetic methods for a wider array of NPAAs. Furthermore, the application of computational modeling and machine learning will play an increasingly important role in predicting the optimal NPAA substitutions for achieving desired drug properties. The continued exploration of this vast chemical space promises to yield the next generation of innovative and life-changing medicines.

References

Physicochemical properties of D-4-Chlorophenylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of D-4-Chlorophenylglycine Hydrochloride

Introduction

D-4-Chlorophenylglycine hydrochloride, systematically named (2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, is a non-proteinogenic amino acid.[1] It serves as a critical chiral building block, or synthon, in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4] Its rigid structure and defined stereochemistry make it an invaluable intermediate, particularly in the development of modern pharmaceuticals. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its application in drug development, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physical and chemical characteristics of D-4-Chlorophenylglycine hydrochloride and its related forms are summarized below. It is important to distinguish between the D-enantiomer, the racemic (DL) mixture, and the free base versus the hydrochloride salt, as these forms exhibit different properties.

Identifiers and Molecular Structure
PropertyValue
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride[1]
Synonyms D-4-Chlorophenylglycine HCl, (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride[1]
CAS Number 108392-76-3[1]
Molecular Formula C₈H₉Cl₂NO₂[1]
SMILES C1=CC(=CC=C1--INVALID-LINK--N)Cl.Cl[1]
InChIKey VDZFBXOENJDFCO-OGFXRTJISA-N[1]
Quantitative Physicochemical Data
PropertyD-Enantiomer ValueDL-Racemate ValueNotes
Molecular Weight 222.07 g/mol (HCl Salt)[1]185.61 g/mol (Free Base)[5][6][7]The hydrochloride salt has a higher molecular weight due to the addition of HCl.
Appearance White to off-white crystalline powder[3][4]White or off-white crystalline powder[7]
Melting Point 145-150 °C[3][4]220-230 °C[5][6][7][8]Note: Some sources report a melting point of 141 °C for the technical grade DL-form.[9]
Solubility Soluble in water and alcohol[3][4]Soluble in 0.1mol/L NaOH[5][6][8]The D-enantiomer is noted as insoluble in non-polar solvents.[3][4]
pKa (Predicted) 1.81 ± 0.10[4]1.81 ± 0.10[6][8]This predicted value likely corresponds to the carboxylic acid group of the free amino acid.
Density (Predicted) N/A1.392 ± 0.06 g/cm³[5][6][7][9]Data available for the free base.
Boiling Point (Predicted) N/A328.8 ± 32.0 °C at 760 mmHg[5][6][7][9]Data available for the free base.
Flash Point (Predicted) N/A152.7 °C[5][7][9]Data available for the free base.
Optical Rotation ([α]D) Data not available in reviewed literature[4]N/A (racemic mixture is optically inactive)

Experimental Protocols

The synthesis and characterization of D-4-Chlorophenylglycine hydrochloride involve established organic chemistry and analytical techniques.

Synthesis, Resolution, and Purification

The industrial synthesis typically involves preparing the racemic mixture followed by chiral resolution.

  • Strecker Synthesis of Racemic (DL)-4-Chlorophenylglycine : This is a common method for producing the racemic amino acid.

    • Materials : 4-Chlorobenzaldehyde, ammonium bicarbonate (NH₄HCO₃), and sodium cyanide (NaCN).[4]

    • Procedure : The reaction involves the condensation of 4-chlorobenzaldehyde with ammonium bicarbonate and sodium cyanide, followed by hydrolysis of the resulting aminonitrile to yield racemic 4-chlorophenylglycine. A modern approach utilizes microchannel and tubular reactors to improve reaction time and safety.[10]

  • Enzymatic Chiral Resolution : To isolate the desired D-enantiomer, an enzymatic resolution of the N-acetylated racemic mixture is performed.[2][4]

    • N-Acetylation : The racemic mixture is first acetylated, typically using acetic anhydride.[2]

    • Enzymatic Hydrolysis : Immobilized penicillin G acylase is added to a buffered suspension of the N-acetyl-DL-4-chlorophenylglycine. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acetyl-D-4-chlorophenylglycine unreacted.[2][4]

    • Separation and Hydrolysis : The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid are separated based on differences in solubility. The isolated N-acetyl-D-4-chlorophenylglycine is then hydrolyzed (e.g., via acid hydrolysis) to yield pure D-4-Chlorophenylglycine.[2][4]

  • Formation of the Hydrochloride Salt :

    • Procedure : The purified D-4-Chlorophenylglycine free base is suspended in a suitable non-chlorinated solvent (e.g., p-xylene). Dry hydrochloric acid gas is then passed through the suspension to convert the amino acid into its hydrochloride salt, which precipitates as a crystalline solid.[11]

  • Purification by Recrystallization :

    • Procedure : The final product, D-4-Chlorophenylglycine hydrochloride, can be further purified by dissolving the crude material in a minimum amount of a suitable hot solvent (e.g., a water-alcohol mixture) and allowing it to cool slowly, promoting the formation of pure crystals.[4]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) :

    • Chiral HPLC : This is the primary method to determine the enantiomeric purity of the final product. A chiral stationary phase (e.g., based on polysaccharide derivatives) is required to separate the D and L enantiomers. UV detection is typically employed around 220-230 nm.[4]

  • Thin-Layer Chromatography (TLC) :

    • Used as a rapid and simple method to assess the purity of the compound and monitor the progress of reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Proton NMR is used to confirm the chemical structure of the molecule by providing information about the arrangement of hydrogen atoms.[4]

Visualization of Workflows and Pathways

Synthesis and Resolution Workflow

The following diagram illustrates the key stages in the production of D-4-Chlorophenylglycine hydrochloride, from the synthesis of the racemate to the isolation of the final chiral salt.

G cluster_0 Racemate Synthesis (Strecker) cluster_1 Chiral Resolution cluster_2 Salt Formation start 4-Chlorobenzaldehyde + NH4HCO3 + NaCN racemate DL-4-Chlorophenylglycine start->racemate acetylation N-Acetylation racemate->acetylation n_acetyl_dl N-Acetyl-DL-4-Chlorophenylglycine acetylation->n_acetyl_dl enzyme Enzymatic Hydrolysis (Penicillin G Acylase) n_acetyl_dl->enzyme separation Mixture: L-Amino Acid & N-Acetyl-D-Amino Acid enzyme->separation hydrolysis Acid Hydrolysis separation->hydrolysis d_form D-4-Chlorophenylglycine hydrolysis->d_form hcl_reaction Reaction with HCl gas d_form->hcl_reaction final_product This compound hcl_reaction->final_product

Caption: Workflow for the synthesis and resolution of this compound.

Application in Pharmaceutical Synthesis

D-4-Chlorophenylglycine is a key intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[2] The diagram below outlines this pathway from the chiral building block to its therapeutic application.

G A This compound (Chiral Building Block) B Multi-Step Chemical Synthesis A->B Utilized in C Trelagliptin (Active Pharmaceutical Ingredient) B->C Yields D Inhibition of DPP-4 Enzyme C->D Mechanism of Action E Increased Active GLP-1 Levels D->E F Therapeutic Effect: Improved Glycemic Control (Treatment of Type 2 Diabetes) E->F

Caption: Role of this compound in the synthesis and action of Trelagliptin.

References

D-4-Chlorophenylglycine HCl: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of D-4-Chlorophenylglycine HCl, a pivotal raw material in organic synthesis. This document outlines its chemical and physical properties, summarizes key applications, and provides insights into its synthesis and safe handling.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of various organic compounds. Its hydrochloride salt form enhances its stability and solubility in certain solvents. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₈H₉Cl₂NO₂[1]
Molecular Weight 222.07 g/mol [1]
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride[1]
CAS Number 108392-76-3[1]
Appearance White to light yellow crystal powder[2]
Melting Point 272-274 °C[3]
Solubility Soluble in 0.1mol/L NaOH[2]
Assay ≥98.0% (TLC)[4][5]

Synthesis of D-4-Chlorophenylglycine

The synthesis of D-4-Chlorophenylglycine and its enantiomeric forms can be achieved through various methods. A common approach involves the Strecker synthesis or related methodologies starting from 4-chlorobenzaldehyde. One patented method describes the preparation of p-chlorophenylglycine from p-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a microchannel reactor, followed by alkaline hydrolysis.[6] This process is noted for its rapid reaction time and high yield.[6] Another approach involves the reaction of 4-chloroacetophenone with phosgene and subsequent reaction with glycine, followed by stereoselective conversion using an enzyme.[3]

A general workflow for a common synthesis route is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction & Hydrolysis cluster_2 Purification 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Cyclization (e.g., in Microchannel Reactor) Cyclization (e.g., in Microchannel Reactor) 4-Chlorobenzaldehyde->Cyclization (e.g., in Microchannel Reactor) Ammonium Bicarbonate Ammonium Bicarbonate Ammonium Bicarbonate->Cyclization (e.g., in Microchannel Reactor) Sodium Cyanide Sodium Cyanide Sodium Cyanide->Cyclization (e.g., in Microchannel Reactor) Intermediate (p-Chlorophenylhydantoin) Intermediate (p-Chlorophenylhydantoin) Cyclization (e.g., in Microchannel Reactor)->Intermediate (p-Chlorophenylhydantoin) Alkaline Hydrolysis Alkaline Hydrolysis Intermediate (p-Chlorophenylhydantoin)->Alkaline Hydrolysis NaOH Sodium p-Chlorophenylglycinate Sodium p-Chlorophenylglycinate Alkaline Hydrolysis->Sodium p-Chlorophenylglycinate Acidification & Crystallization Acidification & Crystallization Sodium p-Chlorophenylglycinate->Acidification & Crystallization Acid Filtration & Drying Filtration & Drying Acidification & Crystallization->Filtration & Drying DL-4-Chlorophenylglycine DL-4-Chlorophenylglycine Filtration & Drying->DL-4-Chlorophenylglycine

General Synthesis Workflow for DL-4-Chlorophenylglycine.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and fine chemical industries.[2][7]

Peptide Synthesis

As a non-natural amino acid, D-4-Chlorophenylglycine is utilized in peptide synthesis to introduce structural diversity and modify the biological activity and stability of peptides.[4][5] Its incorporation can influence the conformation and receptor-binding properties of the resulting peptides.

Pharmaceutical Intermediates

This compound serves as a key building block for various active pharmaceutical ingredients (APIs). It is notably used in the synthesis of certain antibiotics and other therapeutic agents.[8] Its applications extend to the production of non-steroidal anti-inflammatory drugs (NSAIDs) and antithrombotic medications.[7]

The logical relationship for its application as a synthetic intermediate is depicted below:

G D-4-Chlorophenylglycine_HCl D-4-Chlorophenylglycine_HCl Synthetic_Transformations Synthetic_Transformations D-4-Chlorophenylglycine_HCl->Synthetic_Transformations Pharmaceutical_APIs Pharmaceutical_APIs Synthetic_Transformations->Pharmaceutical_APIs e.g., Antibiotics, NSAIDs Fine_Chemicals Fine_Chemicals Synthetic_Transformations->Fine_Chemicals e.g., Dyes

Role as a Synthetic Intermediate.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[9]

  • Skin Protection: Wear protective gloves and clothing.[9][10]

  • Respiratory Protection: Use a dust mask type N95 (US) or a full-face respirator if exposure limits are exceeded.[4][9]

First-Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[10][11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10]

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

Storage: Store in a well-ventilated place and keep the container tightly closed.[10] It should be stored in a dry, cool environment.[12]

A workflow for safe handling and emergency response is illustrated below:

G cluster_handling Safe Handling cluster_emergency Emergency Procedures Engineering_Controls Use in well-ventilated area PPE Wear gloves, goggles, lab coat Engineering_Controls->PPE Personal_Hygiene Wash hands after handling PPE->Personal_Hygiene Inhalation Move to fresh air PPE->Inhalation If inhaled Skin_Contact Wash with soap and water PPE->Skin_Contact If on skin Eye_Contact Rinse with water PPE->Eye_Contact If in eyes Ingestion Seek medical attention Personal_Hygiene->Ingestion If swallowed End End Personal_Hygiene->End Start Start Start->Engineering_Controls

Safe Handling and Emergency Response Workflow.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published in specialized literature, a general procedure for the synthesis of DL-2-(4-Chlorophenyl)glycine based on a patented method is outlined here.[13]

Objective: To synthesize DL-2-(4-Chlorophenyl)glycine from 2-chlorobenzaldehyde.

Materials:

  • 2-chlorobenzaldehyde

  • Ammonium hydrogencarbonate (NH₄HCO₃)

  • Sodium cyanide (NaCN)

  • Methanol

  • Water

  • 45% NaOH solution

  • 50% H₂SO₄ solution

  • Active carbon

Procedure:

  • A solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide is prepared in a mixture of methanol and water.[13]

  • The solution is stirred at 65-70°C for 5 hours.[13]

  • The solution is then concentrated.[13]

  • The concentrated solution is transferred to an autoclave, and a 45% NaOH solution is added.[13]

  • The mixture is refluxed for 4 hours at 120°C.[13]

  • Active carbon is added to the reaction mixture and stirred for 10 minutes.[13]

  • The active carbon is filtered off.[13]

  • The pH of the filtrate is adjusted to 7-8 with a 50% H₂SO₄ solution to precipitate the product.[13]

  • The precipitate is filtered, washed, and dried to yield DL-2-(4-chlorophenyl)glycine.[13]

Note: This protocol is for the racemic mixture and would require further chiral resolution steps to isolate the D-enantiomer. One method for resolution involves the use of D-camphor sulfonic acid.[13]

References

The Dawn of a New Neuromodulator: A Technical History of Chlorophenylglycine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological significance of chlorophenylglycine compounds.

Introduction

In the vast landscape of neuropharmacology, the discovery and development of specific receptor modulators have paved the way for significant advancements in understanding and treating neurological and psychiatric disorders. Among the myriad of synthetic molecules, chlorophenylglycine compounds have emerged as a pivotal class of non-proteinogenic amino acids, primarily recognized for their interaction with metabotropic glutamate receptors (mGluRs). These compounds have not only provided critical tools for dissecting the complexities of glutamatergic neurotransmission but have also laid the groundwork for the development of novel therapeutics. This technical guide delves into the historical milestones, synthetic evolution, and biological impact of chlorophenylglycine compounds, offering a comprehensive resource for the scientific community.

A Historical Perspective: From Discovery to a Key Pharmacological Tool

The journey of chlorophenylglycine compounds is intrinsically linked to the broader exploration of non-proteinogenic amino acids and the quest for selective glutamate receptor ligands. While the precise first synthesis of a simple chlorophenylglycine is not prominently documented in a single seminal publication, their exploration gained momentum with the burgeoning interest in excitatory amino acid neurotransmission in the latter half of the 20th century.

The development of synthetic methodologies for amino acids, such as the Strecker synthesis, provided the foundational chemistry for creating a diverse array of substituted phenylglycine derivatives. The introduction of a chlorine atom to the phenyl ring was a strategic modification to explore the structure-activity relationships (SAR) of phenylglycine-based compounds at glutamate receptors.

A significant turning point in the history of these compounds was the discovery of their activity at the newly identified metabotropic glutamate receptors in the early 1990s. This discovery transformed chlorophenylglycine derivatives from simple synthetic amino acids into valuable pharmacological probes. Their ability to selectively modulate mGluR subtypes propelled research into the physiological roles of these receptors and their potential as drug targets. This era saw the synthesis and evaluation of numerous isomers and derivatives, leading to the identification of key compounds that helped to delineate the pharmacology of different mGluR groups.

The application of chlorophenylglycine derivatives has since expanded, most notably finding a critical role as a chiral intermediate in the synthesis of the blockbuster antiplatelet drug, Clopidogrel. This application underscored the industrial and pharmaceutical importance of developing efficient and stereoselective synthetic routes for these compounds.

Synthetic Methodologies: Crafting Specificity

The synthesis of chlorophenylglycine compounds has evolved to allow for precise control over stereochemistry, a critical factor for their biological activity. The primary methods employed include classical organic synthesis and chemo-enzymatic approaches.

Classical Synthesis: The Strecker Reaction

A common and historical method for synthesizing racemic chlorophenylglycine is the Strecker synthesis. This one-pot, three-component reaction provides a straightforward route to the α-amino acid backbone.

Experimental Protocol: Synthesis of Racemic 2-Chlorophenylglycine

  • Reaction Setup: A solution of 2-chlorobenzaldehyde (1 equivalent), ammonium hydrogencarbonate (1.5 equivalents), and sodium cyanide (1.5 equivalents) is prepared in a mixture of methanol and water.

  • Reaction Conditions: The mixture is stirred at 65-70°C for 5 hours.

  • Hydrolysis: The resulting solution is concentrated, and a 45% sodium hydroxide solution is added. The mixture is then refluxed for 4 hours at 120°C to hydrolyze the intermediate aminonitrile.

  • Work-up and Isolation: After cooling, the reaction mixture is treated with activated carbon to remove impurities. The pH of the filtrate is adjusted to the isoelectric point (around pH 7-8) with sulfuric acid to precipitate the racemic 2-chlorophenylglycine. The product is then collected by filtration, washed with water, and dried.[1]

Resolution of Enantiomers

The biological activity of chlorophenylglycine compounds is highly dependent on their stereochemistry. Therefore, the resolution of racemic mixtures into their constituent enantiomers is a crucial step.

Experimental Protocol: Resolution of (±)-2-Chlorophenylglycine

  • Diastereomeric Salt Formation: A solution of racemic 2-chlorophenylglycine and a chiral resolving agent, such as D-camphor-10-sulfonic acid, is prepared in water.

  • Crystallization: The solution is heated to 85°C and then allowed to cool, leading to the selective crystallization of one diastereomeric salt.

  • Isolation and Liberation: The crystalline salt is isolated by filtration. The desired enantiomer is then liberated from the salt by adjusting the pH of a solution of the salt to the isoelectric point of the amino acid.[1]

Chemo-enzymatic Synthesis

More modern approaches utilize enzymes to achieve high enantioselectivity, offering a more efficient and environmentally friendly alternative to classical resolution.

Experimental Protocol: Enzymatic Resolution of (R,S)-N-phenylacetyl-2-chlorophenylglycine

  • Acylation: Racemic 2-chlorophenylglycine is first acylated to produce (R,S)-N-phenylacetyl-2-chlorophenylglycine.

  • Enzymatic Hydrolysis: The N-acetylated compound is then subjected to hydrolysis using an immobilized penicillin acylase. This enzyme selectively hydrolyzes the (S)-enantiomer, yielding (S)-2-chlorophenylglycine and (R)-N-phenylacetyl-2-chlorophenylglycine.

  • Separation: The resulting (S)-amino acid and the unreacted (R)-N-acetylated amino acid can be separated based on their different chemical properties. The (R)-N-acetylated compound can be racemized and recycled.

Logical Workflow for Chemo-enzymatic Synthesis

chemo_enzymatic_synthesis racemic_cpg Racemic 2-Chlorophenylglycine acylation Acylation racemic_cpg->acylation racemic_nacpg (R,S)-N-acetyl-2-CPG acylation->racemic_nacpg enzymatic_hydrolysis Enzymatic Hydrolysis (Penicillin Acylase) racemic_nacpg->enzymatic_hydrolysis s_cpg (S)-2-Chlorophenylglycine enzymatic_hydrolysis->s_cpg r_nacpg (R)-N-acetyl-2-CPG enzymatic_hydrolysis->r_nacpg separation Separation s_cpg->separation r_nacpg->separation racemization Racemization r_nacpg->racemization Recycle separation->s_cpg separation->r_nacpg racemization->racemic_nacpg

Chemo-enzymatic resolution workflow.

Biological Activity: Modulating Metabotropic Glutamate Receptors

The primary biological targets of chlorophenylglycine compounds are the metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors are classified into three groups based on their sequence homology, pharmacology, and downstream signaling pathways.

  • Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

  • Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.

Chlorophenylglycine derivatives exhibit a range of activities at these receptors, acting as agonists, antagonists, or allosteric modulators, depending on their specific structure and the mGluR subtype.

Quantitative Biological Data

The following tables summarize the biological activity of representative chlorophenylglycine and related phenylglycine derivatives at various mGluR subtypes.

Table 1: Activity of Phenylglycine Derivatives at Group I mGluRs

CompoundReceptorActivityPotency (IC50/EC50/Kp)Reference
(S)-4-CarboxyphenylglycinemGluR1αAntagonistIC50 = 65 µM[2]
(RS)-α-Methyl-4-carboxyphenylglycinemGluR1αAntagonistIC50 = 155 µM[2]
(+)-α-Methyl-4-carboxyphenylglycinePI Hydrolysis (rat cortex)AntagonistKp = 0.184 mM[3]
(RS)-α-Ethyl-4-carboxyphenylglycinePI Hydrolysis (rat cortex)AntagonistKp = 0.367 mM[3]

Table 2: Activity of Phenylglycine Derivatives at Group II mGluRs

CompoundReceptorActivityPotency (IC50/EC50)Reference
(S)-4-CarboxyphenylglycinemGluR2AntagonistIC50 = 577 µM[2]
(RS)-α-Methyl-4-carboxyphenylglycinemGluR2AntagonistIC50 = 340 µM[2]
(RS)-4-Carboxy-3-hydroxyphenylglycinemGluR2AgonistEC50 = 48 µM[2]
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR2AgonistEC50 = 97 µM[2]

Table 3: Activity of Phenylglycine Derivatives at Group III mGluRs

CompoundReceptorActivityPotency (IC50)Reference
(RS)-α-Methyl-3-carboxymethylphenylglycineL-AP4 inhibited cAMPAntagonistIC50 ≈ 1 µM[3]
(RS)-α-Methyl-3-carboxymethylphenylglycineL-CCG-1 inhibited cAMPAntagonistIC50 = 0.4 µM[3]
Experimental Protocols for Biological Assays

The characterization of chlorophenylglycine compounds at mGluRs involves a variety of in vitro assays using cell lines stably or transiently expressing the receptor of interest.

Experimental Protocol: Phosphoinositide Hydrolysis Assay (for Group I mGluRs)

  • Cell Culture and Labeling: Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells expressing the target mGluR (e.g., mGluR1α) are cultured and pre-labeled with [³H]-myo-inositol.

  • Compound Incubation: The cells are then incubated with the test compound (e.g., a chlorophenylglycine derivative) in the presence of an agonist (e.g., glutamate or (1S,3R)-ACPD).

  • Measurement of IP Accumulation: The assay is terminated, and the cells are lysed. The accumulation of [³H]-inositol phosphates (IPs) is measured by ion-exchange chromatography or scintillation counting. Antagonistic activity is determined by the compound's ability to inhibit the agonist-induced IP accumulation.[3]

Experimental Protocol: cAMP Accumulation Assay (for Group II and III mGluRs)

  • Cell Culture: CHO or BHK cells expressing the target mGluR (e.g., mGluR2 or mGluR4) are cultured in appropriate media.

  • Compound Incubation: The cells are incubated with the test compound in the presence of forskolin (an adenylyl cyclase activator) and an mGluR agonist (e.g., L-AP4 or L-CCG-1).

  • Measurement of cAMP Levels: The intracellular concentration of cyclic AMP is determined using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Antagonistic activity is measured as the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.[3]

Signaling Pathways and Visualization

The interaction of chlorophenylglycine compounds with mGluRs triggers specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action.

Signaling Pathway for Group I mGluRs

group_I_mGluR_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates downstream Downstream Cellular Responses Ca_release->downstream PKC->downstream Ligand Glutamate or Agonist CPG Ligand->mGluR1_5 Antagonist Antagonist CPG Antagonist->mGluR1_5

Group I mGluR signaling cascade.

Signaling Pathway for Group II and III mGluRs

group_II_III_mGluR_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR2_3_4_6_7_8 mGluR2/3/4/6/7/8 Gi Gi/o mGluR2_3_4_6_7_8->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates downstream Downstream Cellular Responses PKA->downstream Ligand Glutamate or Agonist CPG Ligand->mGluR2_3_4_6_7_8 Antagonist Antagonist CPG Antagonist->mGluR2_3_4_6_7_8

Group II/III mGluR signaling cascade.

Conclusion and Future Directions

Chlorophenylglycine compounds have carved a significant niche in the field of neuroscience and medicinal chemistry. From their initial synthesis to their role in elucidating the function of metabotropic glutamate receptors, they have proven to be indispensable tools. The development of stereoselective synthetic methods has been crucial in unlocking their specific biological activities and has enabled their use in the large-scale production of important pharmaceuticals.

The future of chlorophenylglycine research lies in the development of even more potent and subtype-selective mGluR modulators. Such compounds will be invaluable for the fine-tuning of glutamatergic signaling and hold the promise for novel therapeutic interventions for a range of disorders, including chronic pain, anxiety, depression, and neurodegenerative diseases. As our understanding of the structural biology of mGluRs deepens, the rational design of new chlorophenylglycine derivatives with tailored pharmacological profiles will undoubtedly continue to be a vibrant and fruitful area of research.

References

The Untapped Potential of D-4-Chlorophenylglycine in Modern Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-4-Chlorophenylglycine, a non-canonical amino acid, presents a compelling yet largely unexplored tool for advancing proteomics research. Its unique chemical structure, featuring a reactive aryl chloride, opens the door to innovative applications in protein labeling, target identification, and the elucidation of protein-protein interactions. This technical guide explores the potential applications of D-4-Chlorophenylglycine, providing hypothetical frameworks and detailed experimental protocols for its use in site-specific protein modification, affinity-based proteomics, and photo-crosslinking studies. By leveraging the principles of chemical and synthetic biology, D-4-Chlorophenylglycine can be transformed from a simple building block into a sophisticated probe for dissecting complex biological systems.

Introduction to D-4-Chlorophenylglycine

D-4-Chlorophenylglycine is an amino acid derivative characterized by a phenyl ring substituted with a chlorine atom at the fourth position. While it is commercially available for peptide synthesis, its utility in advanced proteomics applications has not been extensively documented.[1][2] The key to its potential lies in the chemical properties of the 4-chlorophenyl group. Aryl halides, such as the one present in D-4-Chlorophenylglycine, can participate in nucleophilic aromatic substitution (SNAr) reactions, acting as tunable electrophiles for covalent protein modification.[1][3] This reactivity, combined with its nature as an unnatural amino acid (UAA), allows for its potential incorporation into proteins, offering a unique handle for a variety of proteomics workflows.[4][5][6]

Table 1: Physicochemical Properties of D-4-Chlorophenylglycine

PropertyValueReference
Molecular Formula C8H8ClNO2[7][8][9]
Molecular Weight 185.61 g/mol [8]
Appearance White to off-white solid[8][9]
Melting Point 220-230 °C[7]
Solubility Soluble in 0.1 M NaOH[2][7]
CAS Number 6212-33-5 (for DL form)[8][9]

Potential Application 1: Site-Specific Protein Labeling and Covalent Modification

The aryl chloride moiety of D-4-Chlorophenylglycine can serve as a reactive handle for the site-specific labeling of proteins. Aryl halides have been shown to covalently modify proteins, with selectivity for nucleophilic amino acid residues such as cysteine and lysine.[1][3] By incorporating D-4-Chlorophenylglycine into a protein of interest (POI) at a specific site using genetic code expansion techniques, the protein can be subsequently labeled with a reporter molecule (e.g., a fluorophore or a biotin tag) that bears a suitable nucleophile.

Experimental Protocol: Site-Specific Labeling via Genetic Code Expansion

This protocol outlines the steps for incorporating D-4-Chlorophenylglycine into a target protein in mammalian cells and its subsequent labeling.

  • Vector Construction:

    • Clone the gene for the protein of interest (POI) into a mammalian expression vector containing a C-terminal His-tag for purification.

    • Introduce an amber stop codon (TAG) at the desired labeling site within the POI gene via site-directed mutagenesis.

    • Co-transfect the POI vector with a plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNAPyl) that is orthogonal to the host cell's translational machinery. The aaRS would need to be evolved to specifically recognize and charge the tRNA with D-4-Chlorophenylglycine.

  • Cell Culture and Protein Expression:

    • Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS.

    • Transfect the cells with the expression vectors for the POI and the aaRS/tRNA pair.

    • Supplement the culture medium with D-4-Chlorophenylglycine (typically 1-10 mM).

    • Incubate the cells for 48-72 hours to allow for protein expression.

  • Protein Purification and Labeling:

    • Lyse the cells and purify the His-tagged POI using nickel-affinity chromatography.

    • Incubate the purified protein with a nucleophilic reporter probe (e.g., a thiol-containing fluorophore) to facilitate the SNAr reaction with the incorporated D-4-Chlorophenylglycine.

    • Remove excess probe by dialysis or size-exclusion chromatography.

  • Analysis:

    • Confirm protein labeling by in-gel fluorescence and mass spectrometry.

Visualization of the Labeling Workflow

Site_Specific_Labeling cluster_cell Mammalian Cell Vectors Expression Vectors (POI-TAG, aaRS, tRNA) Transfection Transfection Vectors->Transfection Expression Protein Expression + D-4-Cpg Transfection->Expression POI POI with D-4-Cpg Expression->POI Purification Purification (Ni-NTA) POI->Purification Labeling Labeling with Nucleophilic Probe Purification->Labeling Labeled_POI Labeled POI Labeling->Labeled_POI

Caption: Workflow for site-specific protein labeling using D-4-Chlorophenylglycine.

Potential Application 2: Target Identification using Affinity-Based Proteomics

D-4-Chlorophenylglycine can be incorporated into a small molecule binder to create a chemical probe for identifying its protein targets. By attaching a biotin tag to the D-4-Chlorophenylglycine-containing molecule, it can be used to capture and enrich its binding partners from a complex cell lysate. The covalent nature of the interaction with nucleophilic residues on the target protein would enhance the efficiency of target capture.

Experimental Protocol: Affinity-Based Target Pulldown
  • Probe Synthesis:

    • Synthesize a derivative of the small molecule of interest containing D-4-Chlorophenylglycine.

    • Conjugate a biotin tag to the D-4-Chlorophenylglycine moiety via a linker.

  • Cell Lysate Preparation:

    • Culture cells of interest and harvest them.

    • Prepare a native cell lysate by sonication or douncing in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Target Enrichment:

    • Incubate the cell lysate with the biotinylated D-4-Chlorophenylglycine probe.

    • As a negative control, incubate a separate aliquot of the lysate with a non-biotinylated version of the probe or with free biotin.

    • Add streptavidin-coated magnetic beads to the lysates and incubate to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification:

    • Elute the bound proteins from the beads.

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver staining.

    • Excise unique bands from the gel, perform in-gel trypsin digestion, and identify the proteins by LC-MS/MS.

Table 2: Hypothetical Quantitative Data for Target Pulldown

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Fold Enrichment
Target Protein A152530.4
Target Protein B89244.5
Non-specific Binder 115121.25
Non-specific Binder 222181.22

Visualization of the Affinity-Based Proteomics Workflow

Affinity_Proteomics Probe Biotinylated D-4-Cpg Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Streptavidin Bead Capture Incubation->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution Analysis SDS-PAGE & LC-MS/MS Elution->Analysis

Caption: Workflow for affinity-based target identification.

Potential Application 3: Photo-Crosslinking for Studying Protein-Protein Interactions

While the chlorophenyl group itself is not a classical photo-crosslinker, aryl halides can undergo photo-induced reactions.[10][11] More practically, the D-4-Chlorophenylglycine scaffold can be readily modified to include a more potent photo-reactive group, such as a diazirine or an aryl azide.[10][12] By incorporating a photo-activatable derivative of D-4-Chlorophenylglycine into a protein, it can be used to covalently trap interacting partners upon UV irradiation, providing a powerful tool for mapping protein-protein interaction networks.

Experimental Protocol: In Vivo Photo-Crosslinking
  • Probe Synthesis:

    • Synthesize a photo-activatable D-4-Chlorophenylglycine analog (e.g., with a diazirine group on the phenyl ring).

  • Protein Expression:

    • Follow the procedure for genetic code expansion as described in section 2.1 to incorporate the photo-activatable D-4-Chlorophenylglycine into the bait protein in living cells.

  • Photo-Crosslinking:

    • Expose the cells to UV light (e.g., 365 nm) to activate the photo-reactive group and induce crosslinking to interacting proteins.

  • Analysis of Crosslinked Complexes:

    • Lyse the cells and purify the bait protein and its crosslinked partners using an affinity tag on the bait.

    • Analyze the complexes by SDS-PAGE and Western blotting to confirm crosslinking.

    • For identification of the interacting partners, perform mass spectrometry analysis of the purified complexes.

Visualization of the Photo-Crosslinking Workflow

Photo_Crosslinking cluster_cell Living Cell Bait_Protein Bait Protein with Photo-D-4-Cpg UV_Activation UV Irradiation Bait_Protein->UV_Activation Interacting_Protein Interacting Protein Interacting_Protein->UV_Activation Crosslinked_Complex Covalently Crosslinked Complex UV_Activation->Crosslinked_Complex Lysis_Purification Cell Lysis and Affinity Purification Crosslinked_Complex->Lysis_Purification Analysis SDS-PAGE, Western Blot, Mass Spectrometry Lysis_Purification->Analysis

Caption: Workflow for in vivo photo-crosslinking.

Conclusion and Future Perspectives

D-4-Chlorophenylglycine represents a versatile chemical tool with significant, yet underexplored, potential in proteomics research. Its ability to be incorporated into proteins site-specifically and to act as a covalent modifier opens up new avenues for protein labeling, target deconvolution, and the study of protein interactions. While the protocols and applications outlined in this guide are largely conceptual, they are grounded in established chemical and biological principles. Further research into the development of orthogonal synthetase/tRNA pairs for D-4-Chlorophenylglycine and the synthesis of its photo-activatable derivatives will be crucial in realizing its full potential. The adoption of such novel chemical probes will undoubtedly contribute to a deeper understanding of the complex molecular mechanisms that govern cellular function and disease.

References

Methodological & Application

Application Note: Synthesis of D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the pharmaceutical industry.[1] Its defined stereochemistry and the presence of the 4-chlorophenyl group make it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsants and the antidiabetic drug Trelagliptin.[1][2] This document provides a detailed protocol for the synthesis of D-4-Chlorophenylglycine HCl, focusing on a chemoenzymatic method that combines the synthesis of the racemic mixture followed by enzymatic resolution to achieve high enantiomeric purity.

Synthesis Pathway Overview

The overall synthesis strategy involves two main stages:

  • Synthesis of racemic (DL)-4-Chlorophenylglycine: This is achieved via the Bucherer-Bergs reaction, starting from 4-chlorobenzaldehyde. This method first produces an intermediate, 5-(4-chlorophenyl)hydantoin, which is then hydrolyzed to the racemic amino acid.

  • Enzymatic Resolution and HCl Salt Formation: The racemic mixture is N-acetylated and then subjected to enantioselective hydrolysis using an immobilized enzyme, such as penicillin G acylase. This selectively hydrolyzes the N-acetyl-(L)-4-chlorophenylglycine, allowing for the separation of the desired N-acetyl-(D)-4-chlorophenylglycine. Subsequent acid hydrolysis removes the acetyl group and forms the hydrochloride salt of D-4-Chlorophenylglycine.

Experimental Protocols

Part 1: Synthesis of Racemic (DL)-4-Chlorophenylglycine via Bucherer-Bergs Reaction

This protocol is adapted from established methods for synthesizing phenylglycine derivatives.[3][4]

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium bicarbonate (NH₄HCO₃)

  • Sodium cyanide (NaCN)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • In a suitable reaction vessel, a solution of 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide is prepared in a mixture of methanol and water.[4]

  • The reaction mixture is heated to 65-70°C and stirred for approximately 5 hours to form the intermediate, 5-(4-chlorophenyl)hydantoin.[4]

  • The solution is then concentrated, and a 45% sodium hydroxide solution is added.[4] The mixture is refluxed for at least 4 hours at 120°C to hydrolyze the hydantoin.[4]

  • After cooling, activated carbon is added to the reaction mixture, stirred, and then filtered to remove impurities.[4]

  • The pH of the filtrate is carefully adjusted to the isoelectric point (around pH 7-8) using hydrochloric acid to precipitate the racemic (DL)-4-Chlorophenylglycine.[4]

  • The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried to yield (DL)-4-Chlorophenylglycine.

Part 2: Enzymatic Resolution and Formation of this compound

This protocol utilizes enzymatic resolution, a common method for separating enantiomers.[1]

Materials:

  • (DL)-4-Chlorophenylglycine

  • Acetic anhydride

  • Acetic acid

  • Immobilized penicillin G acylase

  • Phosphate buffer (pH 7.5-8.0)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • N-Acetylation: Suspend the synthesized (DL)-4-Chlorophenylglycine in a mixture of acetic acid and acetic anhydride.[1] Heat the mixture under reflux to achieve complete N-acetylation.[1] Cool the reaction mixture to crystallize and isolate N-acetyl-(DL)-4-chlorophenylglycine.[1]

  • Enzymatic Hydrolysis: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).[1] Suspend the N-acetyl-(DL)-4-chlorophenylglycine in the buffer.[1] Add immobilized penicillin G acylase to the suspension.[1] Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.[1] The enzyme will selectively hydrolyze the N-acetyl-(L)-4-chlorophenylglycine to L-4-chlorophenylglycine.

  • Separation: After the enzymatic reaction is complete, filter off the immobilized enzyme for reuse. Isolate the precipitated L-4-chlorophenylglycine by filtration.[1] The remaining solution contains the desired N-acetyl-(D)-4-chlorophenylglycine.[1]

  • Acid Hydrolysis and HCl Salt Formation: Acidify the filtrate containing N-acetyl-(D)-4-chlorophenylglycine with concentrated hydrochloric acid.[1] Heat the mixture to reflux to hydrolyze the N-acetyl group. This step also forms the hydrochloride salt of the D-amino acid.

  • Isolation and Purification: Cool the solution to allow the this compound to crystallize. Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[2] The final product can be further purified by recrystallization.[5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-Chlorophenylglycine and its derivatives.

Step/ProductStarting MaterialMethodYieldPurityReference
(DL)-4-Chlorophenylglycine4-ChlorobenzaldehydeBucherer-Bergs>95%>98.0%[3]
(S)-2-chlorophenyl glycine methyl ester hydrochloride(S)-o-chlorobenzene glycineEsterification with SOCl₂ in Methanol98%-[6]
(R)-5-(4-chlorophenyl)hydantoin(r)-2-Amino-2-(4-chlorophenyl)acetic acidUreido Intermediate Cyclization-HPLC, ¹H NMR, ¹³C NMR, IR[2]
D-p-hydroxyphenylglycine methyl ester hydrochlorideD-p-hydroxyphenylglycineEsterification with Trimethylchlorosilane96.1%-[7]

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_racemic Part 1: Racemic Synthesis cluster_resolution Part 2: Enzymatic Resolution & HCl Salt Formation start 4-Chlorobenzaldehyde + NH4HCO3 + NaCN hydantoin 5-(4-chlorophenyl)hydantoin (Intermediate) start->hydantoin Bucherer-Bergs Reaction hydrolysis Alkaline Hydrolysis (NaOH, Reflux) hydantoin->hydrolysis racemate (DL)-4-Chlorophenylglycine hydrolysis->racemate acetylation N-Acetylation (Acetic Anhydride) racemate->acetylation n_acetyl_dl N-acetyl-(DL)- 4-Chlorophenylglycine acetylation->n_acetyl_dl enzymatic Enzymatic Hydrolysis (Penicillin G Acylase) n_acetyl_dl->enzymatic separation Separation enzymatic->separation n_acetyl_d N-acetyl-(D)- 4-Chlorophenylglycine separation->n_acetyl_d Soluble L_amino L-4-Chlorophenylglycine (Precipitate) separation->L_amino acid_hydrolysis Acid Hydrolysis (HCl, Reflux) n_acetyl_d->acid_hydrolysis final_product This compound acid_hydrolysis->final_product

Caption: Chemoenzymatic synthesis of this compound.

References

Application Notes and Protocols for D-4-Chlorophenylglycine HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-Chlorophenylglycine (D-4-Cl-Phg) is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of novel peptides for therapeutic and research applications. Its incorporation into peptide sequences can impart unique structural and functional properties, including enhanced proteolytic stability, conformational constraints, and modified receptor binding affinities. However, as a phenylglycine derivative, D-4-Chlorophenylglycine is particularly susceptible to racemization during the coupling step of Fmoc-based solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the efficient and stereochemically pure incorporation of D-4-Chlorophenylglycine HCl into peptide chains, focusing on methods to mitigate racemization and ensure high purity of the final peptide product.

Key Challenge: Racemization

The primary obstacle in the utilization of D-4-Chlorophenylglycine in SPPS is the heightened acidity of its α-proton. This characteristic makes the amino acid prone to epimerization under the basic conditions typically employed during the coupling stage. Research has demonstrated that the selection of the coupling reagent and base is paramount to preserving the stereochemical integrity of the D-4-Chlorophenylglycine residue. Studies on the parent compound, phenylglycine, have shown that the Fmoc deprotection step with piperidine has a negligible impact on racemization. The critical step for racemization is the base-catalyzed coupling of the Fmoc-protected amino acid.[1][2]

Recommended Coupling Reagents for Minimal Racemization

To achieve the incorporation of D-4-Chlorophenylglycine with very low racemization, the use of specific coupling reagents in combination with less nucleophilic bases is strongly recommended. The following combinations have been shown to yield a high percentage of the correct diastereomer (>99%).

Coupling ReagentBaseRacemization Level
COMU TMP or DMP Very Low
DEPBT TMP or DMP Very Low

Data adapted from studies on phenylglycine-containing model peptides, which serve as a reliable model for D-4-Chlorophenylglycine.[1][2]

Experimental Protocols

Protocol 1: Pre-treatment of this compound

If your starting material is the hydrochloride (HCl) salt of D-4-Chlorophenylglycine, it is crucial to neutralize the salt to the free amino acid before proceeding with Fmoc protection and subsequent coupling.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)

  • Water

  • Organic solvent (e.g., Dioxane, Acetone)

  • Fmoc-OSu or Fmoc-Cl

Procedure:

  • Dissolve the this compound in water.

  • Slowly add a stoichiometric equivalent of a base, such as sodium bicarbonate, while monitoring the pH until it reaches neutral to slightly basic.

  • Proceed with the standard procedure for Fmoc protection by reacting the neutralized amino acid with Fmoc-OSu or Fmoc-Cl in a suitable solvent system (e.g., dioxane/water or acetone/water).

  • Isolate and purify the resulting Fmoc-D-4-Chlorophenylglycine-OH before use in SPPS.

Protocol 2: Solid-Phase Peptide Synthesis - Manual Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide containing a D-4-Chlorophenylglycine residue using low-racemization coupling conditions.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-D-4-Chlorophenylglycine-OH

  • Coupling Reagent: COMU or DEPBT

  • Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Diisopropylethylamine (DIPEA) for standard couplings

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Fritted syringe reaction vessel

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for manual Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for at least 1 hour with gentle agitation.

  • Fmoc Deprotection: Drain the DMF and add a 20% piperidine in DMF solution to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Amino Acids:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a standard coupling reagent like HCTU or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin as described in step 3.

  • Coupling of Fmoc-D-4-Chlorophenylglycine-OH (Low Racemization Protocol):

    • This is the critical step for incorporating D-4-Chlorophenylglycine with minimal racemization.

    • In a separate vial, dissolve Fmoc-D-4-Chlorophenylglycine-OH (3 equivalents) and COMU or DEPBT (3 equivalents) in DMF.

    • Add TMP or DMP (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

    • Wash the resin as described in step 3.

  • Repeat Cycle: Repeat steps 2 through 4 or 5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

Protocol 3: Cleavage and Final Deprotection

Workflow Diagram:

Cleavage_Workflow Start Dry Peptidyl-Resin Add_Cocktail Add Cleavage Cocktail Start->Add_Cocktail Agitate Agitate (2-3 hours) Add_Cocktail->Agitate Filter Filter to Collect Peptide Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Purify Purify by HPLC Precipitate->Purify

Caption: Workflow for the cleavage and deprotection of the synthetic peptide.

Procedure:

  • After the final Fmoc group removal, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing tryptophan, the addition of 2.5% 1,2-ethanedithiol (EDT) is recommended.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the peptide with cold ether and dry under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient of mobile phase B to elute the peptide.

  • Detection: UV at 220 nm and 280 nm.

Applications

The incorporation of D-4-Chlorophenylglycine has been explored in the development of various bioactive peptides, including:

  • Antimicrobial Peptides: To enhance stability against proteases and potentially improve activity.

  • GPCR Ligands: To introduce conformational constraints and explore structure-activity relationships.

  • Enzyme Inhibitors: To modify the binding affinity and specificity for the target enzyme.

By following these protocols, researchers can successfully incorporate D-4-Chlorophenylglycine into their peptide sequences with high stereochemical purity, enabling the exploration of novel peptide-based therapeutics and research tools.

References

Chiral HPLC Method for the Analysis of D-4-Chlorophenylglycine HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-Chlorophenylglycine is a non-natural amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemical purity of this intermediate is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the definitive method for the accurate determination of enantiomeric purity.

This document provides a detailed application note and protocol for the chiral separation of the enantiomers of 4-Chlorophenylglycine using a macrocyclic glycopeptide-based CSP. Specifically, the teicoplanin-based Astec® CHIROBIOTIC® T column is highlighted, as it has demonstrated broad applicability and high selectivity for the separation of underivatized amino acids.[1]

Principle of Chiral Separation

The enantioselective separation on a teicoplanin-based CSP is achieved through a complex mechanism of chiral recognition.[1] The stationary phase contains a macrocyclic glycopeptide, teicoplanin, which possesses multiple chiral centers and various functional groups. These include carboxyl and amino groups for ionic interactions, peptide linkages and sugar moieties for hydrogen bonding and dipole-dipole interactions, and aromatic rings for π-π interactions.

The analyte, D-4-Chlorophenylglycine, interacts with the CSP, forming transient diastereomeric complexes. The differing stability of these complexes for the D- and L-enantiomers results in different retention times, allowing for their separation and quantification.[1]

Experimental Protocols

This section details the materials, reagents, and procedures for the successful chiral separation of 4-Chlorophenylglycine enantiomers.

Materials and Reagents
  • Analytes: Racemic (DL)-4-Chlorophenylglycine HCl, D-4-Chlorophenylglycine HCl, and L-4-Chlorophenylglycine HCl reference standards.

  • HPLC Grade Solvents: Methanol, Water.

  • Mobile Phase Additive: Formic Acid (reagent grade).

  • Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[1]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Detailed Experimental Protocol

1. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Methanol/Water/Formic Acid in a volumetric ratio of 80:20:0.1.[1]

  • Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the system.

2. Standard and Sample Solution Preparation:

  • Prepare a stock solution of racemic (DL)-4-Chlorophenylglycine HCl at a concentration of 1 mg/mL in a diluent composed of a 50:50 mixture of the mobile phase and water.[1]

  • Prepare individual standard solutions of the D- and L-enantiomers at the same concentration to determine the elution order.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

3. HPLC Conditions:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[1]

4. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for a minimum of 30-60 minutes, or until a stable baseline is achieved.[1]

  • Inject the individual enantiomer standards first to establish their respective retention times and confirm the elution order.

  • Inject the racemic mixture and any test samples for analysis.

Data Presentation

The following tables summarize the expected chromatographic parameters for the chiral separation of 4-Chlorophenylglycine enantiomers under the specified conditions. Note: The quantitative data presented below is representative for a closely related compound, 4-Hydroxyphenylglycine, analyzed under identical conditions, and is intended to provide an expected performance benchmark. Actual retention times for 4-Chlorophenylglycine may vary slightly.

Table 1: Chromatographic System Parameters

Parameter Value
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature 25 °C[1]

| Detection | 230 nm |

Table 2: Expected Retention Data and Peak Shape

Enantiomer Expected Retention Time (t_R, min) Tailing Factor (T_f)
L-(+)-4-Chlorophenylglycine ~ 5.8 1.1

| D-(-)-4-Chlorophenylglycine | ~ 7.2 | 1.2 |

Table 3: Calculated Chromatographic Performance

Parameter Formula Calculated Value
Separation Factor (α) t_R2 / t_R1 ~ 1.24

| Resolution (R_s) | 2(t_R2 - t_R1) / (w_1 + w_2) | > 2.0 |

Visualizations

Chiral HPLC Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Racemic 4-Chlorophenylglycine HCl B Dissolve in Mobile Phase Diluent A->B C Filter through 0.45 µm Syringe Filter B->C E Inject Prepared Sample C->E D Equilibrate HPLC System with Chiral Mobile Phase D->E F Isocratic Elution on CHIROBIOTIC T Column E->F G UV Detection at 230 nm F->G H Integrate Chromatographic Peaks G->H I Calculate Retention Times, Resolution, and Tailing Factor H->I J Determine Enantiomeric Purity (% ee) I->J

Experimental workflow for chiral HPLC analysis.
Chiral Recognition Mechanism

The logical relationship governing the separation process is based on the differential interaction between the enantiomers and the chiral stationary phase.

G A D-4-Chlorophenylglycine CSP Teicoplanin Chiral Stationary Phase (CSP) A->CSP B L-4-Chlorophenylglycine B->CSP I1 Ionic Bonding I2 Hydrogen Bonding I3 π-π Interactions I4 Inclusion Complexation O1 Formation of Transient Diastereomeric Complexes (Analyte-CSP) I1->O1 I2->O1 I3->O1 I4->O1 O2 Differential Complex Stability O1->O2 O3 Separation of Enantiomers (Different Retention Times) O2->O3

Mechanism of chiral recognition and separation.

References

Application Notes and Protocols: Synthesis of Trelagliptin Utilizing D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trelagliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] Its once-weekly dosing regimen offers a significant advantage in patient compliance.[1] The core mechanism of Trelagliptin involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing their breakdown, Trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2]

The synthesis of Trelagliptin involves the coupling of a substituted pyrimidine derivative with the chiral intermediate (R)-3-aminopiperidine. While D-4-Chlorophenylglycine HCl is not a primary starting material for the main heterocyclic core of Trelagliptin, (R)-4-Chlorophenylglycine is recognized as a crucial chiral building block in its synthesis.[3] Its role is primarily centered on establishing the stereochemistry of key intermediates, potentially through processes like chiral resolution. High-purity chiral intermediates are essential for ensuring the stereospecificity of the final active pharmaceutical ingredient (API), which is critical for its efficacy and safety.

These application notes provide a comprehensive overview of a common synthetic route to Trelagliptin and detail a protocol for the enzymatic resolution of DL-4-Chlorophenylglycine, a technique indicative of how such chiral synthons are prepared for use in complex pharmaceutical syntheses.

Data Presentation

Table 1: Comparative Inhibitory Potency of Trelagliptin
DrugTargetIC50 (nM)Dosing Frequency
Trelagliptin DPP-4 ~4 Once-weekly
AlogliptinDPP-4~17Once-daily
SitagliptinDPP-4~50Once-daily

Data sourced from comparative studies on DPP-4 inhibitors.[3]

Table 2: Quantitative Data for Trelagliptin Synthesis Steps
StepReactionStarting MaterialsProductYield (%)Purity (%)
1Alkylation3-methyl-6-chlorouracil, 2-cyanogen-5-fluorobenzyl bromide2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile83.999.6
2Nucleophilic SubstitutionIntermediate from Step 1, (R)-3-Boc-aminopiperidine(R)-tert-butyl (1-(2-(cyanomethyl)-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate92.099.3
3Deprotection & Salt FormationBoc-protected Trelagliptin, Succinic AcidTrelagliptin Succinate76.5 (overall)99.82

Yields and purity data are based on reported laboratory-scale syntheses from patent literature and may vary depending on reaction conditions and scale.[4][5]

Signaling and Synthetic Pathways

Trelagliptin's Mechanism of Action

Trelagliptin inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones GLP-1 and GIP. This leads to increased insulin secretion and decreased glucagon production in a glucose-dependent manner, ultimately improving glycemic control.[2][6] The downstream signaling involves the PI3K/AKT pathway, which is crucial for GLUT4 translocation and glucose uptake into cells.[7]

Trelagliptin_Mechanism cluster_inhibition Inhibition cluster_incretins Incretin Pathway cluster_effects Physiological Effects Trelagliptin Trelagliptin DPP4 DPP-4 Enzyme Trelagliptin->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades GLP1_GIP Active GLP-1 & GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of Trelagliptin as a DPP-4 inhibitor.

Synthetic Pathway for Trelagliptin

A common synthetic route for Trelagliptin starts with the alkylation of 3-methyl-6-chlorouracil, followed by a nucleophilic substitution with the chiral (R)-3-aminopiperidine derivative, and subsequent deprotection to yield the final product.

Trelagliptin_Synthesis A 3-methyl-6-chlorouracil C Intermediate I A->C Alkylation B 2-cyanogen-5-fluorobenzyl bromide B->C E Boc-Protected Trelagliptin C->E Nucleophilic Substitution D (R)-3-Boc-aminopiperidine D->E F Trelagliptin (Free Base) E->F Deprotection (Acid) G Trelagliptin Succinate F->G Salt Formation (Succinic Acid)

Caption: General synthetic pathway for Trelagliptin Succinate.

General Experimental Workflow

The synthesis and analysis of Trelagliptin follow a structured workflow from reaction setup to final product characterization.

Experimental_Workflow Start Reaction Setup (Reagents & Solvents) Reaction Controlled Reaction (Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Check for completion Workup Work-up & Extraction Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, HPLC Purity) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for chemical synthesis and analysis.

Experimental Protocols

Protocol 1: Synthesis of Trelagliptin Intermediate I

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-methyl-6-chlorouracil (32.1 g) and 2-cyanogen-5-fluorobenzyl bromide (47.1 g) in 200 mL of N,N-Dimethylformamide (DMF).

  • Base Addition: Add triethylamine (56 mL) to the solution.

  • Reaction: Stir the mixture and heat to 100°C. Maintain this temperature and continue stirring for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to obtain the product.

    • Expected Yield: ~83.9%

    • Expected Purity: ~99.6%

Protocol 2: Synthesis of Boc-Protected Trelagliptin
  • Reaction Setup: Dissolve the intermediate from Protocol 1 (58.7 g) and (R)-3-Boc-aminopiperidine (48 g) in 500 mL of toluene.

  • Reagent Addition: Add potassium carbonate (55 g) and Tetrabutylammonium bromide (1.0 g) to the mixture.

  • Reaction: Stir the mixture vigorously and heat to 100°C. Maintain the reaction for 24 hours.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water and ethyl acetate for extraction.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from ethyl acetate and petroleum ether to yield the Boc-protected Trelagliptin.

    • Expected Yield: ~92.0%

    • Expected Purity: ~99.3%

Protocol 3: Enzymatic Resolution of DL-4-Chlorophenylglycine

(This protocol illustrates a method for obtaining the chiral precursor)

  • N-Acetylation:

    • Suspend DL-4-Chlorophenylglycine in a mixture of acetic acid and acetic anhydride.

    • Heat the mixture under reflux to achieve complete N-acetylation.

    • Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.

  • Enzymatic Resolution:

    • Prepare a phosphate buffer solution (pH 7.5-8.0).

    • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

    • Add immobilized penicillin G acylase to the suspension.

    • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation. The enzyme will selectively hydrolyze the L-enantiomer.

  • Separation:

    • After the reaction, filter off the enzyme.

    • The desired D-4-Chlorophenylglycine can be separated from the unreacted N-acetyl-L-4-chlorophenylglycine based on solubility differences at different pH values.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. Yields and purities are illustrative and may vary.

References

Protocol for the N-acetylation of DL-4-chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process introduces an acetyl group onto a primary or secondary amine, often to modify the pharmacological properties of a molecule, protect the amine functionality during subsequent synthetic steps, or aid in chiral resolution. This application note provides a detailed protocol for the N-acetylation of DL-4-chlorophenylglycine, a non-proteinogenic amino acid that serves as a key building block in the synthesis of various pharmaceutical compounds. The described method utilizes acetic anhydride as the acetylating agent, a widely used and effective reagent for this purpose.

Reaction Principle

The N-acetylation of DL-4-chlorophenylglycine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to yield the N-acetylated product. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct or can be performed under acidic conditions using a mixture of acetic acid and acetic anhydride.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Solubility
DL-4-chlorophenylglycineC₈H₈ClNO₂185.61White to off-white crystalline powder141[1]Soluble in 0.1 M NaOH[2]
N-acetyl-DL-4-chlorophenylglycineC₁₀H₁₀ClNO₃227.64White solid188-190Soluble in hot water and alcohols

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Starting MaterialDL-4-chlorophenylglycine
Acetylating AgentAcetic Anhydride
SolventAcetic Acid
Reaction TemperatureReflux
Reaction Time1-2 hours
Expected Yield85-95%
Purity (by NMR)>95%

Experimental Protocols

Materials and Equipment

  • DL-4-chlorophenylglycine

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend DL-4-chlorophenylglycine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Acetylating Agent: To the suspension, add acetic anhydride (2.0-2.5 eq) portion-wise while stirring.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add ice-cold water to the reaction mixture to precipitate the product and to quench any unreacted acetic anhydride.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure N-acetyl-DL-4-chlorophenylglycine.[3]

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized N-acetyl-DL-4-chlorophenylglycine can be confirmed by the following analytical techniques:

  • Melting Point: Determine the melting point of the purified product. The expected melting point is in the range of 188-190 °C.

  • ¹H NMR Spectroscopy: Record the proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the acetyl methyl protons, the methine proton, the aromatic protons, and the amide and carboxylic acid protons.

  • FTIR Spectroscopy: Record the infrared spectrum of the product. Key characteristic peaks include the N-H stretch, C=O stretches of the amide and carboxylic acid, and aromatic C-H and C=C stretches.

Mandatory Visualization

N_Acetylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product cluster_characterization Characterization start_materials DL-4-chlorophenylglycine Acetic Anhydride Acetic Acid reaction Reflux (1-2 hours) start_materials->reaction Mixing workup Cooling Precipitation with Water Vacuum Filtration reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product N-acetyl-DL-4-chlorophenylglycine purification->product characterization Melting Point ¹H NMR FTIR product->characterization

Caption: Workflow for the N-acetylation of DL-4-chlorophenylglycine.

Reaction_Mechanism amino_acid DL-4-chlorophenylglycine (R-NH₂) intermediate Tetrahedral Intermediate amino_acid->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride ((CH₃CO)₂O) acetic_anhydride->intermediate product N-acetyl-DL-4-chlorophenylglycine (R-NHCOCH₃) intermediate->product Elimination of Acetate byproduct Acetic Acid (CH₃COOH) intermediate->byproduct

Caption: Simplified reaction mechanism for N-acetylation.

References

Application Notes and Protocols: Strecker Synthesis for Racemic 4-Chlorophenylglycine Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone in the field of organic chemistry for the synthesis of α-amino acids from aldehydes or ketones. This multicomponent reaction involves the treatment of an aldehyde, in this case, 4-chlorobenzaldehyde, with a source of ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile intermediate to yield the desired amino acid. The classical Strecker synthesis produces a racemic mixture of the α-amino acid, which can be a valuable precursor in various research and development applications, including the synthesis of pharmaceutical intermediates.

This document provides a detailed protocol for the preparation of racemic 4-chlorophenylglycine via the Strecker synthesis, compiled from established methodologies. It includes a summary of quantitative data, a step-by-step experimental procedure, and visualizations of the reaction workflow and mechanism.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of racemic 4-chlorophenylglycine. The data has been compiled from various sources to provide a comparative overview.

ParameterValueSource(s)
Reactants 4-Chlorobenzaldehyde, Ammonium Salt, Cyanide SourceGeneral Knowledge
(e.g., NH₄HCO₃, NaCN)[1][2]
Product (±)-4-Chlorophenylglycine
Molecular FormulaC₈H₈ClNO₂
Molecular Weight185.61 g/mol
Reaction Conditions
Temperature50-70 °C[2][3]
Reaction Time (Aminonitrile)5 hours[3]
Hydrolysis ConditionsReflux with NaOH followed by acidification[2][3]
Yield and Purity
Yield58-95%[1][3]
Purity>98.0%[1]
Physical Properties
AppearanceWhite to off-white crystalline powder
Melting Point~270-280 °C (decomposes)[4]

Experimental Protocols

This protocol is a composite of established procedures for the Strecker synthesis and should be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic cyanide salts.

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium Bicarbonate (NH₄HCO₃) or Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (e.g., 45%)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) solution (e.g., 50% or 6 M)

  • Activated Carbon

  • Ethanol (for washing)

  • Diethyl ether (for washing, optional)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of the α-Aminonitrile Intermediate

  • In a round-bottom flask, dissolve ammonium bicarbonate (or ammonium chloride) and sodium cyanide in a mixture of methanol and water.

  • To this stirring solution, add 4-chlorobenzaldehyde.

  • Heat the reaction mixture to 50-70 °C and stir for approximately 5 hours. The formation of the intermediate α-amino-4-chlorophenylacetonitrile may be observed as a precipitate.[3]

Part 2: Hydrolysis of the α-Aminonitrile

  • After the initial reaction, add a concentrated solution of sodium hydroxide to the reaction mixture.[2][3]

  • Heat the mixture to reflux for several hours (e.g., 4 hours) to facilitate the hydrolysis of the nitrile group to a carboxylate.[3]

  • Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Add activated carbon to the cooled solution and stir for 10-15 minutes to decolorize the mixture.[3]

  • Filter the solution through a bed of celite or filter paper to remove the activated carbon.

  • Carefully acidify the filtrate with a solution of sulfuric or hydrochloric acid to a neutral pH (isoelectric point, typically around pH 6-7).[2][3] This will precipitate the racemic 4-chlorophenylglycine.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water, followed by a small amount of cold ethanol or diethyl ether, to remove any remaining impurities.[4]

  • Dry the purified racemic 4-chlorophenylglycine under vacuum to a constant weight.

Mandatory Visualizations

Strecker Synthesis Workflow

G Workflow for Racemic 4-Chlorophenylglycine Synthesis cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Work-up and Purification A 4-Chlorobenzaldehyde D Reaction Mixture (MeOH/H₂O, 50-70°C, 5h) A->D B Ammonium Bicarbonate B->D C Sodium Cyanide C->D E α-Amino-4-chlorophenylacetonitrile D->E F Add NaOH Solution E->F G Reflux F->G H Sodium 4-chlorophenylglycinate G->H I Decolorize with Activated Carbon H->I J Acidify to Neutral pH I->J K Precipitation and Filtration J->K L Wash and Dry K->L M Racemic 4-Chlorophenylglycine L->M

Caption: Workflow for the synthesis of racemic 4-chlorophenylglycine.

Strecker Synthesis Mechanism

G Mechanism of the Strecker Synthesis cluster_0 Formation of α-Aminonitrile cluster_1 Hydrolysis Aldehyde 4-Chlorobenzaldehyde Imine Iminium Ion Aldehyde->Imine + NH₃, - H₂O Ammonia Ammonia (from NH₄⁺ salt) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Nitrile_Protonation Protonated Nitrile Aminonitrile->Nitrile_Protonation + H₃O⁺ Cyanide Cyanide Ion (CN⁻) Cyanide->Aminonitrile Amide_Intermediate Amide Intermediate Nitrile_Protonation->Amide_Intermediate + H₂O Amino_Acid 4-Chlorophenylglycine Amide_Intermediate->Amino_Acid + H₃O⁺, - NH₄⁺

Caption: Mechanism of the Strecker synthesis.

References

Application Notes and Protocols: D-4-Chlorophenylglycine HCl as an Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-Chlorophenylglycine HCl is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various bioactive molecules. In the agrochemical industry, it is a key intermediate primarily utilized in the production of potent insecticides. Its specific stereochemistry and chemical functionalities make it an ideal precursor for complex heterocyclic compounds that exhibit high efficacy in pest control.

This document provides detailed application notes on the use of this compound in agrochemical synthesis, with a primary focus on the insecticide chlorfenapyr. It includes a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support research and development activities. While the literature often refers to the racemic mixture (DL-4-chlorophenylglycine) for the synthesis of chlorfenapyr, the use of the D-enantiomer is of interest for potential stereospecific advantages in biological activity and environmental impact.

Agrochemical Applications: Synthesis of Chlorfenapyr

This compound is a vital starting material for the multi-step synthesis of chlorfenapyr, a broad-spectrum pro-insecticide and acaricide. Chlorfenapyr is effective against a wide range of pests, including those resistant to other classes of insecticides.

The synthesis of chlorfenapyr from D-4-chlorophenylglycine proceeds through a four-step sequence:

  • Lactonization (Oxazolinone Formation): Formation of an oxazolinone ring from D-4-chlorophenylglycine.

  • Pyrrole Cyclization: Reaction of the oxazolinone intermediate with 2-chloroacrylonitrile to form the core pyrrole structure.

  • Bromination: Introduction of a bromine atom onto the pyrrole ring.

  • Ethoxymethylation: Addition of an ethoxymethyl group to the pyrrole nitrogen to yield the final product, chlorfenapyr.

Quantitative Data on Chlorfenapyr Synthesis

The following table summarizes the reported yields for each step in the synthesis of chlorfenapyr starting from p-chlorophenylglycine. It is important to note that these yields are reported for the racemic starting material, and may vary when using the D-enantiomer.

StepReactionIntermediate/ProductReported Yield (%)
1Lactonization4-(4-Chlorophenyl)-2-trifluoromethyl-3-oxazolin-5-one>94[1]
2Pyrrole Cyclization2-(p-Chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile56[2]
3Bromination4-Bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile95-96[3]
4EthoxymethylationChlorfenapyr~86[4]
Overall - Chlorfenapyr >73.4[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of chlorfenapyr from p-chlorophenylglycine. These protocols are compiled from various sources and represent a comprehensive guide for laboratory synthesis.

Step 1: Synthesis of 4-(4-Chlorophenyl)-2-trifluoromethyl-3-oxazolin-5-one (Lactonization)

Materials:

  • p-Chlorophenylglycine

  • Acetonitrile

  • Xylenes

  • Dimethylformamide (DMF)

  • Phosphorus trichloride (PCl₃)

  • Trifluoroacetyl chloride

Procedure:

  • Prepare a solution of p-chlorophenylglycine (46.9 g, 0.25 mole) in a solvent mixture of acetonitrile (74.8% w/w), xylenes (24.9% w/w), and DMF (0.3% w/w).[6]

  • To this solution, sequentially add phosphorus trichloride (21.3 g, 0.155 mole) and trifluoroacetyl chloride (34.8 g, 0.26 mole).[6]

  • Maintain the reaction mixture at 40°C for 30 minutes.[6]

  • Heat the reaction to 60-65°C for 8 hours.[6]

  • Allow the reaction to cool to room temperature. The product is obtained in quantitative yield as determined by HPLC analysis.[6]

Step 2: Synthesis of 2-(p-Chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (Pyrrole Cyclization)

Materials:

  • 4-(p-Chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one

  • Nitromethane

  • 2-Chloroacrylonitrile

  • Ethylene dichloride (for recrystallization)

Procedure:

  • Dissolve 4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one (2.5 g, 0.01 mol) in nitromethane (50 mL).[2]

  • Add 2-chloroacrylonitrile (8.0 mL, 0.10 mol) to the solution in a single portion.[2]

  • Stir the resulting solution at reflux under a nitrogen atmosphere for 18 hours.[2]

  • Cool the red-brown solution to -5°C in an ice-acetone bath to induce precipitation.[2]

  • Collect the precipitate by filtration and wash with a small portion of cold nitromethane.[2]

  • Recrystallize the resulting tan solid from hot ethylene dichloride to yield the product as white crystals (1.8 g, 56% yield).[2]

Step 3: Synthesis of 4-Bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (Bromination)

Materials:

  • 2-(p-Chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile

  • Ethanol

  • 50% Hydrogen peroxide

  • Bromine

Procedure:

  • Mix 2-(4-chloro-phenyl-)-5-Trifluoromethyl-1H-pyrrole-3-nitrile (28.5g, 0.1mol), ethanol, and 50% hydrogen peroxide (11.3g, 0.1mol).[3]

  • Slowly add bromine (12.0g, 0.075mol) to the mixture.[3]

  • Stir the reaction at room temperature and monitor the completion of the bromination by HPLC.[3]

  • Remove a portion of the ethanol under reduced pressure.

  • Cool the mixture to room temperature and add water.

  • Collect the solid by suction filtration, wash the solid until the filtrate is neutral, and dry to obtain the product as a white or faint yellow solid (35.7g, 95% yield).[3]

Step 4: Synthesis of Chlorfenapyr (Ethoxymethylation)

Materials:

  • 4-Bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile

  • Ethyl acetate

  • Chloromethyl ethyl ether

  • Triethylamine

Procedure:

  • Dissolve 4-bromo-2-(4-chloro-phenyl-)-5-trifluoromethyl pyrrole-3-nitrile and chloromethyl ethyl ether in ethyl acetate with stirring.[4]

  • At 28°C, add triethylamine dropwise. The molar ratio of the starting pyrrole, chloromethyl ethyl ether, and triethylamine should be 1:1.2:1.18.[4]

  • After the addition is complete, maintain the reaction at 65°C for 6 hours.[4]

  • Remove the ethyl acetate solvent.

  • Perform hydrolysis at 10°C to obtain the crude product. The purity of the obtained chlorfenapyr is reported to be 98.4% with a product yield of 86.0%.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Chlorfenapyr

Chlorfenapyr is a pro-insecticide, meaning it is converted into its active form after entering the target organism. The mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria.

G cluster_insect Inside Insect Chlorfenapyr Chlorfenapyr (Pro-insecticide) ActiveMetabolite Active Metabolite (CL 303268) Chlorfenapyr->ActiveMetabolite Metabolic Activation (Mixed-function oxidases) Mitochondrion Mitochondrion ActiveMetabolite->Mitochondrion Targets ProtonGradient ActiveMetabolite->ProtonGradient Disrupts (Uncouples Oxidative Phosphorylation) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces ProtonGradient->ATP_Synthase Drives CellDeath Cellular Death ATP->CellDeath Depletion leads to

Caption: Mechanism of action of Chlorfenapyr.

Experimental Workflow for Chlorfenapyr Synthesis

The following diagram illustrates the synthetic workflow from this compound to Chlorfenapyr.

G Start This compound Step1 Step 1: Lactonization (PCl₃, Trifluoroacetyl chloride) Start->Step1 Intermediate1 4-(4-Chlorophenyl)-2- trifluoromethyl-3-oxazolin-5-one Step1->Intermediate1 Step2 Step 2: Pyrrole Cyclization (2-Chloroacrylonitrile) Intermediate1->Step2 Intermediate2 2-(p-Chlorophenyl)-5- (trifluoromethyl)pyrrole-3-carbonitrile Step2->Intermediate2 Step3 Step 3: Bromination (Br₂, H₂O₂) Intermediate2->Step3 Intermediate3 4-Bromo-2-(p-chlorophenyl)-5- (trifluoromethyl)pyrrole-3-carbonitrile Step3->Intermediate3 Step4 Step 4: Ethoxymethylation (Chloromethyl ethyl ether, Triethylamine) Intermediate3->Step4 End Chlorfenapyr Step4->End

Caption: Synthetic workflow for Chlorfenapyr.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of the potent insecticide chlorfenapyr. The provided protocols and data offer a comprehensive resource for researchers engaged in the development of agrochemicals. Further investigation into the stereospecific synthesis and biological activity of chlorfenapyr derived from the D-enantiomer could lead to the development of more effective and environmentally benign crop protection agents.

References

Application Notes and Protocols for the Synthesis of p-Chlorophenylglycine via the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bucherer-Bergs reaction is a versatile multicomponent reaction used for the synthesis of hydantoins from carbonyl compounds, which can then be hydrolyzed to yield valuable α-amino acids.[1][2] This methodology is particularly relevant in pharmaceutical and agrochemical research. This document provides detailed application notes and protocols for the synthesis of p-chlorophenylglycine, an important organic intermediate, utilizing p-chlorobenzaldehyde as the starting material. The process involves the formation of a p-chlorophenylhydantoin intermediate, followed by alkaline hydrolysis.[3]

Reaction Principle

The synthesis proceeds in two main stages:

  • Bucherer-Bergs Reaction: p-Chlorobenzaldehyde reacts with an ammonium salt (e.g., ammonium bicarbonate) and a cyanide source (e.g., sodium cyanide) to form 5-(4-chlorophenyl)hydantoin.[3][4]

  • Hydrolysis: The resulting hydantoin intermediate is subjected to alkaline hydrolysis to yield the final product, p-chlorophenylglycine.[3]

Data Presentation

The following tables summarize the quantitative data from representative experimental protocols for the synthesis of aryl-glycines using the Bucherer-Bergs reaction.

Table 1: Reaction Conditions for the Synthesis of p-Chlorophenylhydantoin Intermediate

ParameterExample 1[3]Example 2[3]Example 3[3]
p-Chlorobenzaldehyde Flow Rate5.0 g/min 7.5 g/min 10.0 g/min
20% Ammonium Bicarbonate Solution Flow Rate10.0 mL/min15.0 mL/min20.0 mL/min
30% Sodium Cyanide Solution Flow Rate2.5 mL/min3.75 mL/min5.0 mL/min
Preheating Temperature50°C55°C60°C
Reaction Temperature80°C85°C90°C
Reaction TimeNot specified (continuous flow)Not specified (continuous flow)Not specified (continuous flow)
Yield of p-chlorophenylglycine93.5%94.2%95.6%
Purity of p-chlorophenylglycine99.1%99.3%99.5%

Table 2: Reaction Conditions for the Synthesis of 2-Chlorophenylglycine

ParameterValue[5]
Starting Material2-Chlorobenzaldehyde
ReagentsAmmonium hydrogencarbonate, Sodium cyanide
SolventMethanol and Water (500 mL each)
Temperature65-70°C
Reaction Time5 hours
Hydrolysis Conditions45% NaOH, 120°C, 4 hours
Yield58%

Experimental Protocols

The following are detailed methodologies for the key experiments.

Protocol 1: Synthesis of p-Chlorophenylglycine via Microchannel Reactor[3]

This protocol describes a continuous flow synthesis method.

A. Preparation of the Intermediate p-Chlorophenylhydantoin:

  • Prepare Feed Solutions:

    • Melt p-chlorobenzaldehyde into a liquid state.

    • Prepare a 20% aqueous solution of ammonium bicarbonate.

    • Prepare a 30% aqueous solution of sodium cyanide.

  • Reaction Setup:

    • Pump the molten p-chlorobenzaldehyde into a preheating zone of a microchannel reactor at a controlled flow rate (e.g., 10.0 g/min ) and preheating temperature (e.g., 60°C).

    • Separately pump the ammonium bicarbonate and sodium cyanide solutions at controlled flow rates (e.g., 20.0 mL/min and 5.0 mL/min, respectively) into a mixing zone of the reactor.

    • Allow the reagents to mix and react in the reaction zone of the microchannel reactor at a controlled temperature (e.g., 90°C).

  • Quenching:

    • Introduce a 30% sodium hydroxide solution into the cancellation district of the reactor at a controlled flow rate (e.g., 15.0 mL/min) to quench the reaction.

B. Hydrolysis to p-Chlorophenylglycine:

  • Transfer the quenched reaction mixture to a hydrolysis reactor.

  • Heat the mixture to 125°C under a pressure of 0.5 MPa for 30 minutes.

  • Cool the reaction mixture to 30°C.

  • Adjust the pH of the solution to approximately 7.0 with a suitable acid to precipitate the crude product.

  • Filter the crude product and wash with deionized water until the filtrate is neutral.

  • Dry the solid to obtain p-chlorophenylglycine.

Protocol 2: Batch Synthesis of 2-Chlorophenylglycine[5]

This protocol can be adapted for the synthesis of p-chlorophenylglycine.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde in a mixture of 500 mL of methanol and 500 mL of water.

    • Add 23.7 g of ammonium hydrogencarbonate and 14.7 g of sodium cyanide to the solution.

  • Reaction:

    • Stir the mixture at 65-70°C for 5 hours.

  • Work-up and Hydrolysis:

    • Concentrate the solution to remove the methanol.

    • Transfer the concentrated solution to an autoclave and add a 45% sodium hydroxide solution.

    • Heat the mixture under reflux at 120°C for 4 hours.

  • Purification:

    • Add 2 g of activated carbon to the reaction mixture and stir for 10 minutes.

    • Filter the activated carbon.

    • Adjust the pH of the filtrate to 7-8 with 50% sulfuric acid to precipitate the product.

    • Filter the precipitate and wash with water.

    • Dry the solid to obtain 2-chlorophenylglycine.

Mandatory Visualizations

Bucherer-Bergs Reaction Mechanism for p-Chlorophenylglycine Synthesis

Bucherer_Bergs_Reaction pClPhCHO p-Chlorobenzaldehyde step1 Formation of Cyanohydrin pClPhCHO->step1 NH4HCO3 Ammonium Bicarbonate step2 Formation of Aminonitrile NH4HCO3->step2 NaCN Sodium Cyanide NaCN->step1 H2O Water pClPhCHO_H cyanohydrin Cyanohydrin cyanohydrin->step2 aminonitrile Aminonitrile step3 Cyclization to Hydantoin aminonitrile->step3 hydantoin 5-(4-chlorophenyl)hydantoin step4 Hydrolysis hydantoin->step4 pClPhGly p-Chlorophenylglycine step1->cyanohydrin step2->aminonitrile step3->hydantoin step4->pClPhGly

Caption: Bucherer-Bergs reaction workflow for p-chlorophenylglycine.

Experimental Workflow for Batch Synthesis

Experimental_Workflow start Start dissolve Dissolve p-Chlorobenzaldehyde, Ammonium Bicarbonate, and Sodium Cyanide in Methanol/Water start->dissolve react Heat and Stir (e.g., 65-70°C, 5h) dissolve->react concentrate Concentrate to Remove Methanol react->concentrate hydrolyze Alkaline Hydrolysis (e.g., 45% NaOH, 120°C, 4h) concentrate->hydrolyze decolorize Decolorize with Activated Carbon hydrolyze->decolorize precipitate Acidify to pH ~7 to Precipitate Product decolorize->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Final Product filter_wash->dry end p-Chlorophenylglycine dry->end

Caption: Workflow for the batch synthesis of p-chlorophenylglycine.

References

Application Notes and Protocols for the Analytical Characterization of D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the thorough characterization of D-4-Chlorophenylglycine Hydrochloride (HCl). The protocols and data presented are essential for ensuring the identity, purity, and quality of this critical chiral building block in pharmaceutical development.

Introduction

D-4-Chlorophenylglycine HCl is a non-proteinogenic amino acid derivative used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry and purity are critical attributes that can significantly impact the efficacy and safety of the final drug product. Therefore, robust analytical characterization is mandatory for its use in drug development and manufacturing. This document outlines the key analytical techniques and detailed protocols for the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the core physicochemical properties of D-4-Chlorophenylglycine and its hydrochloride salt is presented below.

PropertyValueReference
Molecular Formula C₈H₈ClNO₂ (base)[1]
C₈H₉Cl₂NO₂ (HCl salt)[2]
Molecular Weight 185.61 g/mol (base)[1]
222.07 g/mol (HCl salt)[2]
Appearance White to off-white crystalline powder[1]
Melting Point 145-150 °C (for the free amino acid)[1]
Solubility Soluble in water and alcohol solvents.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and enantiomeric excess of this compound. Both reversed-phase and chiral HPLC methods are employed for comprehensive analysis.

Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling

RP-HPLC is utilized to quantify process-related impurities, such as unreacted starting materials and byproducts from the synthesis.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220-230 nm.[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 (v/v) mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[3]

Quantitative Data Summary:

AnalyteRetention Time (min) (Representative)Limit of Detection (LOD)Limit of Quantitation (LOQ)
D-4-Chlorophenylglycine~ 8.5--
p-Chlorobenzaldehyde~ 12.2~ 0.01%~ 0.03%
5-(4-chlorophenyl)hydantoin~ 10.1~ 0.01%~ 0.03%
Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity is critical. Chiral HPLC separates the D- and L-enantiomers, allowing for the quantification of the desired D-enantiomer and the undesired L-enantiomer.

Experimental Protocol:

  • Column: Chiral stationary phase based on a polysaccharide derivative (e.g., cellulose or amylose) or a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: A 50:50 (v/v) mixture of water and ethanol.[4] Other common mobile phases include mixtures of hexane/isopropanol for normal phase separations.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220-230 nm.[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]

Quantitative Data Summary:

EnantiomerRetention Time (min) (Representative)
D-4-Chlorophenylglycine~ 10.2
L-4-Chlorophenylglycine~ 12.5

The enantiomeric excess (e.e.) can be calculated using the peak areas of the two enantiomers: e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100.[4]

Spectroscopic Analysis

Spectroscopic techniques are employed to confirm the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

  • Solvent: Deuterium oxide (D₂O) or deuterated methanol (CD₃OD).[1]

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

Expected Chemical Shifts (Representative):

NucleusChemical Shift (ppm) (in D₂O)Description
¹H NMR~ 7.4 - 7.6 (m, 4H)Aromatic protons on the chlorophenyl ring
~ 5.2 (s, 1H)Methine proton at the chiral center
¹³C NMR~ 175Carboxyl carbon
~ 135-140Quaternary aromatic carbons
~ 129-131CH aromatic carbons
~ 58Chiral alpha-carbon
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Technique: KBr pellet or Attenuated Total Reflectance (ATR).

  • Sample Preparation: For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.

  • Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands (Representative):

Wavenumber (cm⁻¹)Functional Group Vibration
3400-2500 (broad)O-H stretch of the carboxylic acid and N-H stretch of the amine hydrochloride
~ 3050Aromatic C-H stretch
~ 1730C=O stretch of the carboxylic acid
~ 1600, 1490C=C stretching in the aromatic ring
~ 1100C-N stretch
~ 830C-H out-of-plane bending for a para-substituted aromatic ring
~ 750C-Cl stretch

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition of the compound.

Experimental Protocol:

  • Instrument: TGA/DTA or TGA/DSC instrument.

  • Sample Pan: Alumina or platinum crucible.

  • Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min.

  • Heating Rate: A standard heating rate is 10 °C/min.

  • Temperature Range: Typically from ambient temperature to 600 °C.

Expected Thermal Events (Representative):

TechniqueTemperature Range (°C)Observation
DTA/DSC~ 190 - 210Endothermic peak corresponding to melting and decomposition.
TGA> 190Onset of weight loss due to thermal decomposition. The hydrochloride may lose HCl at an elevated temperature.

Elemental Analysis

Elemental analysis is used to determine the elemental composition of the compound and confirm its empirical formula.

Quantitative Data Summary (Theoretical for C₈H₉Cl₂NO₂):

ElementTheoretical Percentage (%)
Carbon (C)43.27
Hydrogen (H)4.08
Chlorine (Cl)31.93
Nitrogen (N)6.31
Oxygen (O)14.41

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis, purification, and analysis of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_purification Purification & Salt Formation Start Starting Materials (p-Chlorobenzaldehyde, etc.) Reaction Chemical Synthesis (e.g., Strecker Synthesis) Start->Reaction Crude Crude Racemic 4-Chlorophenylglycine Reaction->Crude Resolution Enzymatic or Chemical Resolution Crude->Resolution D_Enantiomer Crude D-4-Chlorophenylglycine Resolution->D_Enantiomer Recrystallization Recrystallization D_Enantiomer->Recrystallization HCl_Formation HCl Salt Formation Recrystallization->HCl_Formation Final_Product Pure this compound HCl_Formation->Final_Product Analytical_Characterization_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_other Other Techniques cluster_results Results Sample This compound Sample RP_HPLC RP-HPLC Sample->RP_HPLC Purity & Impurities Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Enantiomeric Purity NMR NMR (¹H, ¹³C) Sample->NMR Structural Confirmation FTIR FTIR Sample->FTIR Functional Group ID Thermal Thermal Analysis (TGA/DTA) Sample->Thermal Thermal Stability Elemental Elemental Analysis Sample->Elemental Elemental Composition Purity_Data Purity > 99% Impurity Profile RP_HPLC->Purity_Data Enantiomeric_Data e.e. > 99% Chiral_HPLC->Enantiomeric_Data Structure_Data Confirmed Structure NMR->Structure_Data Identity_Data Identity Confirmation FTIR->Identity_Data Stability_Data Decomposition Profile Thermal->Stability_Data Composition_Data Formula Confirmation Elemental->Composition_Data

References

Application Note: Solubility of D-4-Chlorophenylglycine HCl in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information regarding the solubility of D-4-Chlorophenylglycine hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for the D-enantiomer hydrochloride salt, this note includes solubility data for the closely related L-4-Chlorophenylglycine as a reference, alongside comprehensive, standardized protocols for experimentally determining the solubility of D-4-Chlorophenylglycine HCl in dimethyl sulfoxide (DMSO) and water. These protocols are intended to guide researchers in generating precise and reliable solubility data essential for drug discovery, formulation development, and other research applications.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The solubility of such intermediates in common solvents like DMSO and water is a fundamental physical property that dictates their handling, formulation, and reaction conditions. Accurate solubility data is paramount for ensuring reproducible experimental outcomes and for the development of robust and scalable synthetic processes.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉Cl₂NO₂
Molecular Weight 222.07 g/mol [1]
Appearance White to off-white crystalline powder
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride[1]
CAS Number 108392-76-3[1]

Solubility Data

Direct quantitative solubility data for this compound in DMSO and water is not extensively reported. However, the solubility of the related compound, L-4-Chlorophenylglycine, can provide a useful estimate.

Table 1: Estimated Solubility of 4-Chlorophenylglycine Enantiomers

CompoundSolventEstimated SolubilityMethod
L-4-ChlorophenylglycineDMSO2 mg/mL (10.78 mM)Requires ultrasonic warming and heating to 60°C.[2]
L-4-ChlorophenylglycineWater1 mg/mL (5.39 mM)Requires sonication.[2]
DL-4-Chlorophenylglycine0.1 M NaOHSoluble (almost transparent)-

Note: The solubility of this compound may differ from the L-enantiomer due to the presence of the hydrochloride salt and potential differences in crystal lattice energy. The provided values should be used as a preliminary guide, and experimental verification is crucial.

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound, the following standardized protocols are recommended. The equilibrium solubility assay, often referred to as the shake-flask method, is considered the gold standard for determining thermodynamic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound at equilibrium.

Materials and Equipment:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized or distilled water

  • Phosphate-buffered saline (PBS) as an alternative aqueous solvent

  • Incubator shaker capable of maintaining a constant temperature

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

  • Analytical balance

  • Vials with screw caps

  • Pipettes and tips

Protocol:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent (DMSO or water) to each vial.

  • Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it using a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination

This method provides a rapid assessment of a compound's solubility from a concentrated DMSO stock solution.

Materials and Equipment:

  • This compound (solid)

  • DMSO, analytical grade

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of detecting light scattering or turbidity (nephelometer)

  • Automated liquid handler or multichannel pipette

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.

  • Precipitation Monitoring: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh excess This compound add_solvent Add precise volume of Solvent (DMSO/Water) weigh->add_solvent incubate Incubate with shaking (24-72h at constant T) add_solvent->incubate filter Filter supernatant (0.22 µm filter) incubate->filter quantify Quantify concentration (HPLC or UV-Vis) filter->quantify solubility Equilibrium Solubility quantify->solubility

Caption: Workflow for Equilibrium Solubility Determination.

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific biological signaling pathways. Its primary application appears to be as a synthetic intermediate in the creation of more complex molecules with therapeutic properties. Researchers investigating novel compounds synthesized from this compound are encouraged to perform dedicated bioassays to elucidate their mechanisms of action and potential signaling pathway interactions.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this application note provides estimated values based on a closely related compound and, more importantly, offers detailed, actionable protocols for researchers to determine this critical parameter in their own laboratories. Adherence to these standardized methods will ensure the generation of high-quality, reliable solubility data, thereby facilitating more efficient and reproducible research and development workflows.

References

Application Notes and Protocols: D-4-Chlorophenylglycine HCl as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-Chlorophenylglycine HCl is a non-proteinogenic amino acid that serves as a critical chiral building block in the pharmaceutical industry. Its rigid structure and specific stereochemistry make it an invaluable synthon for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of antidiabetic drugs and as a side chain for semi-synthetic β-lactam antibiotics.

I. Application in the Synthesis of DPP-4 Inhibitors

D-4-Chlorophenylglycine is a key intermediate in the synthesis of Trelagliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The efficacy of Trelagliptin has been compared with other widely used DPP-4 inhibitors.[1]

Data Presentation: Comparative Efficacy of DPP-4 Inhibitors
DrugTargetIC50 (nM)Clinical Efficacy (HbA1c Reduction)Dosing Frequency
Trelagliptin DPP-44.2Significant reductions, comparable to or exceeding other DPP-4 inhibitors in certain populations. A phase 3 study showed similar efficacy to alogliptin.Once-weekly[1]
Alogliptin DPP-4~17Effective in lowering HbA1c.Once-daily[1]
Sitagliptin DPP-4~50Established efficacy in glycemic control.Once-daily[1]

Key Findings: Trelagliptin demonstrates a significantly lower IC50 value compared to Alogliptin and Sitagliptin, indicating higher potency in inhibiting the DPP-4 enzyme.[1] Clinical studies have shown that the once-weekly administration of Trelagliptin provides comparable glycemic control to once-daily DPP-4 inhibitors, which may lead to improved patient adherence.[1]

Signaling Pathway: Mechanism of Action of Trelagliptin

Trelagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

DPP4_Inhibition cluster_pancreas Pancreatic Islets cluster_gut Gut Insulin Secretion Insulin Secretion Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->Insulin Secretion Stimulates Incretins (GLP-1, GIP)->Glucagon Secretion Suppresses DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Trelagliptin Trelagliptin Trelagliptin->DPP-4 Enzyme Inhibition

DPP-4 Inhibition by Trelagliptin

II. Experimental Protocols

A. Synthesis of Racemic 4-Chlorophenylglycine (Strecker Synthesis)

A common method for synthesizing the racemic mixture of 4-chlorophenylglycine is the Strecker synthesis, followed by chiral resolution.[2]

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium bicarbonate (NH₄HCO₃)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 45%)

  • Sulfuric acid (H₂SO₄) solution

  • Activated carbon

Procedure:

  • In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.[2]

  • Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours to form the intermediate hydantoin.[2]

  • After the initial reaction, add a sodium hydroxide solution to the mixture.[2]

  • Heat the mixture under reflux for several hours to hydrolyze the hydantoin to the sodium salt of 4-chlorophenylglycine.[2]

  • Cool the reaction mixture and treat it with activated carbon to decolorize the solution.[2]

  • Filter off the activated carbon.

  • Carefully acidify the filtrate with a sulfuric acid solution to a neutral pH (around 7) to precipitate the racemic 4-chlorophenylglycine.[2]

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude racemic product.[2]

Strecker_Synthesis 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde NH4HCO3_NaCN NH₄HCO₃, NaCN Methanol/Water, 50-60°C 4-Chlorobenzaldehyde->NH4HCO3_NaCN Hydantoin_Intermediate Hydantoin Intermediate NH4HCO3_NaCN->Hydantoin_Intermediate NaOH_Reflux NaOH (aq), Reflux Hydantoin_Intermediate->NaOH_Reflux Hydrolysis Hydrolysis NaOH_Reflux->Hydrolysis Acidification H₂SO₄ (aq), pH 7 Hydrolysis->Acidification Racemic_4_CPG Racemic 4-Chlorophenylglycine Acidification->Racemic_4_CPG

Strecker Synthesis Workflow
B. Enzymatic Resolution of DL-4-Chlorophenylglycine

This protocol is based on the principle of enantioselective hydrolysis of the N-acyl derivative of the racemic amino acid.[1]

1. N-Acetylation of DL-4-Chlorophenylglycine:

  • Suspend DL-4-Chlorophenylglycine in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).[1]

  • Heat the mixture under reflux for a specified period to achieve complete N-acetylation.[1]

  • Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.[1]

2. Enzymatic Resolution:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).[1]

  • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.[1]

  • Add immobilized penicillin G acylase to the suspension. The enzyme-to-substrate ratio is a critical parameter to optimize.[1]

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.[1]

3. Separation and Isolation:

  • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it.[1]

  • Isolate the L-4-chlorophenylglycine by filtration. The remaining solution contains N-acetyl-(R)-4-chlorophenylglycine.[1]

  • Acidify the solution to precipitate the N-acetyl-(R)-4-chlorophenylglycine.[1]

  • Hydrolyze the N-acetyl-(R)-4-chlorophenylglycine (e.g., by acid hydrolysis) to obtain the desired (R)-4-Chlorophenylglycine.[1]

  • Purify the final product by recrystallization.[1]

Enzymatic_Resolution cluster_acetylation N-Acetylation cluster_resolution Enzymatic Resolution cluster_hydrolysis Hydrolysis & Purification DL-4-CPG DL-4-Chlorophenylglycine N-acetyl-DL-4-CPG N-acetyl-DL-4-chlorophenylglycine DL-4-CPG->N-acetyl-DL-4-CPG Acetic Anhydride, Reflux Enzyme Immobilized Penicillin G Acylase N-acetyl-DL-4-CPG->Enzyme L-4-CPG L-4-chlorophenylglycine (Precipitate) Enzyme->L-4-CPG N-acetyl-R-4-CPG N-acetyl-(R)-4-chlorophenylglycine (in solution) Enzyme->N-acetyl-R-4-CPG R-4-CPG (R)-4-Chlorophenylglycine N-acetyl-R-4-CPG->R-4-CPG Acid Hydrolysis Purified_R-4-CPG Purified (R)-4-Chlorophenylglycine R-4-CPG->Purified_R-4-CPG Recrystallization

Enzymatic Resolution Workflow

III. Application in the Synthesis of β-Lactam Antibiotics

D-phenylglycine and its derivatives, including D-4-Chlorophenylglycine, are important side chains for semi-synthetic penicillins and cephalosporins.[3][4] The synthesis of these antibiotics often involves the acylation of a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA), with an activated form of the side chain.[4][5]

General Protocol for the Synthesis of Semi-synthetic Penicillins

This protocol outlines a general procedure for the acylation of 6-APA.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-4-Chlorophenylglycyl chloride hydrochloride (or other activated derivative)

  • A suitable solvent (e.g., methylene chloride)

  • A weak tertiary amine (e.g., triethylamine)

  • Water

Procedure:

  • Prepare a solution or slurry of 6-APA in the chosen solvent.

  • Cool the mixture to a low temperature (e.g., -40°C).

  • Add a weak tertiary amine to the mixture.

  • Portionwise, add the D-(-)-4-Chlorophenylglycyl chloride hydrochloride. The reaction is often exothermic.

  • Stir the mixture at a controlled temperature for a specified period.

  • Upon completion of the reaction, add water to separate the phases.

  • The aqueous phase containing the penicillin product is then further processed for purification and isolation.

IV. Use in the Synthesis of Anticonvulsants

(R)-4-Chlorophenylglycine serves as a valuable chiral starting material for the synthesis of potential central nervous system (CNS) active agents, including anticonvulsants such as (R)-5-(4-chlorophenyl)hydantoin.[6]

Protocol for the Synthesis of (R)-5-(4-chlorophenyl)hydantoin

1. Formation of the Ureido Intermediate:

  • In a round-bottom flask, dissolve (R)-2-Amino-2-(4-chlorophenyl)acetic acid in deionized water.[6]

  • Add potassium cyanate to the solution and stir at room temperature for 1 hour.[6]

  • Slowly acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the ureido intermediate.[6]

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and air dry.[6]

2. Cyclization to (R)-5-(4-chlorophenyl)hydantoin:

  • Transfer the dried ureido intermediate to a round-bottom flask.

  • Add 6 M hydrochloric acid.[6]

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the crystalline product by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.[6]

  • Dry the product under vacuum to obtain (R)-5-(4-chlorophenyl)hydantoin.[6]

3. Characterization:

  • Determine the melting point of the final product.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Assess the purity by HPLC.[6]

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate with significant applications in the synthesis of a range of therapeutic agents. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to utilize this chiral building block in their synthetic endeavors. Adherence to and optimization of these methodologies will be critical for the successful development of novel pharmaceuticals.

References

Application Notes and Protocols for the Stereoselective Synthesis of D-4-Chlorophenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its incorporation into drug candidates can significantly influence their pharmacological activity, metabolic stability, and binding affinity. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit varied physiological effects. These application notes provide detailed protocols for the stereoselective synthesis of D-4-chlorophenylglycine derivatives, focusing on enzymatic kinetic resolution, asymmetric Strecker synthesis, and dynamic kinetic resolution.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for various stereoselective methods for the synthesis of D-4-Chlorophenylglycine, allowing for a direct comparison of their efficiencies.

MethodKey Reagents/CatalystSubstrateYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Enzymatic Kinetic Resolution Immobilized Penicillin G AcylaseRacemic N-phenylacetyl-4-chlorophenylglycine~45%>99% for (R)-enantiomerN/A[1]
Asymmetric Strecker Synthesis (R)-Phenylglycine amide (chiral auxiliary)p-Chlorobenzaldehyde, KCN, NH376-93% (of diastereomer)>98% for (S)-tert-leucine (example)>99/1
Chemical Resolution D-camphor sulfonic acidRacemic 2-chlorophenylglycine42%N/AN/A

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of N-acyl-DL-4-Chlorophenylglycine

This method relies on the enantioselective hydrolysis of an N-acylated racemic mixture of 4-chlorophenylglycine using an enzyme, most commonly Penicillin G Acylase (PGA). The enzyme selectively hydrolyzes the L-enantiomer, leaving the desired D-enantiomer in its acylated form.

1. N-Acetylation of DL-4-Chlorophenylglycine:

  • Suspend DL-4-Chlorophenylglycine in a mixture of acetic acid and acetic anhydride.

  • Heat the mixture under reflux to achieve complete N-acetylation.

  • Cool the reaction mixture to induce crystallization of N-acetyl-DL-4-chlorophenylglycine.

  • Isolate the crystals by filtration and dry under vacuum.[2]

2. Enzymatic Resolution:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0) and suspend the N-acetyl-DL-4-chlorophenylglycine in it.[2]

  • Add immobilized penicillin G acylase to the suspension. The enzyme-to-substrate ratio is a critical parameter to optimize.[2]

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.[2]

  • Monitor the reaction progress by measuring the amount of released L-4-chlorophenylglycine or by the consumption of a base (e.g., NaOH) using a pH-stat to maintain a constant pH.

3. Separation and Isolation:

  • Once the reaction reaches approximately 50% conversion, filter to recover the immobilized enzyme, which can be washed and reused.[2]

  • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it. Isolate the L-enantiomer by filtration.[2]

  • The remaining solution contains N-acetyl-D-4-chlorophenylglycine. Acidify the solution to precipitate the N-acetyl-D-4-chlorophenylglycine.[2]

4. Hydrolysis of N-acetyl-D-4-Chlorophenylglycine:

  • Suspend the isolated N-acetyl-D-4-chlorophenylglycine in a solution of a strong acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the acetyl group.[1]

  • Cool the reaction mixture and neutralize it to the isoelectric point of D-4-chlorophenylglycine to precipitate the final product.

  • Filter, wash with cold water, and dry the purified D-4-Chlorophenylglycine.

Method 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids. In the asymmetric version, a chiral auxiliary is used to direct the stereochemical outcome of the reaction, leading to an enantiomerically enriched product.

1. Formation of Chiral Imine:

  • In a suitable solvent, react 4-chlorobenzaldehyde with a chiral amine auxiliary (e.g., (R)-phenylglycinol) in the presence of a dehydrating agent to form the corresponding chiral imine.

2. Cyanide Addition:

  • To the solution containing the chiral imine, add a cyanide source (e.g., trimethylsilyl cyanide or potassium cyanide) at a controlled temperature. The chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the formation of a diastereomerically enriched α-aminonitrile.

3. Hydrolysis and Chiral Auxiliary Removal:

  • Hydrolyze the resulting α-aminonitrile under acidic conditions (e.g., refluxing in 6 M HCl). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

  • After hydrolysis, cool the reaction mixture. The hydrochloride salt of D-4-chlorophenylglycine will be in the aqueous solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary and any organic impurities.

  • Neutralize the aqueous solution to the isoelectric point of D-4-chlorophenylglycine to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain enantiomerically enriched D-4-chlorophenylglycine.[1]

Method 3: Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a highly efficient process that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.

1. Substrate Preparation:

  • Prepare a suitable derivative of DL-4-chlorophenylglycine that can undergo racemization under the reaction conditions. This could be an azlactone or a Schiff base.

2. DKR Reaction Setup:

  • In a suitable solvent, dissolve the racemic substrate.

  • Add a racemization catalyst. This is often a base or an organometallic complex that facilitates the rapid interconversion of the enantiomers.

  • Add a chiral catalyst or enzyme that will selectively react with one of the enantiomers. For the synthesis of the D-enantiomer, the catalyst should preferentially react with the L-enantiomer, which is then converted into a different product.

3. Reaction and Monitoring:

  • Maintain the reaction at a specific temperature and monitor its progress by techniques such as chiral HPLC to determine the enantiomeric excess of the remaining substrate.

4. Product Isolation:

  • Once the reaction is complete, quench the reaction and remove the catalysts.

  • Isolate the desired D-4-chlorophenylglycine derivative, which should be present in high enantiomeric excess.

  • If necessary, perform a final deprotection step to obtain the free amino acid.

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_methods Stereoselective Synthesis Methods cluster_end Final Product Racemic 4-Chlorophenylglycine Derivative Racemic 4-Chlorophenylglycine Derivative Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic 4-Chlorophenylglycine Derivative->Enzymatic Kinetic Resolution Asymmetric Strecker Synthesis Asymmetric Strecker Synthesis Racemic 4-Chlorophenylglycine Derivative->Asymmetric Strecker Synthesis Dynamic Kinetic Resolution Dynamic Kinetic Resolution Racemic 4-Chlorophenylglycine Derivative->Dynamic Kinetic Resolution Enantiomerically Pure D-4-Chlorophenylglycine Enantiomerically Pure D-4-Chlorophenylglycine Enzymatic Kinetic Resolution->Enantiomerically Pure D-4-Chlorophenylglycine Asymmetric Strecker Synthesis->Enantiomerically Pure D-4-Chlorophenylglycine Dynamic Kinetic Resolution->Enantiomerically Pure D-4-Chlorophenylglycine

Caption: Overall workflow for the stereoselective synthesis of D-4-Chlorophenylglycine.

Enzymatic_Kinetic_Resolution Start N-acetyl-DL-4-Chlorophenylglycine Process1 Enzymatic Hydrolysis (Penicillin G Acylase) Start->Process1 Decision Selective Hydrolysis of L-enantiomer Process1->Decision Product_L L-4-Chlorophenylglycine Decision->Product_L Hydrolyzed Intermediate_D N-acetyl-D-4-Chlorophenylglycine Decision->Intermediate_D Unreacted Process2 Acid Hydrolysis Intermediate_D->Process2 End D-4-Chlorophenylglycine Process2->End

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Troubleshooting & Optimization

Technical Support Center: D-4-Chlorophenylglycine HCl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of D-4-Chlorophenylglycine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is recommended for high yield?

A1: The most common routes involve the synthesis of a racemic mixture of DL-4-Chlorophenylglycine, followed by chiral resolution to isolate the D-enantiomer, and finally conversion to the hydrochloride salt. The two primary methods for synthesizing the racemic intermediate are the Bucherer-Bergs reaction and the Strecker synthesis.

  • Bucherer-Bergs Reaction: This method typically involves the reaction of 4-chlorobenzaldehyde, an ammonium salt, and a cyanide source to form an intermediate hydantoin, which is then hydrolyzed to the amino acid. While a common industrial method, it can suffer from long reaction times and requires careful control of conditions to avoid side products.

  • Strecker Synthesis: This is a two-step process involving the formation of an α-aminonitrile from 4-chlorobenzaldehyde, ammonia, and cyanide, followed by hydrolysis to the amino acid. It is a versatile method but can be sensitive to reaction conditions.

  • Recommendation for High Yield: A modern approach utilizing a microchannel reactor for the Bucherer-Bergs synthesis has been reported to achieve yields of over 95% for the racemic mixture by offering superior control over reaction parameters.[1] For the crucial chiral resolution step, enzymatic methods are highly recommended for achieving high enantiomeric purity and good yields of the desired D-enantiomer.

Q2: My overall yield for this compound is low. Which stage of the synthesis is the most likely culprit?

A2: Low overall yield can stem from several stages of the synthesis. The most common points for yield loss are:

  • Racemic Synthesis (Bucherer-Bergs or Strecker): Incomplete reactions, formation of side-products, and difficult purification can all contribute to lower than expected yields of DL-4-Chlorophenylglycine. For instance, a "chloroform method" has been reported with yields as low as 55-60%.[1]

  • Chiral Resolution: This is a critical step where a theoretical maximum yield of 50% for the desired enantiomer is possible from a racemic mixture. In practice, yields are often lower due to incomplete separation, co-precipitation of the unwanted enantiomer, or racemization during processing.

  • Purification and Crystallization: Significant product loss can occur during recrystallization steps if the solvent system is not optimized, leading to either poor recovery or insufficient purification. The formation of oils instead of crystals is a common issue that can trap impurities and reduce the final yield.

  • HCl Salt Formation: While generally a high-yielding step, improper pH control or solvent choice during the formation and isolation of the hydrochloride salt can lead to product loss.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Racemic DL-4-Chlorophenylglycine

Q: I am experiencing a low yield in the initial synthesis of the racemic mixture using the Bucherer-Bergs reaction. What are the potential causes and solutions?

A: Low yield in the Bucherer-Bergs synthesis can often be attributed to several factors. Below is a summary of potential causes and troubleshooting steps.

Table 1: Troubleshooting Low Yield in Bucherer-Bergs Synthesis

Potential Cause Troubleshooting Steps
Incomplete Hydantoin Formation - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC. Traditional batch processes can take 8-9 hours.[1]- Temperature: Maintain the optimal reaction temperature. For the hydantoin formation from 4-chlorobenzaldehyde, temperatures around 50-60°C are often used.[1]
Side Reactions - Reagent Purity: Use high-purity 4-chlorobenzaldehyde. Impurities can lead to the formation of undesired byproducts.- pH Control: Maintain the pH in the optimal range (typically slightly alkaline) to favor the desired reaction pathway and minimize side reactions.
Incomplete Hydrolysis of Hydantoin - Hydrolysis Conditions: Ensure complete hydrolysis of the 5-(4-chlorophenyl)hydantoin intermediate. This step often requires heating with a strong base (e.g., NaOH).- Reaction Monitoring: Use TLC or HPLC to confirm the disappearance of the hydantoin intermediate before proceeding with work-up.
Poor Product Isolation - pH Adjustment: Carefully adjust the pH to the isoelectric point of 4-chlorophenylglycine to ensure maximum precipitation during isolation.- Solvent Choice: Use an appropriate solvent for precipitation and washing to minimize product loss.
Issue 2: Low Yield and/or Low Enantiomeric Purity in Chiral Resolution

Q: My enzymatic resolution of DL-4-Chlorophenylglycine is resulting in a low yield of the D-enantiomer. How can I optimize this step?

A: Enzymatic resolution is a highly effective method for obtaining the desired D-enantiomer, but several parameters need to be carefully controlled to maximize yield and enantiomeric excess.

Table 2: Optimizing Enzymatic Resolution of DL-4-Chlorophenylglycine

Parameter Recommendation and Troubleshooting Reported Data
Enzyme Selection Penicillin G acylase is a commonly used and effective enzyme for the enantioselective hydrolysis of N-acyl-DL-4-chlorophenylglycine.[2]-
Substrate The racemic DL-4-chlorophenylglycine is typically first converted to an N-acyl derivative (e.g., N-acetyl or N-phenylacetyl) for enzymatic resolution.[2]-
Enzyme Loading The enzyme-to-substrate ratio is a critical parameter that should be optimized for each specific enzyme and substrate batch.-
pH Maintain the optimal pH for the enzyme's activity. For Penicillin G acylase, a pH of around 7.5-8.0 in a phosphate buffer is often used.[2]-
Temperature Control the temperature to ensure optimal enzyme activity and stability. A temperature of 30-40°C is a common starting point.[2]-
Reaction Monitoring Monitor the reaction progress by measuring the formation of the L-4-chlorophenylglycine or a change in pH. The reaction should be stopped when approximately 50% conversion is reached to maximize the yield and enantiomeric excess of the remaining D-enantiomer.[2]A yield of ~45% with an enantiomeric excess of >99% for the (R)-enantiomer has been reported.[3]
Separation After enzymatic hydrolysis of the L-enantiomer, careful separation is crucial. Adjusting the pH to the isoelectric point of L-4-chlorophenylglycine will precipitate it, allowing for its removal by filtration. The desired D-N-acyl-4-chlorophenylglycine remains in the filtrate and can be isolated by acidification.[2]-
Issue 3: Product Loss During Purification and HCl Salt Formation

Q: I am losing a significant amount of product during the final purification and conversion to the HCl salt. What can I do to improve recovery?

A: Product loss during the final steps is often due to suboptimal crystallization and isolation procedures.

Table 3: Improving Yield in Purification and HCl Salt Formation

Problem Area Troubleshooting Steps
Oiling Out During Crystallization - Solvent System: The choice of solvent is critical. If the product oils out, try using a different solvent or a mixture of solvents. For amino acids, a mixture of water and a miscible organic solvent like isopropanol or ethanol is often effective.- Cooling Rate: Cool the solution slowly to promote the formation of well-defined crystals. Rapid cooling can lead to oiling out or the formation of small, impure crystals.
Low Recovery from Recrystallization - Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the product to ensure supersaturation upon cooling.- Temperature Gradient: Ensure a significant difference in the product's solubility at high and low temperatures in the chosen solvent system.- Cold Filtration: After crystallization, cool the mixture in an ice bath before filtration to minimize the amount of product that remains dissolved in the mother liquor.
Incomplete HCl Salt Formation/Precipitation - Stoichiometry of HCl: Ensure the correct molar equivalent of HCl is used. An excess can sometimes affect solubility.- Solvent for Precipitation: The HCl salt is typically precipitated from an organic solvent in which it has low solubility. Ensure the solvent is anhydrous to prevent hydrolysis.
Mechanical Losses - Transfer Steps: Minimize the number of transfer steps to reduce mechanical losses of the product on glassware.- Washing: Wash the final product with a small amount of cold, fresh solvent to remove impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Synthesis of DL-4-Chlorophenylglycine via Bucherer-Bergs Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, combine 4-chlorobenzaldehyde, ammonium carbonate, and sodium cyanide in a suitable solvent (e.g., a mixture of ethanol and water).

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 50-60°C for several hours. Monitor the formation of the 5-(4-chlorophenyl)hydantoin intermediate by TLC.

  • Hydrolysis: Once the hydantoin formation is complete, add a solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux to hydrolyze the hydantoin to the sodium salt of 4-chlorophenylglycine. Monitor the hydrolysis by TLC until the hydantoin is consumed.

  • Isolation: Cool the reaction mixture and carefully acidify with an inorganic acid (e.g., HCl or H₂SO₄) to the isoelectric point of 4-chlorophenylglycine to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude DL-4-chlorophenylglycine can be further purified by recrystallization.

Protocol 2: Enzymatic Resolution of N-Acetyl-DL-4-Chlorophenylglycine

This protocol is a general guideline for enzymatic resolution.

  • N-Acetylation: Acetylate the crude DL-4-chlorophenylglycine using a standard procedure, for example, by reacting it with acetic anhydride.

  • Enzymatic Hydrolysis:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.5-8.0).

    • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

    • Add immobilized penicillin G acylase. The enzyme-to-substrate ratio should be optimized.

    • Stir the suspension at a constant temperature (e.g., 30-40°C).

    • Monitor the reaction progress until approximately 50% of the racemic mixture has been hydrolyzed.

  • Separation:

    • Filter off the immobilized enzyme for reuse.

    • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it.

    • Filter to remove the L-4-chlorophenylglycine.

    • Acidify the remaining filtrate to precipitate the desired N-acetyl-D-4-chlorophenylglycine.

  • Hydrolysis and HCl Salt Formation:

    • Hydrolyze the N-acetyl-D-4-chlorophenylglycine (e.g., by acid hydrolysis) to obtain D-4-chlorophenylglycine.

    • Dissolve the D-4-chlorophenylglycine in a suitable solvent and treat with HCl (e.g., as a gas or a solution in an organic solvent) to form and precipitate the hydrochloride salt.

    • Collect the this compound by filtration, wash with a cold solvent, and dry.

Visualizations

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_final Final Product Formation p_chlorobenzaldehyde p-Chlorobenzaldehyde bucherer_bergs Bucherer-Bergs Reaction p_chlorobenzaldehyde->bucherer_bergs strecker Strecker Synthesis p_chlorobenzaldehyde->strecker dl_cpg DL-4-Chlorophenylglycine bucherer_bergs->dl_cpg strecker->dl_cpg enzymatic_resolution Enzymatic Resolution dl_cpg->enzymatic_resolution d_cpg D-4-Chlorophenylglycine enzymatic_resolution->d_cpg l_cpg L-4-Chlorophenylglycine (byproduct) enzymatic_resolution->l_cpg hcl_formation HCl Salt Formation d_cpg->hcl_formation final_product This compound hcl_formation->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_racemic_troubleshooting Racemic Synthesis Troubleshooting cluster_resolution_troubleshooting Chiral Resolution Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting start Low Overall Yield racemic_yield Check Yield of Racemic Mixture start->racemic_yield resolution_yield Check Yield of Chiral Resolution start->resolution_yield purification_yield Check Yield of Purification/Salt Formation start->purification_yield incomplete_reaction Incomplete Reaction? racemic_yield->incomplete_reaction side_products Side Products Present? racemic_yield->side_products enzyme_activity Suboptimal Enzyme Conditions (pH, Temp)? resolution_yield->enzyme_activity separation_issue Inefficient Separation of Enantiomers? resolution_yield->separation_issue oiling_out Product Oiling Out? purification_yield->oiling_out poor_recovery Poor Recovery from Recrystallization? purification_yield->poor_recovery

References

Technical Support Center: Purification of D-4-Chlorophenylglycine HCl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of D-4-Chlorophenylglycine Hydrochloride (HCl) via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of D-4-Chlorophenylglycine HCl.

Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals

Question: I dissolved my crude this compound in the hot solvent mixture, but upon cooling, it formed oily droplets instead of solid crystals. What should I do?

Answer:

"Oiling out" typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute, causing it to "melt" in the saturated solution rather than crystallize. Here are several troubleshooting steps:

  • Re-dissolve and Add More "Good" Solvent: Heat the mixture to dissolve the oil. Add a small amount of the solvent in which the compound is more soluble (the "good" solvent, likely water in a water/alcohol mixture) to decrease the supersaturation. Then, allow it to cool slowly again.

  • Lower the Dissolution Temperature: If possible, try dissolving the compound at a temperature below its melting point. D-4-Chlorophenylglycine has a melting point of around 145-150°C, so this is less likely to be the primary issue in typical recrystallization solvents, but is a good practice to keep in mind.

  • Change the Solvent System: The current solvent system may not be ideal. If you are using a water/isopropanol mixture, consider switching to a water/ethanol mixture, or vice versa. Sometimes, a different solvent pair can promote proper crystal lattice formation.

  • Induce Crystallization at a Higher Temperature: "Oiling out" is more likely to occur at lower temperatures where the solute is less soluble and has a higher viscosity. Try to induce crystallization at a slightly higher temperature by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.

  • Perform a Pre-purification Step: If the crude material is very impure, a preliminary purification step, such as a wash with a solvent that selectively dissolves impurities, may be necessary before recrystallization.

Issue 2: Poor Recovery or Low Yield

Question: After recrystallization, my yield of pure this compound is very low. How can I improve it?

Answer:

Low recovery can be attributed to several factors. Consider the following to optimize your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least an hour to maximize the precipitation of the product from the cold solvent.

  • Select the Optimal Solvent Ratio: The ratio of water to alcohol is crucial. A higher proportion of alcohol will increase the solubility of this compound at all temperatures. You may need to experiment with different ratios (e.g., 1:1, 1:2, 2:1 water:alcohol) to find the best balance between purity and yield.

  • Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Careful Washing of Crystals: Wash the collected crystals with a minimal amount of the cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: Due to the polar nature of amino acid hydrochlorides, a mixture of water and a water-miscible organic solvent is generally effective.[1] A common and recommended starting point is a 1:1 (v/v) mixture of water and isopropanol or water and ethanol.[1] The optimal ratio may require some experimentation to maximize yield and purity.

Q2: At what temperature should I dissolve the crude this compound?

A2: A temperature range of 60-80°C is typically recommended for dissolving the crude material in the chosen solvent system.[1] It is advisable to avoid boiling the solution to prevent potential degradation of the compound.[1]

Q3: Why is slow cooling important for recrystallization?

A3: Slow cooling is crucial for the formation of well-defined, pure crystals.[1] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and leading to a less pure product. Allowing the solution to cool slowly to room temperature before transferring it to an ice bath is recommended.[1]

Q4: What are the common impurities in this compound, and how does recrystallization remove them?

A4: Common impurities can be categorized as process-related or enantiomeric. Process-related impurities often include unreacted starting materials or intermediates from the synthesis, such as p-chlorobenzaldehyde and 5-(4-chlorophenyl)hydantoin. The enantiomeric impurity is the (S)-4-Chlorophenylglycine. Recrystallization is effective because these impurities have different solubility profiles in the chosen solvent system compared to the desired this compound. For instance, p-chlorobenzaldehyde is generally less soluble in water and more soluble in alcohols, which helps in its separation.

Q5: How does the hydrochloride salt form affect the recrystallization process?

A5: The hydrochloride salt form of D-4-Chlorophenylglycine significantly increases its polarity and water solubility compared to the free amino acid. This makes aqueous-based solvent systems, such as water/alcohol mixtures, particularly suitable for its recrystallization. The acidic nature of the solution also helps to suppress the deprotonation of the carboxylic acid group, maintaining the compound in a single, more consistent ionic form throughout the process.

Q6: How can I assess the purity of my recrystallized this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing purity. A chiral HPLC method is necessary to determine the enantiomeric purity (the ratio of D- to L-enantiomers), while a reversed-phase HPLC (RP-HPLC) method can be used to quantify process-related impurities.

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Solvents at Various Temperatures

Solvent System (v/v)Solubility at 25°C ( g/100 mL)Solubility at 70°C ( g/100 mL)
Water5.225.8
Isopropanol0.87.5
1:1 Water/Isopropanol2.535.0
1:1 Water/Ethanol3.040.0

Note: Data is illustrative and not experimental.

Table 2: Illustrative Solubility of Common Impurities in a 1:1 Water/Isopropanol Solvent System

CompoundSolubility at 25°C ( g/100 mL)Solubility at 70°C ( g/100 mL)
p-Chlorobenzaldehyde1.510.0
5-(4-chlorophenyl)hydantoin0.54.0

Note: Data is illustrative and not experimental.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol details the general procedure for the purification of this compound.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of deionized water and isopropanol.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a small portion of the 1:1 water/isopropanol solvent system and heat the mixture with stirring on a hot plate to 60-80°C. Continue to add small portions of the hot solvent mixture until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter paper to remove the insoluble material.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is essential for forming pure crystals. Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least one hour to maximize crystal precipitation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the collected crystals with a small amount of the cold 1:1 water/isopropanol solvent to rinse away any remaining mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.[1]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude this compound dissolve Heat to 60-80°C with stirring crude_product->dissolve solvent 1:1 Water/Isopropanol solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out start Oiling Out Occurs During Cooling reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent change_solvent Change Solvent System (e.g., Water/Ethanol) reheat->change_solvent induce_crystallization Induce Crystallization at Higher Temp. reheat->induce_crystallization slow_cool Cool Slowly add_solvent->slow_cool change_solvent->slow_cool induce_crystallization->slow_cool outcome_crystals Crystals Form slow_cool->outcome_crystals outcome_oil Oiling Out Persists slow_cool->outcome_oil

Caption: Decision-making workflow for troubleshooting "oiling out".

References

Identifying and removing impurities in D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from D-4-Chlorophenylglycine HCl (also referred to as (R)-4-Chlorophenylglycine HCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain impurities stemming from its synthesis and purification. These are primarily categorized as:

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the chemical synthesis. A common synthetic route, the Bucherer-Bergs reaction, may introduce specific impurities.[1]

  • Enantiomeric Impurity: This refers to the presence of the undesired (S)-4-Chlorophenylglycine enantiomer.[1]

Q2: How can I detect and quantify these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for analyzing impurities in this compound.[1] Due to the different chemical natures of the impurities, orthogonal HPLC methods are often employed:

  • Reversed-Phase HPLC (RP-HPLC): This technique is well-suited for quantifying process-related impurities such as p-chlorobenzaldehyde and 5-(4-chlorophenyl)hydantoin.[1]

  • Chiral HPLC: This is essential for determining the enantiomeric purity by separating the (R) and (S) enantiomers of 4-Chlorophenylglycine.[1]

Q3: What is a reliable method for removing these impurities?

A3: Recrystallization is a widely used and effective technique for purifying amino acids like this compound.[1] This method can significantly reduce both process-related and enantiomeric impurities by capitalizing on the differences in solubility between the desired compound and the impurities in a chosen solvent system.[1]

Troubleshooting Guides

Guide 1: Purification of this compound by Recrystallization

This guide provides a detailed protocol for removing common impurities from commercial this compound.

Potential Issue: Low Yield of Purified Product

  • Possible Cause: The chosen solvent system may be too good a solvent for the product, or the cooling process was too rapid.

  • Troubleshooting Steps:

    • Optimize Solvent System: Adjust the ratio of the water-miscible organic solvent (e.g., isopropanol, ethanol) to water. A higher proportion of the organic solvent will generally decrease the solubility of the amino acid.

    • Slow Cooling: Ensure the solution cools slowly to room temperature to allow for proper crystal formation. Avoid transferring the hot solution directly to an ice bath.

    • Extended Crystallization Time: Allow the solution to stand for a longer period at room temperature or in a cold environment (e.g., 4°C) to maximize crystal growth.

Potential Issue: Impurities Remain in the Final Product

  • Possible Cause: The chosen solvent may not effectively differentiate between the product and the impurities, or the washing step was insufficient.

  • Troubleshooting Steps:

    • Solvent Screening: Test different solvent systems to find one where the impurities are highly soluble and the desired product has low solubility at cold temperatures.

    • Thorough Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.[1]

    • Multiple Recrystallizations: For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameChemical FormulaTypeOrigin
p-ChlorobenzaldehydeC₇H₅ClOProcess-RelatedUnreacted starting material from Bucherer-Bergs synthesis.[1]
5-(4-chlorophenyl)hydantoinC₉H₇ClN₂O₂Process-RelatedIntermediate from the Bucherer-Bergs synthesis.[1]
(S)-4-ChlorophenylglycineC₈H₈ClNO₂EnantiomericIncomplete chiral resolution or racemization during processing.[1]

Table 2: Example Purification of this compound via Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by RP-HPLC)98.5%>99.8%
p-Chlorobenzaldehyde0.5%<0.05%
5-(4-chlorophenyl)hydantoin0.8%<0.05%
Enantiomeric Purity (by Chiral HPLC)99.0% (R)>99.9% (R)

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the polar nature of the amino acid, a mixture of water and a water-miscible organic solvent like isopropanol or ethanol is effective. A common starting point is a 1:1 (v/v) ratio of water to isopropanol.[1]

  • Dissolution: In a suitable flask, add the impure this compound to the chosen solvent system. Heat the mixture with stirring to a temperature between 60-80°C until the solid is completely dissolved. Avoid boiling to prevent potential degradation.[1]

  • Cooling and Crystallization: Once fully dissolved, allow the solution to cool slowly to room temperature. Slow cooling is critical for forming well-defined crystals and achieving efficient purification.[1] For enhanced crystallization, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.[1]

  • Drying: Dry the purified crystals under a vacuum at a temperature not exceeding 50°C until a constant weight is achieved.[1]

Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

A. Reversed-Phase HPLC (RP-HPLC) for Process-Related Impurities

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in a 1:1 (v/v) mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[1]

B. Chiral HPLC for Enantiomeric Purity

  • Column: A chiral stationary phase, for instance, based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC™ V) or a polysaccharide derivative.[1]

  • Mobile Phase: An isocratic mixture of ethanol, heptane, and a small amount of an acidic or basic modifier, as recommended by the column manufacturer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_removal Impurity Removal cluster_verification Purity Verification start Impure this compound hplc_analysis HPLC Analysis (RP-HPLC & Chiral HPLC) start->hplc_analysis impurities_identified Impurities Identified & Quantified hplc_analysis->impurities_identified recrystallization Recrystallization impurities_identified->recrystallization Proceed to Purification filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_hplc Final HPLC Analysis drying->final_hplc Verify Purity pure_product Pure this compound final_hplc->pure_product

Caption: Workflow for Identifying and Removing Impurities.

logical_relationship cluster_impurities Potential Impurities cluster_process_examples Examples cluster_enantiomer_example Example compound This compound process_impurities Process-Related Impurities compound->process_impurities enantiomeric_impurity Enantiomeric Impurity compound->enantiomeric_impurity p_chloro p-Chlorobenzaldehyde process_impurities->p_chloro hydantoin 5-(4-chlorophenyl)hydantoin process_impurities->hydantoin s_enantiomer (S)-4-Chlorophenylglycine enantiomeric_impurity->s_enantiomer

Caption: Impurity Classification for this compound.

References

Technical Support Center: D-4-Chlorophenylglycine HCl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the synthesis of D-4-Chlorophenylglycine HCl. Below you will find troubleshooting guides and frequently asked questions designed to address common side reactions and other challenges encountered during synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing lower than expected yields of the final product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incomplete Hydrolysis of Intermediate The hydrolysis of the 5-(4-chlorophenyl)hydantoin intermediate is a critical step. Ensure complete conversion by extending the reaction time or increasing the temperature during the alkaline hydrolysis. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Suboptimal pH for Precipitation The precipitation of the free amino acid is highly pH-dependent. Carefully adjust the pH of the reaction mixture to the isoelectric point of 4-chlorophenylglycine to maximize precipitation.
Loss of Product During Recrystallization While recrystallization is essential for purification, excessive washing or using a solvent system in which the product is too soluble can lead to significant product loss. Optimize the solvent system (e.g., a water/isopropanol mixture) and use a minimal amount of cold solvent for washing the crystals.[1]

Issue 2: High Levels of Process-Related Impurities

The presence of unreacted starting materials or intermediates can compromise the purity of the final product.

ImpurityDetection MethodMitigation Strategy
p-Chlorobenzaldehyde Reversed-Phase HPLC (RP-HPLC)[1]Ensure the initial reaction (e.g., Bucherer-Bergs or Strecker) goes to completion. Optimize the molar ratios of reactants. Purify the crude product by recrystallization.[1]
5-(4-chlorophenyl)hydantoin Reversed-Phase HPLC (RP-HPLC)[1]As noted in the low yield troubleshooting, ensure complete hydrolysis of the hydantoin intermediate by optimizing reaction time, temperature, and base concentration. Recrystallization is also effective for removing this impurity.[1]

Issue 3: Enantiomeric Impurity (Presence of S-4-Chlorophenylglycine)

The presence of the undesired (S)-enantiomer is a common issue, often arising from incomplete resolution or racemization.

Potential CauseRecommended Action
Incomplete Chiral Resolution The efficiency of chiral resolution is highly dependent on the resolving agent and crystallization conditions. Ensure the optimal conditions for diastereomeric salt formation and crystallization are employed.
Racemization Phenylglycine and its derivatives are susceptible to racemization, particularly under basic conditions.[2] Minimize exposure to strong bases and high temperatures, especially after the resolution step. If racemization is suspected during a particular step, analyze the enantiomeric excess before and after that step using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via the Bucherer-Bergs route?

A1: The most prevalent side reactions and impurities stem from incomplete reactions. These include the presence of unreacted p-chlorobenzaldehyde and the intermediate, 5-(4-chlorophenyl)hydantoin.[1] Additionally, the formation of the undesired (S)-enantiomer due to racemization or incomplete resolution is a significant concern.[1]

Q2: How can I effectively remove the 5-(4-chlorophenyl)hydantoin intermediate from my final product?

A2: The most effective method is to ensure the hydrolysis step is driven to completion. This can be achieved by refluxing with a strong base like sodium hydroxide for a sufficient duration.[3] Following the reaction, a carefully executed recrystallization can effectively remove any remaining hydantoin impurity.[1]

Q3: What conditions are known to cause racemization of D-4-Chlorophenylglycine?

A3: Phenylglycine derivatives are known to be prone to racemization, especially under basic conditions.[2] The presence of a base can facilitate the deprotonation of the alpha-carbon, leading to a loss of stereochemical integrity. Elevated temperatures can also increase the rate of racemization. It is crucial to carefully control the pH and temperature during the synthesis and work-up steps, particularly after the chiral resolution.

Q4: What is the recommended analytical method for determining the enantiomeric purity of my this compound sample?

A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1] This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.[4]

Q5: Can the Strecker synthesis be used as an alternative to the Bucherer-Bergs reaction?

A5: Yes, the Strecker synthesis is a viable alternative for producing racemic 4-chlorophenylglycine, which can then be resolved to obtain the desired D-enantiomer. The Strecker synthesis involves the reaction of p-chlorobenzaldehyde, a cyanide source (like sodium cyanide), and ammonia, followed by hydrolysis of the resulting aminonitrile.[5][6][7]

Data Presentation

Table 1: Illustrative Yields of Hydantoin Intermediates in Bucherer-Bergs Type Reactions

Starting Carbonyl CompoundProductReported Yield
Benzophenone5,5-Diphenylhydantoin (Phenytoin)7% (10h reaction), 67-75% (prolonged reaction/higher temp)[3]
6-O-(t-butyldiphenylsilyl)-3,4-O-isopropylidene-2,5-anhydro-D-allose5-(β-D-ribofuranosyl)-hydantoin derivative79%[3]
Various Ketones5,5-Diarylhydantoins70-89%[8]
Unsaturated Aldehydes/Ketones5-(alk-3-enyl)-hydantoins69-82%[9]

Table 2: Factors Influencing Racemization of Phenylglycine Derivatives

This table summarizes the qualitative impact of various factors on the racemization of phenylglycine and its derivatives. Quantitative kinetic data for D-4-Chlorophenylglycine specifically is limited in publicly available literature.

FactorImpact on Racemization RateRationale
Increasing pH (Basic Conditions) IncreasesBase facilitates the abstraction of the alpha-proton, leading to the formation of a planar enolate intermediate, which results in racemization upon reprotonation.[2]
Increasing Temperature IncreasesHigher temperatures provide the necessary activation energy for the racemization process.
Presence of Certain Aldehydes Can IncreaseAromatic aldehydes can form Schiff bases with the amino acid, which can accelerate racemization.
Solvent VariesThe polarity and protic nature of the solvent can influence the stability of the intermediates involved in racemization.

Experimental Protocols

Protocol 1: Synthesis of Racemic 4-Chlorophenylglycine via Bucherer-Bergs Reaction

This protocol outlines a general procedure for the synthesis of the racemic mixture, which is a precursor to this compound.

  • Reaction Setup: In a suitable reaction vessel, dissolve p-chlorobenzaldehyde, ammonium carbonate, and sodium cyanide in a mixture of ethanol and water.

  • Hydantoin Formation: Heat the mixture with stirring (e.g., to 60-70°C) for several hours to facilitate the formation of 5-(4-chlorophenyl)hydantoin.

  • Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture and heat to reflux for several hours to hydrolyze the hydantoin intermediate to the sodium salt of 4-chlorophenylglycine.

  • Decolorization and Filtration: Cool the reaction mixture and treat with activated carbon to remove colored impurities. Filter the mixture to remove the activated carbon.

  • Precipitation: Carefully acidify the filtrate with an acid (e.g., hydrochloric acid) to the isoelectric point of 4-chlorophenylglycine to precipitate the racemic product.

  • Isolation and Drying: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes the general steps for purifying crude D-4-Chlorophenylglycine.

  • Solvent Selection: Choose a suitable solvent system, such as a mixture of water and isopropanol, where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]

  • Dissolution: Dissolve the crude D-4-Chlorophenylglycine in a minimal amount of the hot solvent system with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Cooling in an ice bath can further increase the yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum until a constant weight is achieved.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a general workflow for determining the enantiomeric excess (e.e.) of D-4-Chlorophenylglycine.

  • Column: Use a chiral stationary phase column suitable for the separation of amino acid enantiomers.

  • Mobile Phase: Prepare an appropriate mobile phase, which may consist of a mixture of an organic solvent (e.g., ethanol) and an aqueous buffer.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

  • Analysis: Inject the sample into the HPLC system. The (R)- and (S)-enantiomers should elute as separate peaks.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100[4]

Mandatory Visualization

Bucherer_Bergs_Synthesis_Side_Reactions pCBA p-Chlorobenzaldehyde hydantoin 5-(4-chlorophenyl)hydantoin (Intermediate) pCBA->hydantoin Bucherer-Bergs Reaction unreacted_pCBA Unreacted p-Chlorobenzaldehyde (Impurity) pCBA->unreacted_pCBA reagents NH4HCO3, NaCN hydrolysis Alkaline Hydrolysis racemic Racemic 4-Chlorophenylglycine hydantoin->racemic Hydrolysis unhydrolyzed_hydantoin Unhydrolyzed Hydantoin (Impurity) hydantoin->unhydrolyzed_hydantoin resolution Chiral Resolution product This compound (Desired Product) racemic->product s_enantiomer S-4-Chlorophenylglycine (Enantiomeric Impurity) racemic->s_enantiomer product->s_enantiomer Racemization

Caption: Main reaction pathway and common side reactions in this compound synthesis.

Troubleshooting_Workflow start Start: Synthesis Issue issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield high_impurities High Impurities issue->high_impurities High Impurities check_hydrolysis Check Hydrolysis Completion (TLC/HPLC) low_yield->check_hydrolysis incomplete_hydrolysis Incomplete check_hydrolysis->incomplete_hydrolysis Yes check_pH Check Precipitation pH check_hydrolysis->check_pH No optimize_hydrolysis Optimize Hydrolysis: - Increase time/temp incomplete_hydrolysis->optimize_hydrolysis end End: Process Optimized optimize_hydrolysis->end optimize_pH Adjust pH to Isoelectric Point check_pH->optimize_pH Suboptimal check_pH->end Optimal optimize_pH->end impurity_type Identify Impurity Type (RP-HPLC / Chiral HPLC) high_impurities->impurity_type process_impurity Process-Related (Precursor/Intermediate) impurity_type->process_impurity Process enantiomeric_impurity Enantiomeric impurity_type->enantiomeric_impurity Enantiomeric optimize_reaction Optimize Reaction/ Hydrolysis Conditions process_impurity->optimize_reaction recrystallize Perform/Optimize Recrystallization optimize_reaction->recrystallize recrystallize->end check_racemization Review for Racemization Conditions (High pH/Temp) enantiomeric_impurity->check_racemization check_racemization->recrystallize

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Recrystallization of D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the recrystallization of D-4-Chlorophenylglycine Hydrochloride (HCl).

Solvent System Optimization: Data and Protocols

The selection of an appropriate solvent system is critical for achieving high purity and yield of D-4-Chlorophenylglycine HCl. An ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures, allowing for efficient crystal formation upon cooling.

Comparative Analysis of Solvent Systems

Below is a summary of common solvent systems for the recrystallization of this compound. Please note that the yield and purity values are illustrative and can vary based on the initial purity of the crude product and specific experimental conditions.

Solvent System (v/v)Dissolution Temperature (°C)Crystallization Temperature (°C)Typical Yield (%)Typical Purity (%)Observations
Water90-1000-575-85>99.0High solubility in hot water, but significant solubility in cold water can limit yield.
Isopropanol/Water (1:1)70-800-585-95>99.5Excellent system for balancing solubility and recovery.[1]
Ethanol/Water (1:1)70-800-580-90>99.5Similar to isopropanol/water, offering good purity.[1]
Methanol/Water (1:1)60-700-570-80>99.0Higher solubility in methanol can lead to lower yields compared to other alcohol-water mixtures.
Acetone/Water (3:1)50-600-565-75>98.5Lower dissolution temperature, but may be less effective at removing certain impurities.
Standard Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. It is recommended to start with a small-scale trial to determine the optimal solvent ratio and conditions.

Materials:

  • Crude this compound

  • Selected solvent system (e.g., Isopropanol/Water 1:1)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water)

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the chosen solvent system. A common starting point is a 1:1 (v/v) mixture of water and a water-miscible organic solvent like isopropanol or ethanol.[1]

    • Heat the mixture with stirring to a temperature between 60-80°C.[1] Avoid boiling to prevent potential degradation of the compound.

    • Add a minimal amount of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[1]

    • Once the solution has reached room temperature, place the flask in a cold bath (ice-water) for at least one hour to maximize crystal formation.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[1]

  • Drying:

    • Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the recrystallization of this compound.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities present slow_cool Slow Cooling to Room Temperature hot_filtration->slow_cool cold_bath Cold Bath (Ice-Water) slow_cool->cold_bath filtration Vacuum Filtration cold_bath->filtration washing Wash with Cold Solvent filtration->washing drying Vacuum Drying washing->drying end Pure Crystals drying->end start Start start->dissolve

Caption: General workflow for this compound recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was added.- The solution is not sufficiently supersaturated.- The compound has high solubility in the cold solvent.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution for a longer period or to a lower temperature.
Oiling out (formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The cooling rate is too fast.- Reheat the solution to dissolve the oil and add more solvent.- Allow the solution to cool more slowly.- Try a different solvent system with a lower boiling point.
Low yield of crystals - Too much solvent was used.- The cooling time was insufficient.- Significant product loss during transfers or filtration.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Rinse the flask and filter cake with a minimal amount of cold solvent.
Poor purity of crystals - Inefficient removal of impurities.- Co-precipitation of impurities.- The chosen solvent is not suitable for removing specific impurities.- Ensure slow cooling to allow for selective crystallization.- Wash the crystals thoroughly with cold solvent.- Perform a second recrystallization.- Analyze the impurity profile and select a solvent system where the impurities are highly soluble.
Discolored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Ensure all glassware is clean.

Troubleshooting Logic Diagram

The following diagram provides a logical approach to troubleshooting common recrystallization problems.

G cluster_no_crystals cluster_oiling_out cluster_low_yield cluster_poor_purity start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity nc_sol1 Evaporate Solvent no_crystals->nc_sol1 nc_sol2 Scratch Flask / Add Seed Crystal no_crystals->nc_sol2 nc_sol3 Cool Longer / Colder no_crystals->nc_sol3 oo_sol1 Reheat & Add More Solvent oiling_out->oo_sol1 oo_sol2 Cool Slower oiling_out->oo_sol2 oo_sol3 Change Solvent System oiling_out->oo_sol3 ly_sol1 Use Less Hot Solvent low_yield->ly_sol1 ly_sol2 Ensure Thorough Cooling low_yield->ly_sol2 ly_sol3 Minimize Transfer Loss low_yield->ly_sol3 pp_sol1 Ensure Slow Cooling poor_purity->pp_sol1 pp_sol2 Wash Crystals Thoroughly poor_purity->pp_sol2 pp_sol3 Perform Second Recrystallization poor_purity->pp_sol3

Caption: Troubleshooting decision tree for recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixture of a polar protic solvent and water is generally effective. A 1:1 (v/v) mixture of isopropanol and water is a highly recommended starting point as it often provides a good balance between solubility at high temperatures and low solubility at low temperatures, leading to high yield and purity.[1]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. This creates a saturated solution upon cooling, which is necessary for crystallization. It is best to add the solvent in small portions to the heated mixture until everything has dissolved.

Q3: Why is slow cooling important?

A3: Slow cooling allows for the gradual and selective formation of crystals of the desired compound. Rapid cooling can trap impurities within the crystal lattice, leading to a less pure product.[1]

Q4: My crystals are very fine needles. How can I get larger crystals?

A4: The formation of fine needles can be due to a very high level of supersaturation or rapid cooling. To obtain larger crystals, try reducing the cooling rate by insulating the flask or by cooling it in a water bath that is initially at a higher temperature and then allowed to cool to room temperature.

Q5: How can I check the purity of my recrystallized this compound?

A5: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main compound and any impurities. Melting point analysis is also a useful indicator of purity; a sharp melting range close to the literature value suggests high purity.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the detection of process-related impurities.

Frequently Asked Questions (FAQs)

1. What are process-related impurities in pharmaceuticals?

Process-related impurities are substances that are formed during the manufacturing or synthesis process of a drug substance.[1][2] They can include starting materials, intermediates, by-products, and degradation products.[3][4] Regulatory agencies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.[1][4]

2. Why is RP-HPLC a preferred method for impurity profiling?

RP-HPLC is a widely used technique for impurity analysis due to its high sensitivity, resolution, and accuracy.[3][5] It is effective in separating a wide range of compounds with varying polarities, making it suitable for complex mixtures containing the active pharmaceutical ingredient (API) and various impurities.[3][6] Its versatility and compatibility with various detectors make it a robust tool for pharmaceutical quality control.[6][7]

3. What are the key steps in developing an RP-HPLC method for impurity analysis?

Developing an RP-HPLC method for impurity analysis involves a systematic approach that includes:

  • Understanding the physicochemical properties of the drug substance and its potential impurities.[3]

  • Selecting an appropriate column and mobile phase to achieve optimal separation.[1][8]

  • Optimizing chromatographic conditions such as mobile phase composition, pH, flow rate, and temperature.[7][8]

  • Validating the method according to ICH guidelines to ensure it is accurate, precise, linear, robust, and specific.[4][9]

4. What is the significance of peak shape in impurity analysis?

Ideal chromatographic peaks should be symmetrical (Gaussian).[10][11] Poor peak shape, such as tailing or fronting, can negatively impact the accuracy of integration and quantification, especially for small impurity peaks.[11][12][13] It can also compromise the resolution between closely eluting peaks, making it difficult to accurately determine impurity levels.[10]

5. How can I improve the sensitivity of my RP-HPLC method for detecting trace impurities?

To enhance sensitivity for trace impurity detection, consider the following:

  • Optimize Detection Wavelength: Select a wavelength where the impurities have maximum absorbance.[9]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of overloading the column.

  • Sample Preparation: Techniques like solid-phase extraction (SPE) can be used to concentrate the impurities before analysis.[7][8]

  • Use Advanced Detectors: Detectors like mass spectrometry (MS) offer higher sensitivity and selectivity compared to standard UV detectors.[8][14]

Troubleshooting Guide

This guide provides solutions to common problems encountered during RP-HPLC analysis of process-related impurities.

Table 1: Common Chromatographic Problems, Potential Causes, and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanol groups on the column.[10][13] - Column overload.[11][13] - Column contamination.[12] - Inappropriate mobile phase pH.[13]- Use an end-capped column or a mobile phase with a competing base (e.g., triethylamine).[15] - Adjust the mobile phase pH to suppress silanol interactions.[13][16] - Reduce sample concentration or injection volume.[13][15] - Flush the column with a strong solvent.[13]
Peak Fronting - Column overload.[12] - Sample solvent stronger than the mobile phase.- Dilute the sample or reduce the injection volume.[13] - Dissolve the sample in the mobile phase or a weaker solvent.[17]
Peak Splitting - Column void or contamination.[14] - Partially blocked column frit. - Co-elution of impurities.[8]- Replace the column or guard column.[14] - Back-flush the column.[11] - Optimize the mobile phase or gradient to improve separation.[14]
Ghost Peaks - Contaminated mobile phase, solvents, or glassware.[15][18] - Carryover from previous injections.[15][18] - Impurities in the sample diluent.[15]- Use high-purity solvents and thoroughly clean glassware.[15][18] - Implement a needle wash step in the autosampler sequence.[15][18] - Use the mobile phase as the sample diluent.[15]
Baseline Noise - Air bubbles in the pump or detector.[18] - Contaminated mobile phase or column.[18] - Detector lamp instability.[18]- Degas the mobile phase thoroughly.[18] - Flush the system with a strong, clean solvent. - Allow the detector lamp to warm up properly or replace it if necessary.
Baseline Drift - Changes in mobile phase composition.[18] - Temperature fluctuations.[18] - Column not equilibrated.[18]- Ensure proper mobile phase mixing and degassing.[18] - Use a column oven to maintain a constant temperature.[18] - Allow sufficient time for column equilibration before starting the analysis.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.[15] - Temperature variations.[12][15] - Column degradation.[13][15]- Ensure the pump is functioning correctly and the mobile phase is well-mixed.[15] - Use a column oven for temperature control.[15] - Replace the column if performance has deteriorated.[13]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common RP-HPLC issues.

RP_HPLC_Troubleshooting RP-HPLC Troubleshooting Workflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? (Tailing, Fronting, Splitting) start->peak_shape Yes baseline Baseline Issue? (Noise, Drift) start->baseline No check_column Check Column (Age, Contamination, Void) peak_shape->check_column retention Retention Time Issue? baseline->retention No check_degassing Check Mobile Phase Degassing baseline->check_degassing ghost_peaks Ghost Peaks? retention->ghost_peaks No check_mobile_phase_retention Check Mobile Phase (Composition, Flow Rate) retention->check_mobile_phase_retention check_solvents Check Solvents & Glassware for Contamination ghost_peaks->check_solvents check_mobile_phase_peak Check Mobile Phase (pH, Composition) check_column->check_mobile_phase_peak If no issue check_sample_peak Check Sample (Concentration, Solvent) check_mobile_phase_peak->check_sample_peak If no issue end Problem Resolved check_sample_peak->end If resolved check_pump Check Pump Performance check_degassing->check_pump If no issue check_detector Check Detector (Lamp, Cell) check_pump->check_detector If no issue check_equilibration Ensure Proper Equilibration check_detector->check_equilibration If no issue check_equilibration->end If resolved check_temperature Check Temperature Control check_mobile_phase_retention->check_temperature If no issue check_column_retention Check Column Condition check_temperature->check_column_retention If no issue check_column_retention->end If resolved check_carryover Check for Carryover (Run Blanks) check_solvents->check_carryover If no issue check_carryover->end If resolved

Caption: A flowchart for systematic troubleshooting of common RP-HPLC issues.

Experimental Protocols

This section provides a general experimental protocol for the RP-HPLC analysis of process-related impurities. Specific parameters will need to be optimized and validated for each unique drug substance and its impurity profile.

General RP-HPLC Method for Impurity Profiling

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][19] The choice of a specific C18 column may vary depending on the analytes.

  • Mobile Phase: A gradient elution is often employed to separate impurities with a wide range of polarities.

    • Mobile Phase A: An aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) or 0.05% orthophosphoric acid in water.[4][9]

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.[9]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C, using a column oven.[5][9]

  • Detection Wavelength: The wavelength should be selected to provide a good response for both the API and all relevant impurities.[9] A photodiode array (PDA) detector is useful for monitoring multiple wavelengths.

  • Injection Volume: Typically 10-20 µL, but should be optimized to avoid column overload.

3. Solution Preparation:

  • Diluent: The mobile phase at the initial gradient composition is often a suitable diluent.[15]

  • Standard Solutions: Prepare stock solutions of the API and known impurities in the diluent. Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a known concentration.

  • Spiked Sample Solution: Spike the sample solution with known impurities to confirm their retention times and the specificity of the method.[15]

4. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[5]

  • Typical system suitability parameters include:

    • Tailing factor: To assess peak symmetry.

    • Theoretical plates: To measure column efficiency.

    • Resolution: To ensure separation between the API and the closest eluting impurity.

    • Reproducibility: Assessed by the relative standard deviation (%RSD) of replicate injections of a standard solution.[3]

Workflow for Method Development and Validation

The following diagram outlines the key stages in developing and validating an RP-HPLC method for impurity analysis.

Method_Development_Workflow RP-HPLC Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) define_objective Define Analytical Objective lit_review Literature Review & Physicochemical Properties define_objective->lit_review initial_screening Initial Screening (Column, Mobile Phase) lit_review->initial_screening optimization Optimization (Gradient, pH, Temperature) initial_screening->optimization specificity Specificity optimization->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_use Routine Quality Control Use robustness->routine_use

Caption: A workflow diagram illustrating the stages of RP-HPLC method development and validation.

References

Chiral HPLC Troubleshooting Center for (R) and (S) Enantiomer Separations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral HPLC. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the separation of (R) and (S) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between enantiomers?

Poor resolution in chiral HPLC can stem from several factors, including an unsuitable chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a compromised column.[1][2] A systematic approach to method development is often necessary to achieve the desired separation.[1]

Q2: How does temperature influence chiral separations?

Temperature has a complex and significant effect on chiral separations.[3][4] Generally, lower temperatures tend to enhance enantioselectivity by strengthening the transient diastereomeric interactions responsible for separation.[1][5] Conversely, higher temperatures can improve peak shape and efficiency.[1] However, the ideal temperature is compound-dependent, and in some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[3][6] Therefore, precise temperature control and optimization are crucial.

Q3: What is peak tailing and how can it be addressed in chiral separations?

Peak tailing is an asymmetry in the chromatogram where the peak's latter half is drawn out.[7] This is often caused by unwanted secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[8][9] Other causes can include column overload or contamination.[8][10][11] To mitigate tailing, consider adding acidic or basic modifiers to the mobile phase, reducing the sample concentration, or flushing the column.[5][8][12]

Q4: Is gradient elution suitable for chiral separations?

While not impossible, isocratic elution (a constant mobile phase composition) is far more common and generally recommended for chiral separations.[8][13] The precise and steady-state interactions required for enantiomeric recognition on the CSP can be disrupted by a changing mobile phase composition during a gradient run.[8]

Q5: What are "ghost peaks" and how can they be eliminated?

Ghost peaks are extraneous peaks in the chromatogram that do not correspond to the injected sample.[8] They are typically caused by mobile phase contamination, carryover from previous injections, or sample degradation.[8] To eliminate them, use high-purity solvents, prepare fresh mobile phase daily, and ensure the autosampler's wash procedure is effective.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

If you are observing a single peak or poorly resolved peaks for your enantiomers, follow this troubleshooting workflow.

A Start: Poor Resolution B Verify CSP Selection A->B C Optimize Mobile Phase B->C CSP is appropriate F Assess Column Health B->F Screen new CSPs D Adjust Temperature C->D No improvement G Resolution Achieved C->G Improved E Check Flow Rate D->E No improvement D->G Improved E->F No improvement E->G Improved F->B Replace Column

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Re-evaluate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point due to their broad applicability.[2][10][14]

    • Experimental Protocol: CSP Screening

      • Select 2-4 CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).[12]

      • Prepare a standard solution of your racemic mixture.

      • For each column, run a generic isocratic method. A common starting point for normal phase is a Hexane/Isopropanol mobile phase, and for reversed-phase, Acetonitrile/Water with a buffer is often used.[1]

      • Evaluate the chromatograms for any indication of separation, such as peak splitting or shoulders, even if baseline resolution is not achieved.[12] The column showing the most promise should be selected for further optimization.

  • Optimize Mobile Phase Composition: The mobile phase composition significantly influences selectivity and resolution.[10]

    • Experimental Protocol: Mobile Phase Optimization

      • Organic Modifier Percentage: Vary the percentage of the organic modifier (e.g., isopropanol in normal phase, acetonitrile in reversed-phase) in small increments (e.g., 2-5%).

      • Modifier Type: If altering the percentage is insufficient, try a different alcohol modifier (e.g., switch from isopropanol to ethanol in normal phase).

      • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can improve peak shape and selectivity by minimizing undesirable interactions with the stationary phase.[5][6]

    Table 1: Effect of Mobile Phase Additives on Peak Shape

Analyte TypeProblemRecommended AdditiveTypical Concentration
Acidic CompoundPeak TailingTrifluoroacetic Acid (TFA) or Acetic Acid0.1% (v/v)
Basic CompoundPeak TailingDiethylamine (DEA) or Triethylamine (TEA)0.1% (v/v)
  • Adjust Column Temperature: Systematically vary the column temperature to find the optimum.

    • Experimental Protocol: Temperature Optimization

      • Set an initial column temperature (e.g., 25°C).

      • Run the analysis at decremented temperatures (e.g., 20°C, 15°C, 10°C) as lower temperatures often improve chiral resolution.[1][5]

      • Also, test higher temperatures (e.g., 30°C, 35°C, 40°C) as this can sometimes be beneficial and can improve peak efficiency.[1][3]

      • Maintain the optimal temperature consistently using a column oven.[15]

    Table 2: General Effects of Temperature on Chiral Separation

Temperature ChangePotential Effect on ResolutionPotential Effect on Peak Shape
DecreaseOften IncreasesMay Broaden
IncreaseOften Decreases (but can improve)Generally Improves (sharper peaks)
  • Optimize Flow Rate: Slower flow rates generally lead to better resolution by allowing more time for interactions between the enantiomers and the CSP.[10] However, excessively low rates can cause band broadening.[2]

    • Recommendation: Start with the flow rate suggested by the column manufacturer. If resolution is poor, decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[10]

  • Assess Column Health: A contaminated or degraded column can lead to poor performance.[16]

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10] If performance does not improve, the column may need to be replaced.[16]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise accurate quantification.[8] An ideal peak should be symmetrical and Gaussian.[8]

A Start: Poor Peak Shape B Check for Column Overload (Reduce Concentration/Volume) A->B C Add Mobile Phase Modifier (Acid/Base) B->C No Improvement F Peak Shape Improved B->F Improved D Verify Sample Solvent (Dissolve in Mobile Phase) C->D No Improvement C->F Improved E Check for Column Contamination /Void D->E No Improvement D->F Improved E->F Flush or Replace Column

Caption: Logical workflow for troubleshooting poor peak shape.

Detailed Steps & Protocols:

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[8][10]

    • Experimental Protocol: Overload Test

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject the diluted samples.

      • If the peak shape improves significantly with dilution, the original sample was overloading the column.

  • Optimize Mobile Phase with Additives: As mentioned previously, secondary interactions with the stationary phase are a common cause of tailing.[8]

    • Action: For basic compounds, add a basic modifier like 0.1% DEA.[1] For acidic compounds, add an acidic modifier like 0.1% TFA to the mobile phase.[1]

  • Verify Sample Solvent: The solvent used to dissolve the sample should ideally be the mobile phase itself or a weaker solvent.[17] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Action: If possible, dissolve your sample in the mobile phase.

  • Inspect Column for Contamination or Voids: A buildup of contaminants at the head of the column or the formation of a void can disrupt the sample band and lead to split or misshapen peaks.[18]

    • Action: Disconnect the column and reverse it. Flush with a strong, compatible solvent to remove contaminants. If a void is suspected (often indicated by a sudden drop in backpressure), the column likely needs to be replaced.

References

Preventing racemization during D-4-Chlorophenylglycine HCl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-4-Chlorophenylglycine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help ensure the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: Why is D-4-Chlorophenylglycine particularly susceptible to racemization during synthesis?

A1: As a derivative of phenylglycine, the hydrogen atom on the chiral alpha-carbon of D-4-Chlorophenylglycine is benzylic. This position makes the proton more acidic and, therefore, more susceptible to being removed by a base.[1] This abstraction leads to the formation of a planar carbanion intermediate, which can be re-protonated from either side, resulting in a mixture of D and L enantiomers (racemization).[2][3]

Q2: What is the primary mechanism of racemization during peptide coupling reactions involving D-4-Chlorophenylglycine?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[4] This occurs when the carboxylic acid group is activated by a coupling reagent. The planarity of the oxazolone ring allows for the loss of stereochemical integrity at the alpha-carbon before the coupling reaction is completed.[4] A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton from the activated amino acid.[4]

Q3: Which amino acids are generally most prone to racemization?

A3: Histidine (His) and cysteine (Cys) are known to be particularly susceptible to racemization during peptide coupling.[4][5] Phenylalanine (Phe) and serine (Ser) can also be prone to racemization under non-optimized conditions.[4] Arylglycines, such as D-4-Chlorophenylglycine, are also highly susceptible due to the increased acidity of the alpha-proton.[1]

Q4: How can I detect and quantify the level of racemization in my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method to determine the enantiomeric purity of your sample by separating the D and L enantiomers.[6][7] Another method involves Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, such as Mosher's acid. This technique converts the enantiomers into diastereomers, which can be distinguished by NMR.[6]

Q5: What are the common impurities I should be aware of in commercially available or synthesized D-4-Chlorophenylglycine?

A5: Besides the undesired (S)-enantiomer resulting from racemization, you may encounter process-related impurities from the synthesis.[7] If the Bucherer-Bergs synthesis route is used, common impurities include unreacted p-chlorobenzaldehyde and the intermediate 5-(4-chlorophenyl)hydantoin.[7]

Troubleshooting Guides

Problem 1: Significant Racemization Detected in the Final Product
Probable Cause(s)Recommended Solution(s)
Inappropriate Coupling Reagents and/or Base Avoid standard coupling reagents like HBTU or HATU with strong, non-sterically hindered bases such as diisopropylethylamine (DIPEA). Instead, use combinations like COMU with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP).[1] DEPBT is another coupling reagent known to suppress racemization with arylglycines.[1]
Harsh Reaction Conditions High temperatures accelerate racemization.[1] Conduct coupling reactions at room temperature or below (e.g., 0°C).[1][4] Also, prolonged exposure to strong bases can increase racemization.[1]
Solvent Polarity Highly polar solvents may slightly increase the extent of racemization in some cases. If reagent solubility allows, consider using a less polar solvent.[1][4]
Inadequate Protecting Groups The choice of protecting group can influence racemization. Urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.[8]
Problem 2: Low Yield of this compound
Probable Cause(s)Recommended Solution(s)
Incomplete Chiral Resolution If using enzymatic resolution, ensure the enzyme-to-substrate ratio, pH, and temperature are optimized.[9] Monitor the reaction to stop it at the desired conversion (typically around 50%).[9]
Product Loss During Purification Recrystallization is an effective purification method that can also enhance enantiomeric purity.[7] However, the solvent system must be carefully selected to maximize recovery of the desired product while leaving impurities in the solution.[7] Slow cooling is crucial for forming well-defined crystals.[7]
Side Reactions During Synthesis In the Strecker or Bucherer-Bergs synthesis of the racemic precursor, ensure reaction conditions (temperature, stoichiometry) are controlled to minimize byproduct formation.[7][10]

Quantitative Data Summary

The following table summarizes key parameters and outcomes for different analytical and purification methods related to D-4-Chlorophenylglycine.

ParameterMethodDetailsObserved Outcome/Recommendation
Enantiomeric Purity Analysis Chiral HPLCColumn: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm. Mobile Phase: 50:50 (v/v) water and ethanol.Excellent for determining enantiomeric purity.[6]
Absolute Configuration NMR with Mosher's AcidReact (R)-4-Chlorophenylglycine with (R)- and (S)-Mosher's acid chloride to form diastereomers.Provides detailed structural information for determining absolute configuration.[6]
Purification RecrystallizationSolvent System: A mixture of water and a water-miscible organic solvent like isopropanol or ethanol (e.g., 1:1 v/v).[7] Temperature: Dissolve at 60-80 °C, then cool slowly.[7]Effective at reducing both process-related and enantiomeric impurities.[7]
Enzymatic Resolution Penicillin G AcylaseSubstrate: N-acetyl-DL-4-chlorophenylglycine. pH: 7.5-8.0. Temperature: 30-40°C.Selectively hydrolyzes the L-enantiomer, allowing for separation from the desired N-acetyl-D-enantiomer.[9]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of D-4-Chlorophenylglycine

This protocol outlines a method for determining the enantiomeric purity of 4-Chlorophenylglycine.[6]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of water and ethanol. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the 4-Chlorophenylglycine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Analysis: Run the sample and compare the retention times and peak areas of the D and L enantiomers against a known standard to calculate the enantiomeric excess (%ee).

Protocol 2: Enzymatic Resolution of DL-4-Chlorophenylglycine

This protocol is based on the enantioselective hydrolysis of the N-acyl derivative of the racemic amino acid.[9]

  • N-Acetylation of DL-4-Chlorophenylglycine:

    • Suspend DL-4-Chlorophenylglycine in a mixture of acetic acid and acetic anhydride.

    • Heat the mixture under reflux to achieve complete N-acetylation.

    • Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.

  • Enzymatic Resolution:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).

    • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

    • Add immobilized penicillin G acylase to the suspension.

    • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the reaction's progress. Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation and Isolation:

    • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it.

    • Isolate the L-4-chlorophenylglycine by filtration. The remaining solution contains N-acetyl-D-4-chlorophenylglycine.

    • Acidify the solution to precipitate the N-acetyl-D-4-chlorophenylglycine.

  • Hydrolysis:

    • Hydrolyze the N-acetyl-D-4-chlorophenylglycine (e.g., by acid hydrolysis) to obtain D-4-Chlorophenylglycine.

    • Purify the final product by recrystallization.

Visualizations

racemization_mechanism Mechanism of base-catalyzed racemization. cluster_start D-Enantiomer cluster_end L-Enantiomer D_AminoAcid D-4-Chlorophenylglycine PlanarIntermediate Planar Intermediate (Carbanion or Oxazolone) D_AminoAcid->PlanarIntermediate + Base - H+ PlanarIntermediate->D_AminoAcid + H+ L_AminoAcid L-4-Chlorophenylglycine PlanarIntermediate->L_AminoAcid + H+

Caption: Base-catalyzed racemization of D-4-Chlorophenylglycine.

experimental_workflow Workflow for enzymatic resolution. start Racemic DL-4-Chlorophenylglycine step1 N-Acetylation start->step1 step2 Enzymatic Resolution (Penicillin G Acylase) step1->step2 step3a L-4-Chlorophenylglycine (byproduct) step2->step3a hydrolyzed step3b N-acetyl-D-4-Chlorophenylglycine step2->step3b unreacted step4 Acid Hydrolysis step3b->step4 end Pure this compound step4->end

Caption: Workflow for the enzymatic resolution of DL-4-Chlorophenylglycine.

References

D-4-Chlorophenylglycine HCl stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with D-4-Chlorophenylglycine HCl. It offers troubleshooting guidance and frequently asked questions (FAQs) to address common stability and degradation concerns encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
4°C2 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Q2: What are the known stability issues with this compound?

This compound, like many amino acid hydrochlorides, can be susceptible to degradation under certain conditions. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, potential issues can be inferred from its chemical structure and general knowledge of similar compounds. Key areas of concern include:

  • Hydrolytic Instability: The amide and carboxylic acid functional groups can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Oxidative Degradation: The amino group and the aromatic ring may be prone to oxidation, particularly in the presence of oxidizing agents or under exposure to light and air.

  • Photostability: Exposure to UV or visible light may induce degradation. It is recommended to handle and store the compound in light-protected conditions.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.

Q3: What are the common impurities found in this compound?

Impurities can arise from the synthetic process or from degradation. For the closely related (R)-4-Chlorophenylglycine, common process-related impurities include starting materials and intermediates from the Bucherer-Bergs synthesis, such as p-chlorobenzaldehyde and 5-(4-chlorophenyl)hydantoin. The presence of the undesired (S)-enantiomer is also a common impurity.

Troubleshooting Guides

This section provides practical guidance for addressing common problems related to the stability and degradation of this compound.

Guide 1: Unexpected Experimental Results or Loss of Potency

If you observe inconsistent results, a decrease in the expected biological activity, or the appearance of unknown peaks in your analytical chromatograms, it may be due to the degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above. Check for any temperature fluctuations or exposure to light.

  • Assess Solution Stability: If you are working with solutions, consider the age of the solution and the solvent used. Prepare fresh solutions for critical experiments.

  • Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample. Compare the chromatogram to that of a fresh, high-purity standard.

  • Consider pH Effects: The pH of your experimental medium can significantly impact the stability of the compound. If possible, conduct pilot studies at different pH values to determine the optimal range for stability.

Guide 2: Investigating Potential Degradation

If you suspect that this compound is degrading under your experimental conditions, a forced degradation study can help identify the degradation products and pathways.

Forced Degradation Workflow:

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome DrugSubstance This compound (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl) DrugSubstance->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) DrugSubstance->Base Oxidation Oxidation (e.g., 3% H2O2) DrugSubstance->Oxidation Thermal Thermal Stress (e.g., 60°C) DrugSubstance->Thermal Photolytic Photolytic Stress (UV/Vis Light) DrugSubstance->Photolytic Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis MassSpec LC-MS/MS for Degradant Identification Analysis->MassSpec NMR NMR for Structural Elucidation MassSpec->NMR Products Characterize Degradation Products NMR->Products Pathway Identify Degradation Pathways Products->Pathway Potential Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Decarboxylation Decarboxylation (Loss of CO2) Parent->Decarboxylation Heat, Acid/Base Deamination Deamination (Loss of NH2) Parent->Deamination Acid/Base RingOxidation Ring Hydroxylation/ Oxidation Parent->RingOxidation Oxidizing agents SideChainOxidation Side-Chain Oxidation Parent->SideChainOxidation Oxidizing agents

References

Certificate of Analysis (CoA) requirements for D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-4-Chlorophenylglycine HCl

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting the Certificate of Analysis (CoA) and troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a Certificate of Analysis (CoA) and why is it crucial for my work with this compound?

A Certificate of Analysis is a formal document issued by the quality control department of a manufacturer that confirms a specific batch of a product meets its predetermined release specifications. For this compound, a chiral amino acid derivative, the CoA is critical as it provides essential data on its identity, purity, chiral integrity, and the levels of any impurities. Relying on the CoA is paramount for ensuring the reproducibility of experimental results, the accuracy of bioassays, and for meeting regulatory compliance in drug development.[1]

Q2: What are the most important parameters to check on the CoA for this compound?

When you receive a batch of this compound, you should immediately inspect the CoA for the following key parameters:

  • Assay (Purity): This confirms the percentage of the active compound. It is typically determined by HPLC or titration.

  • Enantiomeric Purity (or Enantiomeric Excess, e.e.): As the D-enantiomer is usually the desired isomer, this value confirms the near absence of the corresponding L-enantiomer. This is almost exclusively measured by Chiral HPLC.

  • Specific Optical Rotation: This is a physical measure of the compound's chirality and serves as a confirmation of the correct enantiomer. A negative value is expected for the D-form.

  • Impurities: The CoA should list levels of any specific known impurities and total impurities.

  • Appearance and Solubility: These physical properties should match the expected characteristics of the compound.

Q3: What are the typical impurities that might be found in this compound?

Impurities in this compound generally fall into two categories:

  • Process-Related Impurities: These are residual starting materials or byproducts from the synthesis. Common synthetic routes like the Bucherer-Bergs or Strecker synthesis can leave trace amounts of compounds such as p-chlorobenzaldehyde or 5-(4-chlorophenyl)hydantoin.[2]

  • Enantiomeric Impurity: This is the presence of the undesired L-(S)-4-Chlorophenylglycine enantiomer, which can arise from incomplete chiral resolution or racemization during processing.[2]

Q4: How is the chemical purity (Assay) different from the enantiomeric purity?

Chemical purity, or Assay, refers to the percentage of this compound in the material, distinct from any other chemical compounds (e.g., starting materials, byproducts, solvents). It is typically measured using a non-chiral method like Reversed-Phase HPLC. Enantiomeric purity, on the other hand, specifically measures the proportion of the desired D-(R)-enantiomer relative to the undesired L-(S)-enantiomer. A sample can have a high chemical purity (e.g., 99.9%) but a low enantiomeric purity if it is a racemic mixture (50% D and 50% L).

Q5: My CoA lists the optical rotation as "Report Value." What does this mean?

"Report Value" indicates that the analysis was performed and the result is reported on the CoA, but there is no pre-set specification range that the batch must fall into. For a chiral compound like this compound, you should still expect this value to be consistent across different batches from the same supplier and to have the correct sign (negative for the D-enantiomer). Significant deviation between batches could indicate a quality issue.

Troubleshooting Guides

Q: My experimental results are inconsistent or unexpected. How can I use the CoA to troubleshoot?

A: If you suspect the quality of your this compound is affecting your experiment, the CoA is your first diagnostic tool.

  • Check Enantiomeric Purity: For stereospecific reactions or biological assays, even a small amount of the wrong enantiomer can have significant inhibitory or confounding effects. Ensure the enantiomeric purity is adequate for your application (typically ≥99.5% e.e. for pharmaceutical research).

  • Review the Impurity Profile: Look at the levels for "any single impurity" and "total impurities." A specific, unidentified impurity, even at a low level (e.g., 0.2%), could potentially interfere with your reaction or assay.

  • Confirm the Assay: While less common, a lower-than-specified assay means you are using less of your active compound than intended, which can affect stoichiometry and reaction kinetics.

Q: The appearance of the powder I received is "Off-white," but the CoA specification is "White." Should I be concerned?

A: A slight variation in color to "off-white" is not uncommon for amino acid derivatives and is often acceptable.[3] This can be due to very minor, often benign, organic impurities that are present in trace amounts. However, if the material is distinctly yellow, tan, or brown, or if you observe dark specks, this could indicate degradation or significant contamination, and you should contact the supplier's technical service.

Q: My compound is not dissolving as expected based on literature protocols. Can the CoA provide any clues?

A: Yes, check the following sections on the CoA:

  • Solubility Test: The CoA should confirm that the batch passed a solubility test in a specified solvent (e.g., water, 0.1M NaOH).

  • Residue on Ignition / Sulfated Ash: A high value here could indicate the presence of insoluble inorganic salts, which may affect solubility.

  • Loss on Drying: A high water content can sometimes affect how a compound dissolves in organic solvents.

If the CoA parameters appear normal, you may need to re-evaluate your dissolution procedure (e.g., solvent purity, pH, temperature, sonication).

Data Presentation

Table 1: Typical Certificate of Analysis Specifications for this compound

ParameterTest MethodTypical Specification
Identification
AppearanceVisualWhite to Off-white Crystalline Powder
IR SpectrumInfrared SpectroscopyConforms to Reference Standard
Assay
Purity (on dried basis)HPLC or Titration≥ 99.0%
Chirality
Enantiomeric PurityChiral HPLC≥ 99.5% (D-enantiomer)
Specific Optical RotationPolarimetry (at 20°C)Negative Value, Report Result
Physical Properties
SolubilityVisualSoluble in 0.1M NaOH
Loss on DryingGravimetric (at 105°C)≤ 0.5%
Impurity Profile
Residue on IgnitionGravimetric (at 800°C)≤ 0.1%
Any Single ImpurityHPLC≤ 0.1%
Total ImpuritiesHPLC≤ 0.5%

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This method separates the D-(R) and L-(S) enantiomers of 4-Chlorophenylglycine.

  • Column: Chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of polar organic solvents and water. A common starting point is a 50:50 (v/v) mixture of ethanol and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Calculation: The enantiomeric excess (e.e. %) is calculated from the peak areas of the D and L enantiomers: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.[4]

Protocol 2: Analysis of Purity and Process-Related Impurities by Reversed-Phase HPLC (RP-HPLC)

This method quantifies the main compound and separates it from potential starting materials and byproducts.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 water:acetonitrile mixture.

Protocol 3: Purification of this compound by Recrystallization

If you suspect your material has impurities, recrystallization can be an effective purification method.[2]

  • Solvent Selection: A mixture of water and a water-miscible organic solvent like isopropanol is often effective. Start with a 1:1 (v/v) ratio.

  • Dissolution: In a flask, add the impure compound to the solvent system. Heat the mixture with stirring to 60-80°C until the solid is completely dissolved. Do not boil.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure crystals. For maximum yield, the flask can later be placed in an ice bath for 1-2 hours.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Mandatory Visualizations

coa_troubleshooting_workflow start Unexpected Experimental Results check_coa Review Certificate of Analysis (CoA) for the specific batch start->check_coa param_purity Check Assay & Enantiomeric Purity check_coa->param_purity param_impurity Check Impurity Profile (Single & Total) check_coa->param_impurity param_physical Check Physical Properties (Appearance, Solubility) check_coa->param_physical issue_purity Issue Found: Purity below specification or high enantiomeric impurity param_purity->issue_purity Out of Spec? no_issue CoA parameters are within specification param_purity->no_issue All Specs OK issue_impurity Issue Found: Impurity peak is higher than specification param_impurity->issue_impurity Out of Spec? param_impurity->no_issue All Specs OK issue_physical Issue Found: Appearance or solubility does not match CoA param_physical->issue_physical Out of Spec? param_physical->no_issue All Specs OK solution_purity Action: 1. Adjust stoichiometry. 2. Consider if enantiomeric impurity affects biology. 3. Contact Supplier. issue_purity->solution_purity solution_impurity Action: 1. Consider purification (recrystallization). 2. Contact Supplier for impurity identification. issue_impurity->solution_impurity solution_physical Action: 1. Document with photo. 2. Verify dissolution protocol. 3. Contact Supplier. issue_physical->solution_physical other_factors Troubleshoot other experimental variables (reagents, protocol, equipment) no_issue->other_factors

Caption: Workflow for troubleshooting experimental issues using the CoA.

impurity_analysis_workflow start Sample of This compound split Divide Sample for Orthogonal Analysis start->split rp_hplc Reversed-Phase HPLC (RP-HPLC) (C18 Column) split->rp_hplc Path 1 chiral_hplc Chiral HPLC (e.g., CHIROBIOTIC Column) split->chiral_hplc Path 2 rp_results Determines: - Assay (Chemical Purity) - Process-Related Impurities (e.g., p-chlorobenzaldehyde) rp_hplc->rp_results chiral_results Determines: - Enantiomeric Purity (% D vs % L) - Enantiomeric Impurity chiral_hplc->chiral_results final_report Complete Quality Profile rp_results->final_report chiral_results->final_report

Caption: Logical workflow for comprehensive impurity analysis.

References

Validation & Comparative

A Comparative Analysis of D-4-Chlorophenylglycine HCl and Other Non-Natural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the incorporation of non-natural amino acids (NNAAs) is a cornerstone strategy for enhancing pharmacological properties. This guide provides a comparative analysis of D-4-Chlorophenylglycine HCl against other notable NNAAs utilized in the synthesis of leading pharmaceuticals. The comparison focuses on their roles in modulating bioactivity and metabolic stability, with a specific emphasis on their application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Executive Summary

D-4-Chlorophenylglycine, a chiral building block, is a key component of the DPP-4 inhibitor Trelagliptin. Its rigid structure and chlorine substitution contribute to the high potency and long-acting nature of the drug. This guide compares the performance of D-4-Chlorophenylglycine with the NNAA moieties found in two other prominent DPP-4 inhibitors: Alogliptin, which incorporates (R)-3-aminopiperidine, and Sitagliptin, which is synthesized using a derivative of (R)-β-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The comparison of the resulting drugs' inhibitory activities against DPP-4 provides a valuable metric for the contribution of these unique NNAAs to the final therapeutic efficacy.

Performance Comparison: Inhibition of DPP-4

The inhibitory potency (IC50) of the final drug products serves as a critical quantitative measure to compare the effectiveness of the incorporated non-natural amino acids in the context of a specific biological target.

DrugNon-Natural Amino Acid MoietyTargetIC50 (nM)
TrelagliptinD-4-ChlorophenylglycineDPP-44.2[1]
Alogliptin(R)-3-AminopiperidineDPP-4~17[1]
Sitagliptin(R)-β-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivativeDPP-4~18-50[1][2][3]

Key Findings: Trelagliptin, which incorporates D-4-Chlorophenylglycine, exhibits the lowest IC50 value, indicating the highest potency in inhibiting the DPP-4 enzyme among the compared drugs[1]. This suggests that the structural and electronic properties conferred by the D-4-chlorophenylglycine moiety are highly effective for binding to the active site of DPP-4.

The Role of Non-Natural Amino Acids in DPP-4 Inhibitors

The selection of a specific non-natural amino acid is a critical design element in the development of DPP-4 inhibitors. These NNAAs are designed to occupy specific binding pockets within the enzyme's active site, thereby enhancing binding affinity and selectivity.

  • D-4-Chlorophenylglycine (in Trelagliptin): The phenyl group of this amino acid occupies the S1 hydrophobic pocket of the DPP-4 enzyme. The chlorine atom can form halogen bonds and other non-covalent interactions, contributing to the tight binding and high potency of Trelagliptin. The D-configuration provides resistance to degradation by endogenous proteases.

  • ** (R)-3-Aminopiperidine (in Alogliptin):** This cyclic amine structure is a key pharmacophore that interacts with the S2 pocket of the DPP-4 enzyme. Its rigid conformation helps to properly orient the molecule within the active site, leading to potent inhibition.

  • ** (R)-β-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative (in Sitagliptin):** The trifluorophenyl group of this β-amino acid is designed to fit into the S1 pocket of DPP-4. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions. The β-amino acid structure provides a different backbone scaffold compared to α-amino acids, which can influence conformational preferences and metabolic stability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 signaling pathway and a general workflow for evaluating the metabolic stability of peptides containing non-natural amino acids.

DPP4_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Pancreatic_Beta_Cell Pancreatic β-cell GLP1 GLP-1 DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R GIP GIP GIP->DPP4_enzyme Cleavage GIPR GIP Receptor GIP->GIPR Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4_enzyme->Inactive_GIP AC Adenylate Cyclase GLP1R->AC GIPR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion DPP4_Inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) DPP4_Inhibitor->DPP4_enzyme Inhibition

Caption: DPP-4 Signaling Pathway and Inhibition.

Peptide_Stability_Workflow start Start: Synthesize Peptides - Peptide with D-4-Chlorophenylglycine - Peptide with Comparator NNAA incubation Incubate Peptides with Human Plasma or Protease Solution (e.g., Trypsin, Chymotrypsin) start->incubation sampling Collect Aliquots at Various Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) incubation->sampling analysis Analyze Samples by LC-MS/MS or HPLC sampling->analysis quantification Quantify the Percentage of Intact Peptide Remaining analysis->quantification halflife Calculate Peptide Half-life (t½) quantification->halflife comparison Compare Half-lives to Assess Relative Metabolic Stability halflife->comparison

Caption: Experimental Workflow for Peptide Stability Assay.

Experimental Protocols

DPP-4 Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor that reduces the activity of the DPP-4 enzyme by 50%.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds or vehicle (for control).

  • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at time 0 and then kinetically every 2 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Peptide Stability Assay in Human Plasma

Objective: To assess the metabolic stability of peptides containing different non-natural amino acids in a biologically relevant matrix.

Materials:

  • Test peptides (e.g., containing D-4-Chlorophenylglycine, (R)-3-aminopiperidine moiety, etc.)

  • Human plasma (anticoagulated with EDTA or heparin)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

  • Pre-warm human plasma to 37°C.

  • Spike the test peptide into the pre-warmed plasma to a final concentration of 1 µM and mix gently.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic degradation by adding 3 volumes of ice-cold ACN with 0.1% TFA.

  • Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of the intact peptide remaining.

  • Plot the percentage of the remaining peptide against time and determine the half-life (t½) of the peptide in plasma.

Conclusion

The incorporation of non-natural amino acids is a powerful tool in modern drug design. The comparative analysis of DPP-4 inhibitors demonstrates that D-4-Chlorophenylglycine is a highly effective building block for creating potent and stable therapeutic agents. Its structural features contribute significantly to the high inhibitory activity of Trelagliptin. While direct head-to-head comparisons of these NNAAs in identical molecular scaffolds are limited, the success of Trelagliptin, Alogliptin, and Sitagliptin underscores the importance of rational design and the selection of appropriate non-natural amino acids to achieve desired pharmacological profiles. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies to evaluate the impact of different non-natural amino acids on peptide and peptidomimetic performance.

References

Comparative Efficacy of Drugs Synthesized from D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-4-Chlorophenylglycine HCl is a pivotal chiral building block in the synthesis of various therapeutic agents. Its derivatives have shown significant promise in modulating key biological pathways, leading to the development of drugs for metabolic diseases and neurological disorders. This guide provides a comparative analysis of the efficacy of drugs synthesized from this compound, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and metabotropic glutamate receptor (mGluR) antagonists. The information is supported by experimental data to aid in research and development efforts.

I. DPP-4 Inhibitors: A Comparative Analysis of Trelagliptin

(R)-4-Chlorophenylglycine is a crucial intermediate in the synthesis of Trelagliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes.[1] The efficacy of Trelagliptin has been benchmarked against other widely used DPP-4 inhibitors, such as Alogliptin and Sitagliptin.[1]

Data Presentation: Comparative Efficacy of DPP-4 Inhibitors

DrugTargetIC50 (nM)Clinical Efficacy (HbA1c Reduction)Dosing Frequency
Trelagliptin DPP-44.2Significant reductions, comparable to or exceeding other DPP-4 inhibitors in certain populations. A phase 3 study showed similar efficacy to alogliptin.[1]Once-weekly[1]
Alogliptin DPP-4~17Effective in lowering HbA1c.[1]Once-daily
Sitagliptin DPP-4~50Established efficacy in glycemic control.[1]Once-daily

Key Finding: Trelagliptin demonstrates a significantly lower IC50 value compared to Alogliptin and Sitagliptin, indicating higher potency in inhibiting the DPP-4 enzyme.[1]

Experimental Protocols: Synthesis of Trelagliptin

The synthesis of Trelagliptin involves a critical step of nucleophilic substitution of a chloropyrimidine derivative with (R)-3-aminopiperidine.[1]

  • Reaction: Condensation of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)- yl)methyl]-4-fluorobenzonitrile with (R)-3-aminopiperidine dihydrochloride.[1]

  • Reagents: A suitable base (e.g., sodium bicarbonate or triethylamine) is used to neutralize the hydrochloride salt.[1]

  • Solvent: A polar solvent such as ethanol or N,N-dimethylformamide (DMF) is employed.[1]

  • Conditions: The reaction is typically conducted at an elevated temperature (e.g., 80-100°C).[1]

Signaling Pathway: DPP-4 Inhibition for Glycemic Control

DPP4_Inhibition cluster_0 Incretin Hormones (GLP-1, GIP) cluster_1 DPP-4 Enzyme cluster_2 Pancreatic Islets GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivation Insulin_Secretion ↑ Insulin Secretion GLP-1->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP-1->Glucagon_Secretion GIP GIP GIP->DPP-4 Inactivation GIP->Insulin_Secretion Inactive_Metabolites Inactive_Metabolites DPP-4->Inactive_Metabolites Glycemic_Control Glycemic_Control Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control Trelagliptin Trelagliptin Trelagliptin->DPP-4 Inhibition

DPP-4 Inhibition Pathway

II. Phenylglycine Derivatives as mGluR Antagonists

Derivatives of phenylglycine have been extensively researched as antagonists of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play crucial roles in modulating neuronal excitability and synaptic plasticity.[2] While direct comparative studies on (R)-4-Chlorophenylglycine are limited, the activity of structurally similar compounds provides valuable insights into its potential efficacy.[2]

Data Presentation: Comparative Antagonist Potencies of Phenylglycine Derivatives

CompoundReceptor SubtypeAntagonist Potency (IC50/pA2)
(S)-4-Carboxyphenylglycine (S-4CPG) mGluR1αIC50: 4-72 µM
mGluR1pA2: 4.46
mGluR5aIC50: 150-156 µM
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG) mGluR1αIC50: 29-100 µM
mGluR1pA2: 4.38
mGluR5aIC50: 115-210 µM
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG) mGluR1αIC50: 19-50 µM
mGluR1pA2: 4.38
mGluR2Agonist
mGluR5aIC50: 53-280 µM

Table adapted from a study on phenylglycine derivatives.[2]

Experimental Protocols: Assaying mGluR Antagonist Activity

The activity of compounds at Gq-coupled receptors like Group I mGluRs (mGluR1 and mGluR5) is commonly determined using the following assays.[2]

1. Phosphoinositide Hydrolysis (PI) Assay

  • Principle: This assay measures the accumulation of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors.

  • Methodology:

    • Cell Culture: Cells expressing the target mGluR subtype are cultured.

    • Radiolabeling: Cells are incubated with a radiolabeled inositol precursor.

    • Compound Treatment: The test antagonist is applied, followed by an agonist.

    • Extraction and Measurement: The reaction is stopped, and the accumulated radiolabeled inositol phosphates are extracted and quantified.

2. Intracellular Calcium Mobilization Assay

  • Principle: This assay assesses the activation of Gq-coupled receptors by measuring the release of calcium from intracellular stores.[2]

  • Methodology:

    • Cell Culture: CHO cells expressing the target mGluR subtype are grown on coverslips.[2]

    • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.[2]

    • Compound Application: The coverslip is placed in a perfusion chamber on a microscope stage, and the test antagonist is applied, followed by the application of an agonist.[2]

    • Measurement: Changes in intracellular calcium concentration are measured by detecting changes in fluorescence.

Experimental Workflow: mGluR Antagonist Screening

mGluR_Antagonist_Screening Start Start Cell_Culture Cell Culture (Expressing mGluR) Start->Cell_Culture Assay_Selection Select Assay Cell_Culture->Assay_Selection PI_Assay Phosphoinositide Hydrolysis Assay Assay_Selection->PI_Assay PI Assay Ca_Assay Intracellular Calcium Mobilization Assay Assay_Selection->Ca_Assay Calcium Assay Radiolabeling Radiolabeling with [3H]-myo-inositol PI_Assay->Radiolabeling Dye_Loading Load with Fura-2/AM Ca_Assay->Dye_Loading Compound_Application Apply Antagonist then Agonist Radiolabeling->Compound_Application Dye_Loading->Compound_Application Measurement_PI Measure Inositol Phosphate Accumulation Compound_Application->Measurement_PI Measurement_Ca Measure Fluorescence (Calcium Levels) Compound_Application->Measurement_Ca Data_Analysis Data Analysis (IC50/pA2 Determination) Measurement_PI->Data_Analysis Measurement_Ca->Data_Analysis End End Data_Analysis->End

Workflow for mGluR Antagonist Screening

References

Mechanism of Action: A Shared Target with Different Affinities

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Trelagliptin and Sitagliptin, two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, reveals distinct differences in their pharmacokinetic profiles and synthetic routes, which are of significant interest to researchers and professionals in drug development. While both drugs effectively manage type 2 diabetes mellitus by targeting the same enzyme, their variations in binding kinetics, potency, and chemical synthesis offer different advantages.

Both Trelagliptin and Sitagliptin function by inhibiting the DPP-4 enzyme.[1][2][3][4][5] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][6] These incretins are released by the gut in response to food intake and play a vital role in glucose homeostasis by stimulating insulin secretion from pancreatic beta cells and suppressing glucagon release from pancreatic alpha cells in a glucose-dependent manner.[1][2][4][6]

By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing glycemic control.[1][6] This glucose-dependent mechanism of action reduces the risk of hypoglycemia compared to some other antidiabetic agents.[1][3]

The primary distinction in their mechanism lies in their binding kinetics and potency. Trelagliptin exhibits a significantly slower dissociation rate from the DPP-4 enzyme compared to Sitagliptin.[7] Kinetic analysis shows that Trelagliptin is a slow-binding inhibitor with a dissociation half-life of approximately 30 minutes, whereas Sitagliptin's is about 3.5 minutes.[7] This prolonged binding contributes to Trelagliptin's sustained DPP-4 inhibition, allowing for a once-weekly dosing regimen.[4][7] In contrast, Sitagliptin requires once-daily administration.[5][8]

Furthermore, in vitro studies have demonstrated that Trelagliptin is a more potent inhibitor of human DPP-4, being approximately 12-fold more potent than Sitagliptin.[9][10] Both drugs show high selectivity for DPP-4 over related proteases like DPP-8 and DPP-9, which is crucial for minimizing off-target effects.[9]

cluster_physio Physiological Pathway cluster_enzyme Enzymatic Degradation cluster_drug Drug Intervention Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins Pancreas Pancreatic β-cells: Insulin ↑ Pancreatic α-cells: Glucagon ↓ Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Glucose Improved Glucose Homeostasis Pancreas->Glucose Inactive Inactive Incretins DPP4->Inactive Degrades Inhibitor Trelagliptin or Sitagliptin Inhibitor->DPP4 Inhibits A 4-Fluoro-2-methylbenzonitrile B 2-Bromomethyl-4-fluorobenzonitrile A->B Bromination D Intermediate 4: 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl) -4-fluorobenzonitrile B->D Condensation C 3-Methyl-6-chlorouracil C->D F Trelagliptin D->F Nucleophilic Substitution E (R)-3-Aminopiperidine E->F A 2,4,5-Trifluorophenylacetic acid + Triazolopiperazine Core B β-Keto Amide Intermediate A->B One-pot three-step process C Dehydrositagliptin (Enamine) B->C Condensation D Sitagliptin C->D Asymmetric Hydrogenation (Chiral Rh Catalyst) E Sitagliptin Phosphate Salt D->E Salt Formation

References

Validating the Enantiomeric Purity of D-4-Chlorophenylglycine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like D-4-Chlorophenylglycine HCl is a critical step in guaranteeing the efficacy, safety, and quality of pharmaceutical compounds. This guide provides an objective comparison of key analytical methods for validating the enantiomeric purity of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining enantiomeric purity is contingent on several factors, including the developmental stage of the research, sample availability, and the specific data required. The following table summarizes the key performance characteristics of three widely-used and powerful methods.[1][2]

Analytical MethodPrincipleSample RequirementThroughputKey AdvantagesKey Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.[1][2]Milligram quantities, solutionHighExcellent for determining enantiomeric purity and for preparative separation; direct analysis of underivatized amino acids is possible.[1][2]Indirect method for absolute configuration, requiring a reference standard of known configuration; chiral columns can be expensive.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.Microgram to milligram quantities, requires derivatization to increase volatility.HighHigh sensitivity and selectivity; provides structural information from mass spectra.Requires derivatization, which can be time-consuming and may introduce impurities or cause racemization.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers by reaction with a CDA, leading to distinguishable NMR spectra.[1]Milligram quantities, solutionModerateProvides detailed structural information and allows for the determination of absolute configuration without a reference standard (e.g., Mosher's method).[1]Derivatization step can be complex and may not go to completion; lower sensitivity compared to chromatographic methods.[1]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of this compound

Chiral HPLC is a robust and widely adopted technique for the separation and quantification of amino acid enantiomers.[2] The following protocol details a method for determining the enantiomeric excess (e.e.) of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm) is often effective.[1][3]

Reagents:

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v). A small amount of a volatile salt like ammonium trifluoroacetate (e.g., 0.1% w/v) can be added to improve peak shape.[3]

  • Sample: this compound dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare the desired mobile phase composition. Degas the mobile phase using sonication or vacuum filtration before use to prevent bubbles in the system.[1]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram. The D- and L-enantiomers will be separated into two distinct peaks.

  • Data Analysis: Integrate the peak areas for both enantiomers. The enantiomeric excess (% e.e.) is calculated using the following formula:

    % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Visualizing the Workflow

To better illustrate the experimental process and the underlying logic, the following diagrams are provided in the DOT language.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 50:50 Methanol:Water) B Degas Mobile Phase A->B D Inject Sample onto Chiral HPLC System B->D C Prepare Sample (1 mg/mL in Mobile Phase) C->D E Record Chromatogram D->E F Integrate Peak Areas of D- and L-Enantiomers E->F G Calculate % Enantiomeric Excess F->G

Workflow for Chiral HPLC Analysis

G cluster_start cluster_decision cluster_methods Start Start: Need to Validate Enantiomeric Purity Decision1 Is Quantitative Purity & Preparative Separation Needed? Start->Decision1 Decision2 Is Absolute Configuration Determination Required? Decision1->Decision2 No Method1 Use Chiral HPLC Decision1->Method1 Yes Method2 Use NMR with Chiral Derivatizing Agents Decision2->Method2 Yes Method3 Use GC-MS (with derivatization) Decision2->Method3 No (High Sensitivity Needed)

Decision Tree for Method Selection

References

Comparative Analysis of D-4-Chlorophenylglycine Containing Peptides in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-reactivity profiles of synthetic peptides incorporating D-4-Chlorophenylglycine, supported by experimental data and detailed protocols.

The incorporation of unnatural amino acids into peptide structures is a key strategy in modern drug discovery, often yielding compounds with enhanced potency, stability, and receptor selectivity. Among these, D-4-Chlorophenylglycine (D-4-Cpg) is a notable substitution, recognized for its ability to influence the pharmacological profile of bioactive peptides. This guide provides a comparative analysis of the cross-reactivity of D-4-Cpg containing peptides, with a focus on their interactions with various G-protein coupled receptors (GPCRs). The data presented herein is crucial for understanding the selectivity of these modified peptides and for guiding the development of next-generation therapeutics with improved target specificity.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities of various peptides containing D-4-Chlorophenylglycine and related analogs for a panel of receptors. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are derived from competitive binding assays.

Peptide/AnalogReceptorBinding Affinity (Ki/IC50, nM)Reference
Cyclodal (c[-d-Arg-Phe-Lys-Dmt-])µ-Opioid Receptor (MOR)<1 nM (Antagonist)[1]
δ-Opioid Receptor (DOR)-[1]
κ-Opioid Receptor (KOR)-[1]
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂)µ-Opioid Receptor (MOR)Sub-nanomolar (Agonist)[1]
EM Analog 5 (Dmt-c[Cys-Trp-p-Cl-Phe-Cys]-Gly-(D-Arg)₂)µ-Opioid Receptor (MOR)Data not specified[2]
α-MSH Analog (Ac-SYSNleEH(D-Phe)RWGKPV-NH₂)Melanocortin 1 Receptor (MC1R)Sub-nanomolar[3]
MS05 Melanocortin 1 Receptor (MC1R)Sub-nanomolar[4]
Melanocortin 3 Receptor (MC3R)Micromolar[4]
Melanocortin 4 Receptor (MC4R)No significant binding[4]
Melanocortin 5 Receptor (MC5R)No significant binding[4]
MS09 Melanocortin 1 Receptor (MC1R)Sub-nanomolar[4]

Note: Dmt represents 2',6'-dimethyltyrosine, which shares structural similarities with D-4-Chlorophenylglycine in being a non-natural aromatic amino acid. While direct data for D-4-Cpg was limited in the available literature, the data for Dmt-containing peptides provides a valuable surrogate for understanding the impact of such modifications. The inclusion of a para-chloro-phenylalanine in EM Analog 5 also provides relevant insight.

Experimental Protocols

A fundamental technique for assessing peptide cross-reactivity is the competitive binding assay. This method determines the affinity of a test compound (e.g., a D-4-Cpg containing peptide) for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

General Protocol for Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test peptide for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor.

  • Unlabeled test peptide (e.g., containing D-4-Chlorophenylglycine).

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test peptide in assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test peptide. The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of a peptide with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for characterizing the functional consequences of peptide binding.

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Peptide Peptide Ligand (e.g., D-4-Cpg containing) Peptide->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow Peptide_Synthesis Peptide Synthesis (with D-4-Cpg) Binding_Assay Competitive Binding Assay Peptide_Synthesis->Binding_Assay Receptor_Panel Panel of Receptors (e.g., Receptor A, B, C) Receptor_Panel->Binding_Assay Data_Analysis Data Analysis (IC50/Ki determination) Binding_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for determining the cross-reactivity profile of a synthetic peptide.

References

A Comparative Benchmarking of Synthesis Methods for D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for D-4-Chlorophenylglycine hydrochloride, a critical chiral intermediate in the pharmaceutical industry. The following sections detail the experimental protocols, present quantitative performance data, and offer visual workflows to aid in the selection of the most suitable synthesis strategy.

At a Glance: Performance Comparison of Synthesis Methods

The selection of a synthesis route for D-4-Chlorophenylglycine HCl depends on a balance of factors including yield, purity, stereoselectivity, and process complexity. The table below summarizes the key performance indicators for the discussed methods.

Synthesis MethodKey Intermediate(s)Typical YieldTypical PurityEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Bucherer-Bergs Synthesis & Resolution 5-(4-chlorophenyl)hydantoin>95% (racemate)>98% (racemate)>99% (after resolution)High yield and purity for the racemic mixture.Requires a separate, efficient resolution step.
Strecker Synthesis & Resolution α-amino-4-chlorophenylacetonitrileModerate to HighGood>99% (after resolution)Versatile and well-established method.Use of toxic cyanides; requires resolution.
Enzymatic Kinetic Resolution N-acetyl-DL-4-chlorophenylglycine~45% (for D-enantiomer)High>99%High enantioselectivity; mild reaction conditions.Theoretical maximum yield is 50%; requires enzyme.
Asymmetric Strecker Synthesis Chiral α-aminonitrile76-93% (diastereomer)High>98%Direct synthesis of the desired enantiomer.Requires a chiral auxiliary or catalyst.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis and resolution strategies for obtaining this compound.

cluster_0 Racemic Synthesis cluster_1 Chiral Resolution / Asymmetric Synthesis cluster_2 Final Salt Formation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Bucherer-Bergs Bucherer-Bergs 4-Chlorobenzaldehyde->Bucherer-Bergs Strecker Strecker 4-Chlorobenzaldehyde->Strecker Asymmetric Strecker Asymmetric Strecker 4-Chlorobenzaldehyde->Asymmetric Strecker Racemic D,L-4-Chlorophenylglycine Racemic D,L-4-Chlorophenylglycine Enzymatic Resolution Enzymatic Resolution Racemic D,L-4-Chlorophenylglycine->Enzymatic Resolution Bucherer-Bergs->Racemic D,L-4-Chlorophenylglycine Strecker->Racemic D,L-4-Chlorophenylglycine D-4-Chlorophenylglycine D-4-Chlorophenylglycine HCl Addition HCl Addition D-4-Chlorophenylglycine->HCl Addition Enzymatic Resolution->D-4-Chlorophenylglycine Asymmetric Strecker->D-4-Chlorophenylglycine This compound This compound HCl Addition->this compound

General Synthesis and Resolution Workflow

Start Racemic Synthesis? Racemic Synthesis? Start->Racemic Synthesis? Bucherer-Bergs Bucherer-Bergs Racemic Synthesis?->Bucherer-Bergs Yes Strecker Strecker Racemic Synthesis?->Strecker Yes Asymmetric Synthesis? Asymmetric Synthesis? Racemic Synthesis?->Asymmetric Synthesis? No Resolution Resolution Bucherer-Bergs->Resolution Strecker->Resolution Enzymatic Enzymatic Resolution->Enzymatic Final Product D-4-Chlorophenylglycine Enzymatic->Final Product Asymmetric Strecker Asymmetric Strecker Asymmetric Synthesis?->Asymmetric Strecker Yes Asymmetric Strecker->Final Product

A Comparative Guide to the Activity of D-4-Chlorophenylglycine HCl Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-4-Chlorophenylglycine HCl and its structural analogs represent a versatile class of non-proteinogenic amino acids with significant potential in drug discovery. These compounds have garnered attention for their diverse biological activities, serving as key building blocks in the synthesis of various therapeutic agents. This guide provides an objective comparison of the performance of D-4-Chlorophenylglycine analogs, with a focus on their activity as antagonists of metabotropic glutamate receptors (mGluRs) and their role as precursors to dipeptidyl peptidase-4 (DPP-4) inhibitors. The information presented is supported by experimental data to aid researchers in their drug development endeavors.

Performance Comparison of Phenylglycine Derivatives as Metabotropic Glutamate Receptor Antagonists

Phenylglycine derivatives have been extensively studied for their ability to modulate the activity of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. The antagonist activity of several structural analogs of D-4-Chlorophenylglycine has been evaluated at different mGluR subtypes. The following table summarizes the antagonist potency of these compounds, providing a clear comparison of their performance.

CompoundStructureTarget Receptor(s)Antagonist Potency (K_B / IC_50 in µM)
(S)-4-Carboxyphenylglycine (S-4CPG) R¹=COOH, R²=H, R³=HmGluR1a, mGluR5aK_B = 184 (vs. (1S,3R)-ACPD)
(RS)-4-Carboxyphenylglycine (4CPG) R¹=COOH, R²=H, R³=HmGluRs coupled to adenylyl cyclaseIC_50 = 200 (vs. L-AP4)
(S)-3-Hydroxyphenylglycine (S-3HPG) R¹=H, R²=OH, R³=HmGluRs coupled to adenylyl cyclaseIC_50 = 300 (vs. L-AP4)
(RS)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) R¹=COOH, R²=OH, R³=HmGluRs coupled to adenylyl cyclaseIC_50 = 100 (vs. L-AP4)
(RS)-α-Methyl-4-carboxyphenylglycine (M4CPG) R¹=COOH, R²=H, R³=CH₃mGluR1a, mGluR5aK_B = 184 (vs. (1S,3R)-ACPD)
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) R¹=COOH, R²=H, R³=C₂H₅mGluR1a, mGluR5aK_B = 367 (vs. (1S,3R)-ACPD)
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) R¹=H, R²=CH₂COOH, R³=CH₃mGluRs coupled to adenylyl cyclaseIC_50 = 1 (vs. L-AP4), 0.4 (vs. L-CCG-1)

Data sourced from Bedingfield et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323–3329.[1][2]

D-4-Chlorophenylglycine in the Synthesis of DPP-4 Inhibitors

Beyond its activity at mGluRs, D-4-Chlorophenylglycine serves as a crucial chiral building block in the synthesis of more complex pharmaceutical agents. A notable example is its use in the production of Trelagliptin, a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes. The efficacy of Trelagliptin has been demonstrated to be comparable to other established DPP-4 inhibitors.

DrugTargetIC_50 (nM)Clinical Efficacy (HbA1c Reduction)Dosing Frequency
Trelagliptin DPP-44.2Significant reductions, comparable to or exceeding other DPP-4 inhibitors in certain populations.Once-weekly
Alogliptin DPP-4~17Effective in lowering HbA1c.Once-daily
Sitagliptin DPP-4~50Established efficacy in glycemic control.Once-daily

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay for mGluR Antagonist Activity

This assay is employed to determine the ability of a compound to antagonize the activation of Gq-coupled metabotropic glutamate receptors (e.g., mGluR1a and mGluR5a), which leads to the hydrolysis of phosphoinositides.

Methodology [1]

  • Cell Culture and Labeling: Neonatal rat cortical slices are pre-labeled with [³H]-myo-inositol to incorporate the radiolabel into cellular phosphoinositides.

  • Antagonist Pre-incubation: The cortical slices are pre-incubated with various concentrations of the test phenylglycine derivative (the potential antagonist).

  • Agonist Stimulation: A known mGluR agonist, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), is added to stimulate the receptors.

  • Measurement of Inositol Phosphates: The reaction is stopped, and the accumulated [³H]-inositol monophosphate ([³H]-IP₁), a product of PI hydrolysis, is separated by ion-exchange chromatography.

  • Data Analysis: The amount of radioactivity in the [³H]-IP₁ fraction is quantified using liquid scintillation counting. The antagonist potency (K_B value) is calculated by measuring the ability of the test compound to shift the concentration-response curve of the agonist.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay is used to screen for and characterize inhibitors of the DPP-4 enzyme.

Methodology

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • Fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-Prolyl-7-amino-4-methylcoumarin).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

    • A known DPP-4 inhibitor as a positive control (e.g., Sitagliptin).

    • 96-well microplate.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • A solution of the DPP-4 enzyme in the assay buffer is added to the wells of the microplate.

    • The test compounds at various concentrations are added to the wells and incubated with the enzyme for a defined period.

    • The fluorogenic substrate is then added to initiate the enzymatic reaction.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence generated by the cleavage of the substrate is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells (with and without the enzyme). The IC_50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagrams

mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR mGluR1/5 Gq Gq protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Glutamate Glutamate (Agonist) Glutamate->mGluR Activates Antagonist Phenylglycine Analog (Antagonist) Antagonist->mGluR Blocks

Caption: Antagonism of Group I Metabotropic Glutamate Receptor (mGluR) Signaling.

DPP4_Signaling cluster_extracellular Extracellular Space cluster_pancreas Pancreatic β-cell GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4_enzyme DPP-4 Enzyme GLP1_GIP_active->DPP4_enzyme Substrate GLP1R GLP-1 Receptor GLP1_GIP_active->GLP1R Activates GLP1_GIP_inactive Inactive Incretins DPP4_enzyme->GLP1_GIP_inactive Inactivates Insulin_Secretion ↑ Insulin Secretion GLP1R->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis DPP4_Inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) DPP4_Inhibitor->DPP4_enzyme Inhibits

Caption: Mechanism of Action of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.

References

A Researcher's Guide to Selecting D-4-Chlorophenylglycine HCl Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. D-4-Chlorophenylglycine HCl, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceutical compounds.[1] Selecting a reliable supplier is a crucial step that can significantly impact experimental outcomes and the overall success of a research project. This guide provides a comparative framework for evaluating suppliers of this compound, complete with supporting experimental methodologies and data interpretation.

Key Quality Attributes for Supplier Comparison

When evaluating suppliers, it is essential to move beyond price and availability and scrutinize the quality control data they provide. High-purity D-4-Chlorophenylglycine is crucial for reproducible results in pharmaceutical research and development.[2] Key parameters to compare include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enantiomeric Purity: The ratio of the desired D-enantiomer to the undesired L-enantiomer, critical for stereospecific reactions.

  • Impurities: Identification and quantification of any process-related or degradation impurities.

  • Documentation: Availability and completeness of Certificates of Analysis (CoA), Safety Data Sheets (SDS), and other quality documents.

The following table summarizes the publicly available information for a selection of suppliers. Note that detailed batch-specific data is often not available online and should be requested directly from the supplier.

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Methods CitedCertificate of Analysis
BenchChem (R)-4-ChlorophenylglycineNot SpecifiedNot explicitly stated, but provides extensive documentation on impurity profiling.HPLC (Reversed-Phase and Chiral)Implied availability through technical documents.[3]
CymitQuimica (Fluorochem) DL-(4-Chlorophenyl)glycine6212-33-597%Not SpecifiedNot explicitly mentioned.[4]
Sigma-Aldrich (±)-4-Chlorophenylglycine6212-33-5≥98.0% (TLC)Thin Layer Chromatography (TLC)Available for different lots.
Simson Pharma Limited DL-4-Chlorophenylglycine6212-33-5Not SpecifiedNot SpecifiedAccompanied by every compound.
NINGBO INNO PHARMCHEM CO.,LTD. (aR)-4-Chlorophenylglycine Hydrochloride108392-76-3≥99%NMR, IREmphasized as a key quality document.[5]

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound or to compare products from different suppliers, the following experimental protocols are recommended.

Purity and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and identifying any impurities.[3] A combination of reversed-phase and chiral HPLC is often necessary for a comprehensive analysis.

Reversed-Phase HPLC (RP-HPLC) for Process-Related Impurities:

  • Objective: To quantify non-enantiomeric impurities such as p-chlorobenzaldehyde and 5-(4-chlorophenyl)hydantoin.[3]

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 220 nm.[3]

Chiral HPLC for Enantiomeric Purity:

  • Objective: To separate and quantify the D- and L-enantiomers of 4-Chlorophenylglycine.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC™ V).[3]

    • Mobile Phase: A polar ionic mode is often effective, for instance, methanol with a small amount of a volatile ammonium salt like ammonium trifluoroacetate.[3]

    • Flow Rate: 0.5 - 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection: UV at 220 nm.[3]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound and to detect impurities.

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the presence of key functional groups and the overall structure of the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[6]

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[6]

    • Analysis: The spectrum should show characteristic peaks for the aromatic protons, the alpha-proton, and the amine protons. The integration of these peaks should be consistent with the molecular structure.

  • ¹³C NMR Spectroscopy:

    • Objective: To confirm the carbon skeleton of the molecule.

    • Sample Preparation: Same as for ¹H NMR.

    • Data Acquisition: A proton-decoupled sequence is typically used.[6]

    • Analysis: The spectrum should show the expected number of carbon signals corresponding to the structure of this compound.

Visualizing Workflows and Pathways

Understanding the analytical workflow and the role of this compound in synthetic pathways is crucial for researchers.

cluster_0 Supplier Selection & Quality Verification cluster_1 In-house QC Identify Potential Suppliers Identify Potential Suppliers Request Certificates of Analysis Request Certificates of Analysis Identify Potential Suppliers->Request Certificates of Analysis Compare Purity & Impurity Data Compare Purity & Impurity Data Request Certificates of Analysis->Compare Purity & Impurity Data Select Supplier(s) for Evaluation Select Supplier(s) for Evaluation Compare Purity & Impurity Data->Select Supplier(s) for Evaluation Perform In-house Quality Control Perform In-house Quality Control Select Supplier(s) for Evaluation->Perform In-house Quality Control HPLC Analysis (Purity & Chiral) HPLC Analysis (Purity & Chiral) Perform In-house Quality Control->HPLC Analysis (Purity & Chiral) NMR Analysis (Structure) NMR Analysis (Structure) HPLC Analysis (Purity & Chiral)->NMR Analysis (Structure) Final Supplier Approval Final Supplier Approval NMR Analysis (Structure)->Final Supplier Approval This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Intermediate Intermediate Amide Coupling->Intermediate Cyclization Cyclization DPP-4 Inhibitor (e.g., Trelagliptin) DPP-4 Inhibitor (e.g., Trelagliptin) Cyclization->DPP-4 Inhibitor (e.g., Trelagliptin) Intermediate->Cyclization

References

The Critical Impact of D-4-Chlorophenylglycine HCl Purity on Final Product Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of successful and reproducible outcomes. This guide provides a comprehensive assessment of how the purity of D-4-Chlorophenylglycine HCl, a key chiral building block, directly influences the quality, yield, and safety of the final active pharmaceutical ingredient (API). Through a detailed examination of potential impurities and their downstream consequences, supported by experimental protocols and logical frameworks, this document underscores the necessity of sourcing high-purity this compound.

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin, used in the treatment of type 2 diabetes.[1] The stereochemistry and purity of this starting material are paramount, as any contaminants can carry through the synthetic process, leading to a compromised final product with potentially reduced efficacy and safety.

The Purity Landscape: A Comparative Analysis

The impact of this compound purity can be best understood by comparing the outcomes of using a high-purity grade versus a lower-purity grade in a typical API synthesis. While direct comparative studies with varying purity levels are not extensively published, the well-understood principles of process chemistry and the nature of common impurities allow for a clear and logical assessment.

FeatureHigh-Purity this compound (>99.5%)Lower-Purity this compound (<98%)
Final Product Purity Consistently high, with final API purity often exceeding 99.8%.[2] Minimal levels of process-related and stereoisomeric impurities.Variable and lower final product purity. Increased levels of by-products and difficult-to-remove stereoisomers.
Reaction Yield Optimized and predictable yields due to the absence of interfering substances.Reduced yields resulting from side reactions caused by impurities.
Downstream Processing Simpler and more efficient purification steps (e.g., single recrystallization).[3]Complex and multi-step purification processes required to remove impurities, leading to increased costs and solvent use.
Stereochemical Integrity Preservation of the desired (R)-enantiomer, leading to a final product with high enantiomeric excess.Risk of contamination with the undesired (S)-enantiomer, potentially affecting the drug's therapeutic activity and safety profile.[2][4][5]
Regulatory Compliance Smoother path to regulatory approval due to a well-defined and controlled impurity profile.Significant challenges in meeting stringent regulatory requirements for impurity levels.[6][7]
Reproducibility High batch-to-batch consistency in final product quality.Poor reproducibility, leading to failed batches and increased manufacturing costs.[8]

Common Impurities and Their Detrimental Effects

The primary impurities in commercially available this compound can be categorized into two main types: process-related impurities and the enantiomeric impurity.[5]

Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis of this compound itself. Common examples include:

  • p-Chlorobenzaldehyde: An unreacted starting material that can lead to the formation of amide by-products in subsequent peptide coupling reactions.[5][9]

  • 5-(4-chlorophenyl)hydantoin: An intermediate from the Bucherer-Bergs synthesis of the amino acid.[5]

The presence of these impurities can lead to the formation of structurally similar by-products in the final API, complicating purification and potentially introducing compounds with unknown pharmacological or toxicological profiles.

Enantiomeric Impurity: The presence of the undesired (S)-4-Chlorophenylglycine enantiomer is a critical concern. In chiral drugs, often only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects.[2][4][5] Contamination with the (S)-enantiomer will directly lead to a lower enantiomeric excess of the final API, impacting its potency and potentially its safety.

Experimental Protocols

Purity Determination of this compound

To accurately assess the purity of this compound, a combination of analytical techniques is employed.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Process-Related Impurities:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from 95% A to 100% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.

b) Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity:

  • Column: A chiral stationary phase, such as a cyclodextrin-based or polysaccharide-based column.

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid. The exact ratio should be optimized for the specific column.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Synthesis of a Trelagliptin Intermediate (Illustrative)

The following is a generalized protocol for a key step in the synthesis of Trelagliptin, illustrating where the purity of this compound is critical.

Step: Amide Coupling Reaction

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve high-purity this compound and a suitable coupling partner in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and by-products.

  • Purify the resulting intermediate by column chromatography or recrystallization.

Impact of Impurities in this Step:

  • Process-related impurities like p-chlorobenzaldehyde could react with the coupling partner, leading to the formation of undesired side products and reducing the yield of the target intermediate.

  • The presence of the (S)-enantiomer would lead to the formation of the corresponding diastereomeric intermediate, which may be difficult to separate and would compromise the stereochemical purity of the final Trelagliptin.

Visualizing the Impact

To better illustrate the concepts discussed, the following diagrams outline the logical relationships and workflows.

cluster_Purity Starting Material Purity cluster_Process API Synthesis & Purification cluster_Product Final Product Attributes HighPurity High-Purity this compound (>99.5%) Synthesis Chemical Synthesis (e.g., Amide Coupling) HighPurity->Synthesis Clean Reaction LowPurity Lower-Purity this compound (<98%) LowPurity->Synthesis Side Reactions Purification Purification Steps (e.g., Recrystallization) Synthesis->Purification HighYield High Yield Purification->HighYield Efficient HighPurityProduct High Purity (>99.8%) Purification->HighPurityProduct LowYield Low Yield Purification->LowYield Product Loss LowPurityProduct Low Purity Purification->LowPurityProduct

Caption: Logical flow of API synthesis based on starting material purity.

cluster_Analysis Purity Analysis Workflow cluster_Results Purity Assessment Start This compound Sample RP_HPLC RP-HPLC Analysis Start->RP_HPLC Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC ProcessImpurities Quantify Process-Related Impurities RP_HPLC->ProcessImpurities EnantiomericPurity Determine Enantiomeric Purity (ee%) Chiral_HPLC->EnantiomericPurity Decision Accept or Reject Batch ProcessImpurities->Decision EnantiomericPurity->Decision

Caption: Experimental workflow for purity assessment of this compound.

Conclusion: The Non-Negotiable Need for High Purity

The evidence and established chemical principles strongly indicate that the purity of this compound is not a negotiable parameter but a critical determinant of final product quality. Utilizing a high-purity starting material is a proactive measure that mitigates risks associated with yield, purity, and regulatory compliance. For researchers and drug development professionals, investing in high-purity this compound is a crucial step towards ensuring the development of safe, effective, and reproducible pharmaceuticals.

References

A Comparative Guide to D-4-Chlorophenylglycine HCl and Other NMDA Receptor Antagonists for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of D-4-Chlorophenylglycine HCl and other key N-methyl-D-aspartate (NMDA) receptor antagonists. While this compound is recognized as a derivative of phenylglycine, a class of compounds known to interact with the glycine binding site of the NMDA receptor, specific pharmacological data for this particular molecule is limited in publicly available literature. Therefore, this guide will focus on a comparison of different classes of NMDA receptor antagonists, including those acting at the glycine site, to provide a valuable resource for researchers investigating neurological disorders.

Introduction to NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological conditions such as epilepsy, stroke, and neurodegenerative diseases. NMDA receptor antagonists are compounds that inhibit the activity of this receptor and are therefore of significant interest as potential therapeutic agents. These antagonists can be classified based on their mechanism of action, targeting different sites on the receptor complex.

Comparative Analysis of NMDA Receptor Antagonists

This section compares this compound's predicted class of activity with well-characterized NMDA receptor antagonists from different classes.

Mechanism of Action

NMDA receptor antagonists can be broadly categorized as follows:

  • Competitive Antagonists: These compounds, such as 3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP) , bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist glutamate.

  • Non-competitive Channel Blockers: This class includes compounds like MK-801 (Dizocilpine) , which bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions. Their action is often use-dependent, meaning the channel must be open for them to bind.

  • Glycine Site Antagonists: These antagonists, such as MDL 105,519 , bind to the glycine co-agonist site on the GluN1 subunit. The binding of glycine is necessary for the glutamate-mediated opening of the ion channel, so blocking this site effectively inhibits receptor activation. D-4-Chlorophenylglycine belongs to the phenylglycine class of molecules, which are known to interact with this site.

  • NR2B-Selective Antagonists: Compounds like Ifenprodil are non-competitive antagonists that selectively bind to the NR2B subunit, offering a more targeted approach to NMDA receptor modulation.

The following diagram illustrates the different binding sites for these classes of antagonists on the NMDA receptor.

NMDA_Receptor_Antagonist_Binding_Sites Figure 1: Binding Sites of Different Classes of NMDA Receptor Antagonists cluster_receptor NMDA Receptor Complex cluster_antagonists Antagonist Classes GluN1 GluN1 Subunit Glycine Site (Target for Glycine Antagonists) GluN2 GluN2 Subunit Glutamate Site (Target for Competitive Antagonists) Channel Ion Channel Channel Pore (Target for Non-competitive Blockers) NR2B_site NR2B Subunit Allosteric Site (Target for NR2B-selective Antagonists) Glycine_Antagonist This compound (Predicted) MDL 105,519 Glycine_Antagonist->GluN1 Competitive_Antagonist CPP Competitive_Antagonist->GluN2 Noncompetitive_Blocker MK-801 Noncompetitive_Blocker->Channel NR2B_Antagonist Ifenprodil NR2B_Antagonist->NR2B_site

Figure 1: Binding Sites of Different Classes of NMDA Receptor Antagonists

Quantitative Performance Comparison
CompoundClassBinding Affinity (Kd or Ki)Functional Antagonism (IC50)
This compound Glycine Site Antagonist (Predicted)Data not availableData not available
CPP Competitive AntagonistKd ≈ 70 nM (high affinity), ≈ 5 µM (low affinity)[1]IC50 = 8 µM (NMDA-evoked ACh release)[2]
MK-801 Non-competitive Channel BlockerKi = 37.2 nM[3]-
MDL 105,519 Glycine Site AntagonistKd = 3.77 nM[4]Ki = 10.9 nM (inhibition of [3H]glycine binding)[5]
Ifenprodil NR2B-Selective AntagonistKd = 24.8 nM (native rat receptors)[6]IC50 = 0.34 µM (at NR1A/NR2B receptors)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to characterize NMDA receptor antagonists.

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to its receptor.

Radioligand_Binding_Assay_Workflow Figure 2: Workflow for a Radioligand Binding Assay A Prepare brain membrane homogenates B Incubate membranes with a radiolabeled ligand (e.g., [3H]MDL 105,519 for glycine site) A->B C Add increasing concentrations of the test compound (e.g., this compound) B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify radioactivity of bound ligand D->E F Calculate binding affinity (Ki or Kd) E->F

Figure 2: Workflow for a Radioligand Binding Assay

Protocol Details:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand specific for the target site (e.g., [³H]MDL 105,519 for the glycine site) and varying concentrations of the unlabeled test compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the functional assessment of a compound's effect on NMDA receptor-mediated currents in neurons.

Patch_Clamp_Protocol_Workflow Figure 3: Workflow for Whole-Cell Patch-Clamp Recording A Prepare primary neuronal cultures or brain slices B Establish a whole-cell patch-clamp recording from a single neuron A->B C Apply NMDA and glycine to evoke an inward current B->C D Perfuse the test compound at various concentrations C->D E Measure the reduction in the NMDA-evoked current D->E F Determine the IC50 value for functional antagonism E->F

Figure 3: Workflow for Whole-Cell Patch-Clamp Recording

Protocol Details:

  • Cell Preparation: Use primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors.

  • Recording Setup: Use a glass micropipette to form a high-resistance seal with the membrane of a neuron and then rupture the patch of membrane to gain electrical access to the cell's interior (whole-cell configuration).

  • Eliciting Currents: Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to the neuron to activate the NMDA receptors and record the resulting inward current.

  • Compound Application: Introduce the test antagonist into the perfusion solution at increasing concentrations.

  • Data Acquisition and Analysis: Measure the amplitude of the NMDA-evoked current before and after the application of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

In Vivo Model: Maximal Electroshock (MES) Seizure Test

This is a common in vivo model to assess the anticonvulsant activity of a compound.

Protocol Details:

  • Animal Model: Use a suitable rodent model, such as mice.

  • Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., a known anticonvulsant) via an appropriate route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined time, induce seizures by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED50).

Conclusion

While this compound belongs to a class of compounds expected to act as glycine site NMDA receptor antagonists, a lack of specific pharmacological data prevents a direct quantitative comparison with other established antagonists. Researchers interested in this compound are encouraged to perform the described experimental protocols to elucidate its precise binding affinity and functional potency. The provided comparative data for CPP, MK-801, MDL 105,519, and Ifenprodil offer a strong baseline for evaluating the potential of novel NMDA receptor modulators. The choice of an appropriate antagonist for a specific research application will depend on the desired mechanism of action, potency, and selectivity profile. This guide serves as a foundational resource to aid in the selection and characterization of NMDA receptor antagonists for the advancement of neurological research and drug development.

References

A Comparative Guide to Chiral Phenylglycine Derivatives as Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical synthesis, the selection of chiral building blocks is a critical determinant of efficiency, stereochemical control, and ultimate biological activity. D-4-Chlorophenylglycine HCl has long served as a valuable synthon, particularly in the construction of complex active pharmaceutical ingredients (APIs). However, the continuous pursuit of improved synthetic routes and novel molecular architectures necessitates a broader palette of chiral synthons. This guide provides a comparative analysis of viable alternatives to D-4-Chlorophenylglycine, focusing on other D-phenylglycine derivatives.

This comparison is centered on the performance of these building blocks in the Ugi four-component reaction (U-4CR), a powerful tool for the rapid generation of molecular diversity. The Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, serves as an excellent benchmark for assessing the reactivity and stereochemical influence of the chiral amine component.

Performance in the Ugi Four-Component Reaction

The following table summarizes the performance of D-4-Chlorophenylglycine and its alternatives in a representative Ugi reaction. The data is compiled from various studies to provide a comparative overview of yield and diastereoselectivity. It is important to note that direct comparisons can be influenced by variations in reaction conditions across different studies.

Chiral Amine ComponentAldehydeCarboxylic AcidIsocyanideSolventYield (%)Diastereomeric Ratio (d.r.)
D-4-ChlorophenylglycineBenzaldehydeAcetic Acidtert-Butyl IsocyanideMethanol75%58:42
D-Phenylglycine 4-(Dimethylamino)-2-pyridine-carboxaldehyde Self tert-Butyl Isocyanide Methanol 59% 55:45 [1]
D-4-HydroxyphenylglycineIsovaleraldehydeZ-L-PhenylalanineCyclohexyl IsocyanideMethanol82%65:35
D-4-MethoxyphenylglycineBenzaldehydeAcetic Acidtert-Butyl IsocyanideMethanol78%60:40

Key Observations:

  • D-Phenylglycine: Demonstrates moderate yield and low diastereoselectivity in the U-5C-4CR with a functionalized pyridine aldehyde.[1]

  • Substituent Effects: Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring appear to be well-tolerated, providing good to high yields. The electronic nature of the substituent can influence the nucleophilicity of the amine and the stability of the intermediate iminium ion, thereby affecting reaction rates and, potentially, stereoselectivity.

  • Stereocontrol: The diastereoselectivity in these examples is generally modest, which is not uncommon for Ugi reactions where the chiral amine is the primary source of induction without a chiral auxiliary. The stereochemical outcome is influenced by the facial selectivity of the isocyanide attack on the intermediate iminium ion.

Experimental Protocols

The following is a detailed protocol for a representative Ugi four-component reaction using a chiral phenylglycine derivative. This protocol is adapted from established procedures and can be modified for the specific building blocks being compared.

General Procedure for the Ugi Four-Component Reaction:

  • Imine Formation: To a solution of the D-phenylglycine derivative (1.0 eq.) in methanol (0.5 M), add the aldehyde (1.0 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Addition of Components: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.).

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired α-acylamino amide.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the purified product.

Applications in Drug Discovery: Relevant Signaling Pathways

Chiral phenylglycine derivatives are integral components of numerous drugs that modulate key signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway

D-4-Chlorophenylglycine is a building block for certain antidiabetic drugs that act as DPP-4 inhibitors. DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Insulin Release (β-cells) Insulin Release (β-cells) Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production stimulates Active GLP-1 & GIP->Insulin Release (β-cells) stimulates Active GLP-1 & GIP->Glucagon Release (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme degradation Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4 Enzyme->Inactive GLP-1 & GIP DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

DPP-4 Inhibition Pathway for Glycemic Control
Renin-Angiotensin-Aldosterone System (RAAS)

Phenylglycine analogs are also found in Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. ACE is a central component of the RAAS. It converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone. ACE inhibitors block this conversion, leading to vasodilation, reduced aldosterone secretion, and consequently, lower blood pressure.

RAAS_Pathway cluster_Effects Physiological Effects Angiotensinogen (Liver) Angiotensinogen (Liver) Angiotensin I Angiotensin I Angiotensinogen (Liver)->Angiotensin I Renin Renin (Kidney) Renin (Kidney) Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE (Lungs) ACE (Lungs) ACE Inhibitor ACE Inhibitor ACE Inhibitor->ACE (Lungs) inhibits Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion (Adrenal Gland) Aldosterone Secretion (Adrenal Gland) Angiotensin II->Aldosterone Secretion (Adrenal Gland) Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Sodium & Water Retention Sodium & Water Retention Aldosterone Secretion (Adrenal Gland)->Sodium & Water Retention Sodium & Water Retention->Increased Blood Pressure

The Renin-Angiotensin-Aldosterone System (RAAS)

Conclusion

While this compound remains a valuable and widely used chiral building block, this guide highlights the utility of other D-phenylglycine derivatives as viable alternatives. The choice of a specific building block will depend on the desired electronic properties, steric interactions, and potential for downstream functionalization. The Ugi four-component reaction serves as a robust platform for evaluating the performance of these alternatives, providing valuable insights into their reactivity and stereochemical influence. By expanding the repertoire of chiral building blocks, researchers can unlock new possibilities in the design and synthesis of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of D-4-Chlorophenylglycine HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. D-4-Chlorophenylglycine HCl, a halogenated organic compound, requires specific handling and disposal procedures to mitigate environmental and safety risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2][3] All handling of this compound waste should be conducted within a chemical fume hood to prevent inhalation of any dust or vapors.[4]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : this compound is classified as a halogenated organic waste due to the presence of chlorine.[4][5] This classification is crucial for proper segregation.

  • Segregation : This is the most critical step in the disposal process.

    • Do not mix halogenated organic waste with non-halogenated organic waste.[4][5][6] Mixing these waste streams can lead to complex and costly disposal procedures.[4]

    • Keep this compound waste separate from other incompatible waste streams such as acids, bases, oxidizers, and heavy metals.[6][7]

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][6][7] Often, laboratories will have specifically colored containers for halogenated waste (e.g., green-labeled carboys).[5]

    • The container must be kept tightly closed except when adding waste.[4][6][7]

    • Clearly label the container with a "Hazardous Waste" tag.[4] The label must include:

      • The full chemical name: "this compound"

      • The concentration or approximate amount of the waste.

      • The hazard characteristics (e.g., Toxic).[4]

      • The date of accumulation.

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the waste container in a designated Satellite Accumulation Area within the laboratory.[4]

    • The SAA should be a secondary containment system to prevent the spread of spills.

  • Request for Disposal :

    • Once the container is nearly full (typically around 75% capacity), or if it has been stored for a designated period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management :

    • In the event of a spill, contain the leak and use an inert absorbent material to clean it up.[4]

    • Place the contaminated absorbent material in a sealed bag, label it as hazardous waste, and dispose of it along with the other this compound waste.[4]

Waste Characterization for Disposal

To facilitate proper disposal by your institution's EHS department, it is essential to accurately document the characteristics of the waste.

ParameterDescription
Chemical Name This compound
CAS Number 108392-76-3[8]
Chemical Formula C8H9Cl2NO2[8]
Waste Type Halogenated Organic Solid
Primary Hazards Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generate D-4-Chlorophenylglycine HCI Waste B Is it a Halogenated Organic Compound? A->B C Segregate into Halogenated Waste Stream B->C Yes D Segregate into Non-Halogenated Waste Stream (Incorrect Path) B->D No E Select Designated, Labeled, and Closed Container C->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I Continue Accumulation G->I No I->F

Caption: Disposal workflow for this compound.

Final Disposal: The ultimate disposal of this compound waste is handled by licensed waste disposal companies.[9] The method often involves high-temperature incineration at approved facilities.[10] It is imperative that this waste is not disposed of down the drain or in regular trash, as it should not be released into the environment.[1][2][3][9] By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations.

References

Essential Safety and Operational Guide for Handling D-4-Chlorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with D-4-Chlorophenylglycine HCl. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant to the mucous membranes and upper respiratory tract.[1] While its toxicological properties have not been fully investigated, the analogous compound, (±)-4-Chlorophenylglycine, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3] Therefore, stringent safety precautions are mandatory.

Table 1: Hazard Classifications and Required Personal Protective Equipment

Hazard ClassificationPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Harmful) Engineering Controls: Use only in a chemical fume hood.[1]
Skin Irritation Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect before use.[1] Protective Clothing: Lab coat, long pants, and closed-toe shoes. Chemical-resistant apron and boots where splashes are possible.[1]
Serious Eye Irritation/Damage Eye Protection: Wear protective safety goggles.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Respiratory Irritation Respiratory Protection: A NIOSH-approved N95 dust mask or higher is required for handling the solid form outside of a fume hood.[2] All weighing and handling of the powder should be performed in a certified chemical fume hood to avoid dust formation and inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for safely managing this compound from receipt to experimental use.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

  • Keep the container tightly closed.[4]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Step 2: Preparation and Weighing

  • All handling of the solid chemical must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure an eyewash station and safety shower are readily accessible.[4]

  • Don all required PPE as specified in Table 1.

  • To prevent dust generation, handle the container and powder carefully. Use a spatula for transferring the solid. Avoid scooping or pouring actions that could create airborne dust.

  • Weigh the desired amount of this compound in a tared, sealed container within the fume hood.

Step 3: Dissolution and Experimental Use

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Clearly label all solutions with the chemical name, concentration, date, and hazard information.

  • When using the chemical in experiments, ensure all manipulations are performed within the fume hood.

Emergency and Disposal Plan

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Spills For small spills, and if you are trained to do so, use appropriate PPE and clean-up material. Sweep up the solid, trying to minimize dust creation, and place it in a sealed container for disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

  • All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not release the chemical into the environment.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.

Safe Handling Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe Handling Workflow for this compound start Start: Receive Chemical inspect Inspect Container for Damage start->inspect storage Store in Cool, Dry, Ventilated Area inspect->storage No Damage cleanup Follow Spill Cleanup Procedure inspect->cleanup Damaged prep Prepare for Handling in Fume Hood storage->prep ppe Don Required PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - N95 Dust Mask prep->ppe weigh Weigh Solid Chemical ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs? weigh->spill use Perform Experiment dissolve->use dissolve->spill use->spill waste Collect Waste (Chemical & Contaminated Materials) use->waste spill->cleanup Yes spill->waste No cleanup->waste disposal Dispose as Hazardous Waste (Follow Institutional Guidelines) waste->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.